molecular formula C40H51N9O7 B15591425 Segetalin C

Segetalin C

Cat. No.: B15591425
M. Wt: 769.9 g/mol
InChI Key: XROZPEWVOVZNTE-YXKTVTGNSA-N
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Description

a natural phenylalanine-rich cycloheptapeptide;  antifungal and cytotoxic agent

Properties

Molecular Formula

C40H51N9O7

Molecular Weight

769.9 g/mol

IUPAC Name

(3S,6S,9S,12S,15S,21S)-3,9-dibenzyl-12-(1H-imidazol-5-ylmethyl)-6-methyl-15-(2-methylpropyl)-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C40H51N9O7/c1-24(2)17-29-37(53)47-31(20-28-21-41-23-43-28)38(54)46-30(18-26-11-6-4-7-12-26)36(52)44-25(3)35(51)48-32(19-27-13-8-5-9-14-27)40(56)49-16-10-15-33(49)39(55)42-22-34(50)45-29/h4-9,11-14,21,23-25,29-33H,10,15-20,22H2,1-3H3,(H,41,43)(H,42,55)(H,44,52)(H,45,50)(H,46,54)(H,47,53)(H,48,51)/t25-,29-,30-,31-,32-,33-/m0/s1

InChI Key

XROZPEWVOVZNTE-YXKTVTGNSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Segetalin C from Vaccaria segetalis

This document provides a comprehensive overview of this compound, a cyclic heptapeptide (B1575542) isolated from the seeds of Vaccaria segetalis. It details the initial discovery, methods of isolation and purification, structural elucidation, and known biological activities, with a focus on its cytotoxic properties. This guide is intended to serve as a technical resource, offering detailed experimental protocols and summarizing key quantitative data for professionals in the fields of natural product chemistry, pharmacology, and oncology drug development.

Discovery and Initial Characterization

The exploration of bioactive compounds from the seeds of Vaccaria segetalis (syn. Saponaria vaccaria), a plant used in traditional Chinese medicine, led to the discovery of a family of cyclic peptides known as segetalins. The first of these, Segetalin A, was identified in 1994. Shortly thereafter, the isolation of Segetalins B, C, and D from the same plant was reported[1].

This compound is a cyclic heptapeptide with the amino acid sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-) [1]. Unlike Segetalins A and B, which demonstrated estrogenic activity, Segetalins C and D did not show significant activity in this regard[1]. The structure of synthesized this compound has been rigorously confirmed using various spectroscopic methods, including Infrared (IR) Spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS)[2].

Biological Activity and Cytotoxic Potential

While early studies on the naturally isolated compound did not report significant estrogenic effects, subsequent research on synthesized this compound revealed potent biological activities, particularly in antifungal and cytotoxic domains[2].

Cytotoxicity

Synthetic this compound has demonstrated high cytotoxicity against specific cancer cell lines. This activity suggests its potential as a lead compound for the development of novel antineoplastic agents. The cytotoxic efficacy is typically quantified by the half-maximal cytotoxic concentration (CTC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Table 1: Cytotoxicity of Synthesized this compound

Cell Line Cancer Type CTC₅₀ (µM) Reference
Dalton's Lymphoma Ascites (DLA) Lymphoma 3.35 [2]

| Ehrlich's Ascites Carcinoma (EAC) | Carcinoma | 5.72 |[2] |

Other Activities

In addition to its anticancer potential, this compound has been shown to possess good activity against pathogenic fungi, including Candida albicans and various dermatophytes[2]. This broad bioactivity profile makes it an interesting subject for further pharmacological investigation.

Isolation and Purification from Vaccaria segetalis

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The general workflow is based on successive solvent partitioning to separate compounds based on polarity, followed by fine purification.

G cluster_extraction Step 1: Extraction cluster_partition Step 2: Solvent Partitioning cluster_purification Step 3: Chromatographic Purification A Powdered Seeds of Vaccaria segetalis (50 kg) B Defat with Petroleum Ether A->B C Extract with 95% Ethanol (B145695) (3x) B->C D Evaporate Ethanol to obtain crude extract C->D E Suspend crude extract in H₂O D->E Start Partitioning F Partition with CH₂Cl₂ E->F G Partition with Ethyl Acetate (B1210297) (EtOAc) F->G H Partition with n-Butanol G->H I EtOAc Fraction (Contains this compound) G->I Proceed to Purification J Silica (B1680970) Gel Column Chromatography K Preparative HPLC J->K L Pure this compound K->L

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol: Isolation

The following protocol is a generalized procedure based on methods reported for the isolation of cyclic peptides from Vaccaria segetalis[3].

  • Preparation and Defatting:

    • Air-dry the seeds of Vaccaria segetalis and grind them into a fine powder.

    • Macerate the powdered seeds (e.g., 50 kg) with petroleum ether at room temperature (2x) to remove lipids and non-polar components. Discard the petroleum ether extract.

  • Ethanolic Extraction:

    • Extract the defatted seed powder with 95% ethanol (3x) at room temperature with constant agitation.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform successive liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:

      • First, partition against dichloromethane (B109758) (CH₂Cl₂).

      • Next, partition the remaining aqueous layer against ethyl acetate (EtOAc).

      • Finally, partition the remaining aqueous layer against n-butanol.

    • Collect and concentrate each fraction. This compound is primarily found in the ethyl acetate fraction[3].

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography over a silica gel stationary phase.

    • Elute the column with a gradient solvent system, such as chloroform-methanol, to separate the components.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the target compound.

    • Perform final purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure this compound.

  • Structural Confirmation:

    • Confirm the identity and purity of the isolated compound using High-Resolution Mass Spectrometry (HR-MS) and 1D/2D NMR spectroscopy[2][4].

Mechanism of Action: A Proposed Apoptotic Pathway

While the precise signaling pathway for this compound-induced cytotoxicity has not been fully elucidated, the mechanisms of other cytotoxic cyclic peptides often involve the induction of apoptosis[5][6]. Apoptosis is a programmed cell death pathway critical for eliminating damaged or cancerous cells. Key events include cell cycle arrest, activation of caspases, and modulation of the Bcl-2 family of proteins[5][7]. The pathway below represents a generalized mechanism by which cytotoxic peptides may induce apoptosis in cancer cells.

G cluster_cell Cancer Cell cluster_membrane Mitochondrion segetalinC This compound bax Bax (Pro-apoptotic) segetalinC->bax Promotes bcl2 Bcl-2 (Anti-apoptotic) segetalinC->bcl2 Inhibits cytoC Cytochrome c bax->cytoC Release bcl2->cytoC Blocks cas9 Caspase-9 cytoC->cas9 Activates cas37 Caspase-3/7 (Effector Caspases) cas9->cas37 Activates apoptosis Apoptosis (Cell Death) cas37->apoptosis Executes

Caption: Generalized pathway of apoptosis induction by cytotoxic peptides.

Detailed Experimental Protocol: Apoptosis Assay

The induction of apoptosis can be quantitatively assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., DLA or EAC) in a 12-well plate at a density of 3 x 10⁴ cells per well and culture for 24 hours.

    • Treat the cells with this compound at its predetermined CTC₅₀ concentration for 24-72 hours. Include an untreated control and a positive control (e.g., 5-Fluorouracil).

  • Staining:

    • After treatment, harvest the cells and wash them with cold Phosphate-Buffered Saline (PBS).

    • Resuspend the cells in 200 µL of annexin-binding buffer.

    • Add 4 µL of Annexin V-FITC and incubate in the dark for 20 minutes at room temperature.

    • Add Propidium Iodide (PI) just before analysis.

  • Flow Cytometry:

    • Analyze a minimum of 10,000 events per sample using a flow cytometer.

    • Quantify the cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

This compound, a cyclic peptide from Vaccaria segetalis, stands out as a promising natural product with significant cytotoxic activity against lymphoma and carcinoma cell lines. Its defined structure and potent bioactivity warrant further investigation. Future research should focus on elucidating its specific molecular target and signaling pathway to better understand its mechanism of action. Additionally, structure-activity relationship (SAR) studies, involving the synthesis of analogues, could optimize its cytotoxic potency and selectivity, paving the way for its development as a potential therapeutic agent in oncology.

References

The Ribosomal Pathway to Caryophyllaceae-like Cyclic Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the ribosomal-dependent biosynthesis of Caryophyllaceae-like cyclic peptides, also known as orbitides. Tailored for researchers, scientists, and drug development professionals, this document details the core mechanisms, experimental protocols, and quantitative data associated with this fascinating class of natural products. Caryophyllaceae-like cyclic peptides are ribosomally synthesized and post-translationally modified peptides (RiPPs) that are gaining attention for their diverse biological activities and potential as therapeutic agents.[1]

Core Biosynthetic Pathway

The biosynthesis of Caryophyllaceae-like cyclic peptides is a multi-step process that begins with the ribosomal synthesis of a precursor peptide.[1][2][3] This precursor peptide typically contains three key domains: an N-terminal leader peptide, a central core peptide that will become the final cyclic product, and a C-terminal follower or recognition sequence.[2][4] The processing of this precursor into a mature cyclic peptide is orchestrated by a series of specialized enzymes.

In the model organism Saponaria vaccaria (Caryophyllaceae), this process is primarily carried out by two key enzymes: oligopeptidase 1 (OLP1) and peptide cyclase 1 (PCY1).[4][5] OLP1 is responsible for the initial cleavage at the N-terminus of the core peptide. Subsequently, PCY1, a serine protease-like enzyme, catalyzes the excision of the C-terminal follower sequence and the concomitant cyclization of the core peptide to form the final head-to-tail cyclic structure.[4][5] A similar pathway has been identified in Pseudostellaria heterophylla, involving a key peptide cyclase designated as PhPCY3.[1]

Biosynthetic_Pathway cluster_0 Ribosome cluster_1 Post-Translational Modification Precursor_Gene Precursor Gene (DNA) mRNA mRNA Precursor_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Precursor_Peptide Linear Precursor Peptide (Leader-Core-Follower) Ribosome->Precursor_Peptide Intermediate_Peptide Intermediate Peptide (Core-Follower) Precursor_Peptide->Intermediate_Peptide N-terminal Cleavage Cyclic_Peptide Mature Cyclic Peptide Intermediate_Peptide->Cyclic_Peptide Cyclization & C-terminal Cleavage OLP1 OLP1 OLP1->Intermediate_Peptide PCY1 PCY1 / PhPCY3 PCY1->Cyclic_Peptide

Biosynthetic pathway of Caryophyllaceae-like cyclic peptides.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of Caryophyllaceae-like cyclic peptides, providing a basis for experimental design and comparison.

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Source
PCY1Presegetalin A1 [14-32]0.776.0 x 10-27.8 x 104[6]
PCY1VTACITWP-FQA--~29x faster than PatGmac[7]
PCY1VTACITWP-IQT--~11x faster than PatGmac[7]
Table 1: Kinetic parameters of Peptide Cyclase 1 (PCY1).
Plant SpeciesCyclic PeptidePrecursor GeneCore Peptide SequenceLeader Peptide SequenceFollower Peptide Sequence
Saponaria vaccariaSegetalin ASga1GVPVWAMSPILAHDVVKPQFQAKDVENASAPV
Saponaria vaccariaSegetalin JSgj1FGTHGLPAP--
Saponaria vaccariaSegetalin K-GRVKA--
Dianthus caryophyllus--GVAWAMSPILAHDVVKPQFQAKDVENASAPV
Pseudostellaria heterophyllaHeterophyllin BPhPreHBIFGGLPPP--
Pseudostellaria heterophyllaPseudostellarin EPhPrePE---
Pseudostellaria heterophyllaPseudostellarin FPhPrePF---
Pseudostellaria heterophyllaPseudostellarin GPhPrePG---
Table 2: Examples of Caryophyllaceae-like cyclic peptides and their precursor components.[1][2][3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Caryophyllaceae-like cyclic peptide biosynthesis.

Genome and Transcriptome Mining for Precursor Genes

The identification of precursor peptide genes is the first step in characterizing the biosynthesis of novel cyclic peptides. This is typically achieved through bioinformatics analysis of genomic and transcriptomic data.

Genome_Mining_Workflow Data_Acquisition Acquire Genomic or Transcriptomic Data Assembly De novo Assembly (if necessary) Data_Acquisition->Assembly Annotation Gene Prediction and Annotation Assembly->Annotation Homology_Search Homology Search (BLAST, HMMER) using known precursor sequences Annotation->Homology_Search Candidate_Identification Identify Candidate Precursor Genes Homology_Search->Candidate_Identification Validation Experimental Validation (Heterologous Expression) Candidate_Identification->Validation

Workflow for mining precursor genes.

Protocol:

  • Data Acquisition: Obtain raw genomic or transcriptomic sequencing data from public databases (e.g., NCBI SRA) or through sequencing of the plant of interest.

  • Data Quality Control and Assembly: Use tools like Trimmomatic to clean raw reads and Trinity or SPAdes for de novo assembly of transcriptomes or genomes, respectively.

  • Homology Searching: Employ BLAST (tblastn) or HMMER to search the assembled data for sequences homologous to known Caryophyllaceae-like cyclic peptide precursors or conserved domains.

  • Candidate Gene Analysis: Analyze the identified candidate genes for the characteristic precursor structure (leader-core-follower). Tools like RiPPMiner can aid in this analysis.[9]

  • Phylogenetic Analysis: Construct phylogenetic trees to understand the evolutionary relationships of the newly identified precursor genes with known sequences.

Heterologous Expression in Nicotiana benthamiana

Transient expression in Nicotiana benthamiana is a rapid and efficient method to functionally characterize precursor genes and biosynthetic enzymes.[10][11]

Protocol:

  • Vector Construction: Clone the coding sequences of the precursor peptide and the processing enzymes (e.g., OLP1 and PCY1) into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter like the CaMV 35S promoter.

  • Agrobacterium tumefaciens Transformation: Transform the expression constructs into a suitable A. tumefaciens strain (e.g., GV3101).

  • Agroinfiltration:

    • Grow overnight cultures of A. tumefaciens carrying the constructs.

    • Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.[12]

    • For co-expression, mix the bacterial suspensions in a 1:1 ratio. It is also recommended to co-infiltrate a strain carrying a silencing suppressor like p19.[7]

    • Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.[13][14]

  • Incubation and Harvesting: Incubate the infiltrated plants for 3-5 days. Harvest the infiltrated leaf tissue for peptide extraction and analysis.

Peptide Extraction and Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for the detection and quantification of cyclic peptides.

Protocol:

  • Extraction:

    • Homogenize the harvested plant tissue in a suitable solvent, such as 80% methanol.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Dry the supernatant and resuspend in an appropriate solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Use a C18 reverse-phase column for separation.

    • Employ a water/acetonitrile gradient containing 0.1% formic acid as the mobile phase.[11][15]

    • Set the mass spectrometer to operate in positive ion mode and perform full scans and tandem MS (MS/MS) for peptide identification and fragmentation analysis.

    • For quantitative analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) with authentic standards if available.[2]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the three-dimensional structure of novel cyclic peptides.

Protocol:

  • Sample Preparation: Purify the cyclic peptide to >95% purity and dissolve it in a suitable deuterated solvent (e.g., CD₃OH, DMSO-d₆).

  • NMR Data Acquisition: Acquire a suite of 1D (¹H) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR spectra.[16]

  • Structure Calculation:

    • Assign all proton and carbon resonances using the 2D NMR data.

    • Use NOESY cross-peaks to derive inter-proton distance restraints.

    • Employ software like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental restraints.

Conclusion

The ribosomal biosynthesis of Caryophyllaceae-like cyclic peptides represents a fascinating area of natural product research with significant potential for drug discovery. The methodologies outlined in this guide provide a comprehensive framework for the identification, characterization, and production of these promising biomolecules. Further research into the diversity of precursor peptides and the engineering of the biosynthetic machinery will undoubtedly unlock new opportunities in peptide-based therapeutics.

References

Initial Pharmacological Screening of Segetalin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Segetalin C, a cyclic heptapeptide (B1575542) originally isolated from the seeds of Vaccaria segetalis, has demonstrated notable bioactivity in preliminary pharmacological studies. As a member of the Caryophyllaceae-type cyclopeptides, it represents a class of natural products with significant therapeutic potential. This document provides a comprehensive technical overview of the initial pharmacological screening of synthetically produced this compound, focusing on its cytotoxic, antifungal, and anthelmintic properties. Detailed experimental methodologies, quantitative data summaries, and workflow visualizations are presented to guide further research and development efforts.

Introduction

Cyclic peptides are a class of compounds that have garnered significant interest in drug discovery due to their unique structural scaffolds, high receptor affinity, and enhanced stability compared to their linear counterparts. This compound, with the amino acid sequence cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-), is a natural product that has been successfully synthesized for biological evaluation.[1] Initial screenings have revealed a promising pharmacological profile, particularly in the areas of oncology and infectious diseases. This guide consolidates the publicly available data on its primary bioactivities to serve as a foundational resource for researchers.

Quantitative Bioactivity Data

The primary pharmacological activities of this compound have been quantified against various cell lines and microbial strains. The following tables summarize the key efficacy metrics reported in initial studies.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCell TypePotency MetricValue (µM)Reference
DLADalton's Lymphoma AscitesCTC₅₀3.35[1]
EACEhrlich's Ascites CarcinomaCTC₅₀5.72[1]
*CTC₅₀: 50% cytotoxic concentration, the concentration required to induce death in 50% of the cell population.
Table 2: Antifungal Activity of this compound
Fungal SpeciesTypePotency MetricValue (µg/mL)Reference
Candida albicansPathogenic YeastMIC6[2]
Trichophyton mentagrophytesDermatophyteMIC6[2]
Microsporum audouiniiDermatophyteMIC6[2]
MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Anthelmintic Activity of this compound
Organism ModelSpeciesConcentration TestedObservationReference
EarthwormMegascoplex konkanensis2 mg/mLPotent Activity[2]
EarthwormPontoscotex corethruses2 mg/mLPotent Activity[2]
EarthwormEudrilus eugeniea2 mg/mLPotent Activity[2]

Experimental Protocols

The following protocols are based on standard methodologies employed for the initial screening of cyclic peptides and align with the reported activities of this compound.

In Vitro Cytotoxicity Assay

This protocol describes a method to determine the 50% cytotoxic concentration (CTC₅₀) of this compound against tumor cell lines.

  • Cell Lines and Culture:

    • Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure (MTT-based):

    • Harvest cells during their exponential growth phase and assess viability using a Trypan Blue exclusion test.

    • Seed the cells into a 96-well microtiter plate at a density of approximately 1 x 10⁵ cells/mL.

    • Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells to achieve a range of final concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

    • Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and determine the CTC₅₀ value using non-linear regression analysis.

Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, consistent with CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Microorganisms and Media:

    • Fungal strains (C. albicans, T. mentagrophytes, M. audouinii) are cultured on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

    • A standardized inoculum is prepared in a liquid medium (e.g., RPMI-1640) to a concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Assay Procedure:

    • Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

    • Inoculate each well with the standardized fungal suspension. Include a positive control well (fungus with no compound) and a negative control well (medium only). A known antifungal agent (e.g., Griseofulvin) is used as a reference standard.[2]

    • Incubate the plates at 35°C for 24-48 hours.

    • Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.

Anthelmintic Activity Assay

This protocol describes an in vitro assay using adult earthworms, which serve as a common preliminary model for anthelmintic activity.

  • Organism Model:

    • Adult Indian earthworms (Megascoplex konkanensis, Pontoscotex corethruses, or Eudrilus eugeniea), approximately 5-8 cm in length, are used.

    • Worms are washed with normal saline to remove any adhering soil or fecal matter before the experiment.

  • Assay Procedure:

    • Prepare the test solution of this compound at a concentration of 2 mg/mL in normal saline.

    • Place individual earthworms in separate petri dishes containing the this compound solution.

    • A control group is maintained in normal saline, and a reference standard group is treated with a known anthelmintic drug (e.g., Mebendazole).

    • Observe the worms and record two endpoints:

      • Time to Paralysis: Noted when no movement is observed except when the worm is shaken vigorously.

      • Time to Death: Confirmed when the worm loses all motility, does not respond to vigorous stimuli, and exhibits fading body color.

Visualized Workflows and Pathways

Pharmacological Screening Workflow

The initial screening of this compound follows a logical progression from synthesis to multi-faceted bioactivity assessment. This workflow ensures a comprehensive preliminary evaluation of the compound's potential.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Pharmacological Screening cluster_analysis Data Analysis & Endpoint Determination Synthesis Chemical Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Screening (DLA & EAC Cell Lines) Structure->Cytotoxicity Antifungal Antifungal Screening (C. albicans & Dermatophytes) Structure->Antifungal Anthelmintic Anthelmintic Screening (Earthworm Model) Structure->Anthelmintic CTC50 CTC₅₀ Determination Cytotoxicity->CTC50 MIC MIC Determination Antifungal->MIC ParalysisDeath Time to Paralysis & Death Anthelmintic->ParalysisDeath

Caption: Workflow for the initial pharmacological screening of this compound.

Hypothesized Cytotoxic Mechanism of Action: Intrinsic Apoptosis Pathway

While the precise molecular mechanism of this compound's cytotoxicity has not been elucidated, many cytotoxic cyclic peptides induce cell death via apoptosis. The intrinsic (mitochondrial) pathway is a plausible mechanism. This diagram illustrates a hypothesized signaling cascade initiated by this compound.

G SegetalinC This compound CellMembrane Cell Membrane SegetalinC->CellMembrane Internalization BaxBak Bax/Bak Activation CellMembrane->BaxBak Induces Stress Signal (Hypothesized) Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC BaxBak->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->BaxBak Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp9->Apoptosome Casp3 Caspase-3 (Executioner Caspase) Activation Apoptosome->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound exhibits a compelling triad (B1167595) of bioactivities—cytotoxic, antifungal, and anthelmintic—at micromolar or low microgram-per-milliliter concentrations. The data presented herein establish it as a valid lead compound for further investigation. Future studies should focus on elucidating its precise mechanisms of action, expanding screening to a broader range of cancer cell lines and microbial pathogens, and conducting in vivo efficacy and toxicity studies. The detailed protocols and workflows provided in this guide offer a robust framework for these next steps in the drug development process.

References

Unveiling the Blueprint: A Technical Guide to the Identification and Characterization of the Segetalin C Precursor Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the identification and characterization of the precursor peptide for Segetalin C, a cyclic heptapeptide (B1575542) from the seeds of Vaccaria segetalis (syn. Saponaria vaccaria). While the definitive sequence of the this compound precursor has yet to be published, extensive research on the biosynthesis of related segetalins, particularly Segetalin A, provides a robust framework for its putative structure and the experimental methodologies required for its definitive identification.

This compound belongs to the orbitide family of ribosomally synthesized and post-translationally modified peptides (RiPPs). These peptides are translated from a precursor gene and undergo enzymatic processing to yield the final, cyclic product. This compound has demonstrated notable antifungal and cytotoxic activities, making it a person of interest for therapeutic development.[1]

The General Biosynthetic Pathway of Segetalins

Studies on Saponaria vaccaria have elucidated a conserved biosynthetic pathway for segetalins.[2][3][4] These cyclopeptides are not synthesized by non-ribosomal peptide synthetases but are products of ribosomal translation. The process begins with the transcription and translation of a precursor gene, yielding a linear peptide. This precursor peptide is characterized by a tripartite structure:

  • N-terminal Leader Peptide: A sequence that guides the precursor through the biosynthetic machinery.

  • Core Peptide: The amino acid sequence that will become the mature cyclic segetalin.

  • C-terminal Follower Peptide: A sequence that is cleaved prior to or during cyclization.

The maturation of the precursor into the final cyclic peptide is a two-step enzymatic process, exemplified by the biosynthesis of Segetalin A.[4][5][6]

  • N-terminal Cleavage: An enzyme, identified as oligopeptidase 1 (OLP1), recognizes and cleaves the N-terminal leader sequence, exposing the N-terminus of the core peptide.[4][7]

  • C-terminal Cleavage and Cyclization: A second enzyme, peptide cyclase 1 (PCY1), a serine protease, performs a dual function. It cleaves the C-terminal follower peptide and simultaneously catalyzes a head-to-tail intramolecular ligation (cyclization) of the core peptide.[4][5][6]

This established pathway for Segetalin A serves as the current model for understanding the biosynthesis of this compound.

Segetalin Biosynthetic Pathway cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Precursor_Gene Precursor Gene (DNA) Precursor_Peptide Linear Precursor Peptide (Leader-Core-Follower) Precursor_Gene->Precursor_Peptide Transcription & Translation Intermediate Intermediate Peptide (Core-Follower) Precursor_Peptide->Intermediate OLP1 Cleavage Mature_Cyclic_Peptide Mature this compound Intermediate->Mature_Cyclic_Peptide PCY1 Cleavage & Cyclization

A diagram of the proposed biosynthetic pathway for segetalins.

Quantitative Data and Putative Precursor Structure

While experimental data for the this compound precursor is not yet available, we can summarize the known properties of the mature peptide and propose a putative structure for its precursor based on the established model.

Table 1: Characterization of Mature this compound

PropertyValue
Amino Acid Sequence cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)
Molecular Formula C₄₃H₅₇N₉O₇
Monoisotopic Mass 827.4432 g/mol
Average Mass 828.98 g/mol
Biological Activity Antifungal, Cytotoxic[1]

Table 2: Anticipated Data for the this compound Precursor Peptide

This table outlines the key data points researchers should aim to collect to fully characterize the this compound precursor.

PropertyDescription
Precursor Gene ID GenBank accession number or internal identifier for the cloned gene.
Full Precursor Peptide Sequence The complete amino acid sequence, including the leader, core (this compound), and follower peptides.
Leader Peptide Sequence & Length The specific N-terminal sequence cleaved by OLP1.
Follower Peptide Sequence & Length The specific C-terminal sequence removed by PCY1.
Precursor Molecular Weight The calculated and experimentally determined mass of the full linear precursor.
Expression Profile Tissues and developmental stages where the precursor gene is expressed (e.g., developing seeds).[2][3]

Experimental Protocols for Identification and Characterization

The following protocols, derived from studies on Segetalin A and other plant cyclopeptides, provide a comprehensive workflow for the identification and characterization of the this compound precursor.[2][6][8]

Experimental Workflow A 1. Gene Discovery (EST Library Mining) B 2. Gene Cloning (cDNA Synthesis & PCR) A->B C 3. Sequence Analysis (Identify Leader/Core/Follower) B->C D 4. Functional Validation (Heterologous Expression) C->D E 5. In Vitro Processing Assay C->E Synthesize Precursor Peptide F 6. Product Characterization (LC-MS/MS, HPLC) D->F E->F

References

Unraveling the Molecular Architecture of Segetalin C: A Spectroscopic Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – In a comprehensive guide tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth technical analysis of the spectroscopic data used to elucidate the structure of Segetalin C, a cyclic heptapeptide (B1575542) with the amino acid sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). This guide summarizes key quantitative data, details experimental methodologies, and presents a visual workflow for the structural interpretation process.

This compound belongs to a class of cyclic peptides isolated from the seeds of Vaccaria segetalis. These compounds have garnered interest in the scientific community for their potential pharmacological activities. The precise determination of their molecular structure is a prerequisite for understanding their biological function and for any future drug development endeavors. The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data Summary

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular weight of this compound, confirming its elemental composition.

ParameterValueReference
Molecular FormulaC₄₀H₅₁N₉O₇[1]
Calculated m/z [M+H]⁺770.3985[1]
Found m/z [M+H]⁺770.3904[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity of atoms within a molecule. For a cyclic peptide like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign the proton (¹H) and carbon (¹³C) signals to specific amino acid residues and to confirm the peptide sequence. Although the explicit chemical shift and coupling constant data for this compound are not published in a tabulated format, it has been reported that NMR spectroscopic analysis in deuterated solvents like DMSO-d₆ or D₂O fully corroborates the amino acid sequence and the cyclic structure of synthetically produced this compound.[2]

For comparative purposes, the ¹³C NMR data for the closely related Segetalin D in D₂O is presented below. The substitution of a serine residue in Segetalin D for the histidine residue in this compound would primarily affect the chemical shifts of the carbons within and adjacent to that residue.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Segetalin D in D₂O (150 MHz) [1]

Chemical Shift (ppm)
172.32
171.20
171.09
170.97
169.99
156.54
130.59
128.10
115.59
60.87
56.80
54.68
49.06
43.66
39.21
36.63
31.78
30.24
27.17
22.90
19.80
18.95
17.28

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections outline the typical methodologies employed for the analysis of segetalins.

Sample Preparation: Solid-Phase Peptide Synthesis

This compound for spectroscopic analysis is often obtained via chemical synthesis. A common method is the Fmoc solid-phase peptide synthesis (SPPS).[1]

  • Resin Swelling: The synthesis is initiated on a solid support, typically a resin such as 2-chlorotrityl chloride resin, which is swelled in a suitable solvent like dichloromethane (B109758) (DCM).

  • Amino Acid Coupling: The C-terminal amino acid (Proline in the case of this compound's linear precursor) is attached to the resin. Subsequent amino acids are then sequentially coupled to the growing peptide chain. Each coupling step involves the deprotection of the N-terminal Fmoc group, followed by the activation and coupling of the next Fmoc-protected amino acid.

  • Cleavage from Resin: Once the linear heptapeptide sequence (Gly-Leu-His-Phe-Ala-Phe-Pro) is assembled, it is cleaved from the resin.

  • Cyclization: The linear peptide is then subjected to a cyclization reaction in solution under high dilution to favor intramolecular cyclization over intermolecular polymerization.

  • Purification: The crude cyclic peptide is purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is typically performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, often a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, protonated molecular ions [M+H]⁺ of this compound are released into the gas phase.

  • Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers.

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed. These experiments provide information about:

    • ¹H NMR: The chemical environment of each proton.

    • ¹³C NMR: The chemical environment of each carbon atom.

    • COSY: Correlation between protons that are coupled to each other (typically through 2-3 bonds).

    • TOCSY: Correlation between all protons within a spin system (i.e., within an amino acid residue).

    • HSQC: Correlation between protons and their directly attached carbons.

    • HMBC: Correlation between protons and carbons that are 2-3 bonds away, which is crucial for establishing the connectivity between amino acid residues.

  • Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow for the structure elucidation of this compound using spectroscopic data.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_structure Final Structure SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Cyclization Cleavage->Cyclization Purification HPLC Purification Cyclization->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Mass_Analysis Determine Molecular Formula HRMS->Mass_Analysis NMR_Assignment Assign ¹H & ¹³C Signals NMR->NMR_Assignment Sequence_Confirmation Confirm Amino Acid Sequence Mass_Analysis->Sequence_Confirmation NMR_Assignment->Sequence_Confirmation Cyclic_Structure Confirm Cyclic Structure Sequence_Confirmation->Cyclic_Structure Segetalin_C This compound Structure Cyclic_Structure->Segetalin_C

Workflow for this compound structure elucidation.

This comprehensive approach, integrating chemical synthesis with advanced spectroscopic techniques, provides a robust framework for the structural determination of this compound and other complex natural products, paving the way for further investigation into their biological properties and therapeutic potential.

References

An In-depth Technical Guide to the Primary Structure of Segetalin C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Segetalin C is a naturally occurring cyclic heptapeptide (B1575542) isolated from the seeds of Vaccaria segetalis (Caryophyllaceae).[1][2] Like other members of the segetalin family, it is a head-to-tail cyclic oligopeptide that has garnered interest for its unique structural features and potential biological activities.[1][2][3] While some segetalins exhibit estrogen-like or vasorelaxant properties, this compound is noted for its antimicrobial properties.[1][2][4] Understanding the primary structure and the methods used for its elucidation and synthesis is fundamental for further research into its mechanism of action, structure-activity relationships, and therapeutic potential.

This guide provides a comprehensive overview of the primary structure of this compound, presenting key quantitative data, detailed experimental protocols for its characterization and synthesis, and visualizations of its structure and relevant workflows.

Primary Structure and Physicochemical Properties

The primary structure of this compound was determined through a combination of instrumental analyses, including two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1][2]

The structure is a cyclic heptapeptide with the following amino acid sequence: Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-) .[2]

Segetalin_C_Primary_Structure Gly Gly Leu Leu Gly->Leu His His Leu->His Phe1 Phe His->Phe1 Ala Ala Phe1->Ala Phe2 Phe Ala->Phe2 Pro Pro Phe2->Pro Pro->Gly

Figure 1: Primary structure of this compound.
Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. Mass spectrometry data confirms the elemental composition, and analytical HPLC verifies the high purity of synthesized samples.[1][3][5]

PropertyValueSource
Amino Acid Sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)[2]
Chemical Formula C₄₀H₅₁N₉O₇
Average Molecular Weight 769.904 Da
Monoisotopic Molecular Weight 769.391145018 Da
Purity (Post-Synthesis) >95% (via Analytical HPLC)[1][5]
Predicted Physicochemical Properties

The following properties have been predicted computationally, providing insights into the molecule's potential behavior in biological systems.

PropertyPredicted ValueSource
Water Solubility 0.051 g/L
logP 1.57 (ALOGPS), 0.083 (ChemAxon)
logS -4.2 (ALOGPS)
pKa (Strongest Acidic) 11.5
pKa (Strongest Basic) 6.53
Physiological Charge 0
Hydrogen Acceptor Count 8
Hydrogen Donor Count 7

Experimental Protocols

The structural identity of this compound has been confirmed through rigorous characterization of both the natural isolate and synthetically produced molecules.[1][2][3][5]

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis plant Seeds of Vaccaria segetalis extraction Extraction plant->extraction hplc_purify Purification by RP-HPLC extraction->hplc_purify analysis_start Purified this compound hplc_purify->analysis_start hresims HRESIMS Analysis (Confirms Molecular Formula) analysis_start->hresims nmr 2D NMR Spectroscopy (Determines Amino Acid Sequence & Connectivity) analysis_start->nmr final_structure Primary Structure Confirmed hresims->final_structure nmr->final_structure

Figure 2: Experimental workflow for the structural elucidation of this compound.
Structural Elucidation Methodologies

The elucidation of this compound's structure relies on modern spectroscopic techniques.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

    • Objective: To determine the exact mass of the molecule and confirm its elemental composition.

    • Method: Purified this compound is introduced into an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap). The instrument is calibrated to provide high mass accuracy. The observed mass-to-charge ratio (m/z) is compared to the calculated exact mass for the proposed molecular formula (C₄₀H₅₁N₉O₇). For this compound, the experimental data matched the calculated mass, confirming the formula.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the amino acid sequence, stereochemistry, and cyclic connectivity of the peptide.

    • Method: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[1][5] A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[6][7]

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within each amino acid residue's spin system.

      • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a given amino acid residue's spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other (<5 Å), which is crucial for determining the amino acid sequence and the overall conformation.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to link adjacent amino acid residues.

    • Data Analysis: The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the peptide backbone's covalent structure and head-to-tail cyclization.[2]

Solid-Phase Peptide Synthesis (SPPS)

An efficient solid-phase strategy has been developed for the total synthesis of segetalins, including this compound.[1][3] This method overcomes the challenges of earlier solution-phase syntheses, such as long reaction times and risk of racemization.[1]

SPPS_Workflow cluster_cycle 3. Iterative Elongation Cycle start 1. Resin Preparation resin 2-chlorotrityl chloride resin swelling in DCM start->resin load 2. Load first amino acid (Fmoc-Pro-OH) resin->load deprotect Fmoc Deprotection (Piperidine/DMF) load->deprotect wash1 Wash deprotect->wash1 couple Couple next Fmoc-AA-OH (HBTU/HOBt) wash1->couple wash2 Wash couple->wash2 wash2->deprotect linear 4. Resin-bound linear peptide achieved wash2->linear cleave 5. Cleavage from resin (1% TFA in DCM) linear->cleave cyclize 6. Head-to-Tail Cyclization (PyBOP in DMF) cleave->cyclize purify 7. Purification (Preparative RP-HPLC) cyclize->purify finish Pure this compound (>95%) purify->finish

Figure 3: Workflow for the solid-phase synthesis of this compound.

Detailed Protocol:

  • Resin Preparation: Cost-effective 2-chlorotrityl chloride resin is swelled in dichloromethane (B109758) (DCM).[1][6]

  • First Amino Acid Loading: The C-terminal amino acid (Fmoc-Pro-OH) is loaded onto the resin.[6]

  • Peptide Chain Elongation: The linear peptide is assembled using standard Fmoc-SPPS chemistry.[3][6]

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents (e.g., HOBt/HBTU) and coupled to the free N-terminus of the growing peptide chain.[5] This cycle is repeated for each amino acid in the sequence.

  • Cleavage: The fully assembled linear peptide is cleaved from the resin using a mild cleavage cocktail (e.g., 1% trifluoroacetic acid in DCM).[6]

  • Cyclization: The linear precursor undergoes a head-to-tail macrocyclization reaction. This critical step is mediated by the coupling reagent PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) in DMF under moderately dilute conditions (10⁻³ M).[1][3][5]

  • Purification and Verification: The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3][6] The final product's purity (>95%) is confirmed by analytical HPLC, and its identity is re-confirmed by HRESIMS and NMR.[1][3][5] This synthetic strategy yields the target segetalins in the 45-70% range.[3][5]

Conclusion

This compound is a cyclic heptapeptide with a defined primary structure of Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). Its structural elucidation has been accomplished through a combination of HRESIMS and 2D NMR spectroscopy. Furthermore, an efficient and scalable solid-phase synthesis protocol has been established, enabling the production of high-purity this compound for further biological evaluation. This detailed structural and methodological foundation is crucial for drug development professionals and researchers aiming to explore the antimicrobial potential and structure-activity relationships of this and related plant-derived cyclopeptides.

References

The Segetalin Family of Cyclopeptides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, Biological Activities, and Experimental Protocols of Cyclopeptides from Vaccaria segetalis

The Segetalin family of cyclopeptides, derived from the seeds of Vaccaria segetalis (also known as Saponaria vaccaria), represents a class of bioactive natural products with a diverse range of pharmacological activities.[1] Since the initial discovery of Segetalin A in 1994, this family has expanded to include at least ten members (Segetalins A-H, J, and K), each with a unique amino acid sequence and corresponding biological profile.[1][2][3] This technical guide provides a comprehensive overview of the Segetalin family, including their structures, biological activities with quantitative data, detailed experimental protocols for their synthesis and bioassays, and insights into their potential mechanisms of action.

Structural Diversity and Physicochemical Properties

The Segetalins are cyclic oligopeptides typically composed of five to nine proteinogenic amino acids.[4] The primary structures of known Segetalins are detailed in Table 1. The cyclic nature of these peptides confers significant conformational rigidity, which is crucial for their biological activity.

Table 1: Amino Acid Sequences of the Segetalin Family of Cyclopeptides

SegetalinAmino Acid SequenceReference
Segetalin A cyclo(Ala-Gly-Val-Pro-Val-Trp)[1]
Segetalin B cyclo(Gly-Val-Ala-Trp-Ala)[1]
Segetalin C cyclo(Gly-Leu-His-Phe-Ala-Phe-Pro)[1]
Segetalin D cyclo(Gly-Pro-Tyr-Phe-Met-Ile-Pro)[1]
Segetalin E cyclo(Gly-Tyr-Val-Pro-Leu-Trp-Pro)[2][5]
Segetalin F cyclo(Gly-Pro-Ser-Phe-Trp-Val-Pro-Tyr-Leu)[1]
Segetalin G cyclo(Gly-Ala-Lys-Tyr-Val)[1][6]
Segetalin H cyclo(Gly-Phe-Ser-Tyr-Arg)[1][6]
Segetalin J cyclo(Ala-Gly-Val-Pro-Val-Trp-Ala)[2]
Segetalin K cyclo(Ala-Gly-Val-Pro-Ile-Trp-Ala)[2]

Biological Activities and Therapeutic Potential

The Segetalin family exhibits a remarkable array of biological activities, highlighting their potential as lead compounds in drug discovery. Key activities include estrogen-like effects, cytotoxicity against cancer cell lines, and modulation of vascular tone.

Estrogen-like Activity

Segetalins A, B, G, and H have demonstrated estrogen-like activity.[1][3][7] This activity was initially observed through the increased uterine weight in ovariectomized rats upon administration of these cyclopeptides.[1] The structural resemblance in parts of the peptide sequence between Segetalin A and B is thought to be responsible for their similar estrogenic effects.[1]

Cytotoxic and Antitumor Activity

Segetalin E has shown notable cytotoxic activity against various cancer cell lines.[2] Quantitative data for its inhibitory action are summarized in Table 2. This positions Segetalin E as a potential candidate for further investigation in oncology. Other cyclopeptides from the Caryophyllaceae family have also demonstrated potent cytotoxic effects, suggesting this is a promising class of compounds for anticancer drug development.[2]

Table 2: Cytotoxic Activity of Segetalin E

Cell LineIC₅₀ (µM)IC₅₀ (µg/mL)Reference
Lymphocytic leukemia P-388 ~49.240[2]
Dalton's lymphoma ascites (DLA) 3.71Not Reported[2]
Ehrlich's ascites carcinoma (EAC) 9.11Not Reported[2]
Vasorelaxant and Contractile Activity

Several Segetalins have been shown to affect vascular smooth muscle tone. Segetalins F, G, and H exhibit vasorelaxant activity against norepinephrine-induced contractions in rat aorta.[1] In contrast, Segetalin B displays contractile activity.[1] The presence of basic amino acid residues (Lys and Arg) in Segetalins F, G, and H is suggested to be a contributing factor to their relaxant effects, while the presence of Tryptophan in Segetalin B may be related to its contractile properties.[1]

Other Biological Activities

Segetalin E has also been reported to possess anthelmintic activity against earthworms (M. konkanensis and P. corethruses) at a dose of 2 mg/mL.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of Segetalins, compiled from various research publications.

Solid-Phase Peptide Synthesis (SPPS) of Segetalins

The following is a general protocol for the efficient solid-phase synthesis of Segetalins A–H, J, and K.[1][5]

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 20-30 minutes in a synthesis vessel.

  • First Amino Acid Loading: Dissolve the first Fmoc-protected amino acid (4 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM. Add the solution to the swollen resin and agitate for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) for 10 minutes, and repeat once.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) (3 equivalents), and DIPEA (6 equivalents) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using the ninhydrin (B49086) test.

  • Repeat Fmoc deprotection and coupling steps until the linear peptide sequence is fully assembled.

  • Cleavage from Resin: Treat the peptidyl-resin with a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM for 1.5 hours. Collect the filtrate and repeat the cleavage twice more for 10 minutes each. Combine the filtrates and concentrate under reduced pressure. Precipitate the crude linear peptide with cold diethyl ether.

  • Cyclization Reaction: Dissolve the crude linear peptide (1 equivalent) and PyBOP (2 equivalents) in anhydrous DMF (to a final concentration of 10⁻³ M).

  • Initiation: Slowly add DIPEA (3 equivalents) dropwise to the vigorously stirred solution.

  • Reaction: Allow the reaction to proceed overnight at room temperature under a nitrogen atmosphere.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Purification: Purify the crude cyclopeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of Segetalins using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8]

  • Cell Seeding: Seed cancer cells (e.g., P-388, DLA, EAC) in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 4 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Segetalin compound and incubate for 72 hours.

  • MTT Addition: Add 25 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Estrogen-like Activity Assay (Uterine Weight Assay in Ovariectomized Rats)

This in vivo assay is a classical method to determine estrogenic activity.[3][7]

  • Animal Model: Use ovariectomized adult female rats.

  • Compound Administration: Administer the test Segetalin compound to the rats, typically via subcutaneous injection, for a specified number of days.

  • Positive Control: Administer a known estrogen, such as estradiol, to a control group.

  • Negative Control: Administer the vehicle (e.g., saline or oil) to another control group.

  • Endpoint Measurement: At the end of the treatment period, euthanize the rats and carefully dissect and weigh the uteri.

  • Data Analysis: A statistically significant increase in uterine weight in the Segetalin-treated group compared to the negative control group indicates estrogen-like activity.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of the Segetalin family are still under investigation. However, based on their activities and the mechanisms of similar compounds, several potential signaling pathways can be proposed.

Estrogenic Activity Signaling Pathway

The estrogen-like effects of Segetalins A, B, G, and H are likely mediated through their interaction with estrogen receptors (ERα and ERβ).[9] Phytoestrogens, which are plant-derived compounds with estrogenic activity, typically exert their effects by binding to these receptors and initiating downstream signaling cascades that regulate gene expression.[10] The binding of a Segetalin to an estrogen receptor could lead to the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of estrogen-responsive genes.

Estrogenic_Activity_Pathway Segetalin Segetalin (A, B, G, H) ER Estrogen Receptor (ERα / ERβ) Segetalin->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Regulates Response Estrogenic Response Transcription->Response

Proposed signaling pathway for the estrogen-like activity of Segetalins.

Cytotoxic Activity and Potential Anticancer Signaling Pathways

The cytotoxic effects of Segetalin E against cancer cells suggest its interference with critical cellular processes such as proliferation, survival, or apoptosis. Other cyclic peptides have been shown to inhibit key cancer signaling pathways. For instance, Heterophyllin B, a cyclic lipopeptide, exerts its anticancer effects by targeting the CXCR4 receptor and suppressing the PI3K/AKT signaling pathway.[11] It is plausible that Segetalin E and other cytotoxic Segetalins may act through similar mechanisms, potentially inhibiting pathways like PI3K/AKT, Wnt, or Myc, which are often dysregulated in cancer.

Cytotoxic_Activity_Workflow Start Start: Cancer Cell Culture Treatment Treat with Segetalin E Start->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Pathway_Inhibition Inhibition of Pro-survival Signaling Pathways (e.g., PI3K/AKT, Wnt, Myc) Incubation->Pathway_Inhibition Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Pathway_Inhibition->Proliferation_Inhibition Cytotoxicity Cell Death Apoptosis->Cytotoxicity Proliferation_Inhibition->Cytotoxicity

Logical workflow of Segetalin E's cytotoxic action on cancer cells.

Conclusion and Future Directions

The Segetalin family of cyclopeptides from Vaccaria segetalis presents a rich source of bioactive compounds with significant therapeutic potential. Their diverse activities, ranging from estrogenic to cytotoxic and vasomodulatory, make them attractive scaffolds for drug development. The detailed protocols provided in this guide for their synthesis and bio-evaluation offer a solid foundation for further research.

Future investigations should focus on elucidating the precise molecular targets and signaling pathways for each Segetalin to better understand their mechanisms of action. Structure-activity relationship (SAR) studies, facilitated by the efficient solid-phase synthesis of analogs, will be crucial in optimizing their potency and selectivity. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising Segetalins in preclinical models of disease. The continued exploration of this fascinating family of natural products holds great promise for the discovery of novel therapeutic agents.

References

Methodological & Application

Solid-Phase Synthesis of Segetalin C: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Segetalin C, a cyclic heptapeptide (B1575542) with known antimicrobial properties[1][2]. The methodology is based on Fluorenylmethyloxycarbonyl (Fmoc) chemistry, utilizing a 2-chlorotrityl chloride (2-CTC) resin for the assembly of the linear peptide precursor, followed by a solution-phase head-to-tail cyclization.

Overview of the Synthesis Strategy

The synthesis of this compound, with the sequence cyclo(Gly-Leu-His-Phe-Ala-Phe-Pro)[3], is a multi-step process that begins with the solid-phase assembly of the linear peptide on a 2-chlorotrityl chloride resin. This resin is selected for its acid lability, which allows for the cleavage of the peptide with side-chain protecting groups intact[1][4]. The linear peptide is then cyclized in solution, followed by the removal of all protecting groups and subsequent purification.

Key Stages of this compound Synthesis:

  • Linear Peptide Assembly: Stepwise addition of Fmoc-protected amino acids to the 2-CTC resin.

  • Cleavage from Resin: Release of the partially protected linear peptide from the solid support.

  • Solution-Phase Cyclization: Head-to-tail cyclization of the linear peptide.

  • Global Deprotection: Removal of all side-chain protecting groups.

  • Purification: Isolation of the final cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize the key reagents, conditions, and expected outcomes for the synthesis of this compound.

Table 1: Materials and Reagents

Reagent Purpose Notes
2-Chlorotrityl chloride (2-CTC) resinSolid support for peptide synthesisLow loading capacity (e.g., 0.7 mmol/g) is recommended to minimize aggregation.
Fmoc-amino acids with side-chain protectionBuilding blocks for the peptide chainFmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Pro-OH
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsHigh purity, amine-free grade is essential.
Dichloromethane (DCM)Solvent for resin swelling and cleavage---
Piperidine (B6355638)Reagent for Fmoc group removalTypically used as a 20% solution in DMF.
HBTU/HOBtCoupling reagents for linear assemblyUsed in combination for efficient amide bond formation.[1][2]
N,N-Diisopropylethylamine (DIPEA)Base for coupling reactions---
Trifluoroacetic acid (TFA)Reagent for cleavage and deprotectionUsed in different concentrations for selective cleavage and global deprotection.
Triisopropylsilane (TIS)Scavenger in deprotection cocktail---
WaterComponent of the deprotection cocktail---
PyBOPCoupling reagent for cyclizationShown to be highly effective for the macrocyclization of segetalins.[1][2]
Diethyl etherFor precipitation of the peptide---
Acetonitrile (ACN)Mobile phase for HPLC purification---

Table 2: Key Experimental Parameters

Parameter Value/Condition Purpose
Linear Peptide Synthesis
Resin Loading0.703 mmol/gStarting point for synthesis.[5]
Fmoc Deprotection20% Piperidine in DMFRemoval of the temporary Fmoc protecting group.[6]
Amino Acid Coupling3 eq. Fmoc-amino acid, 3 eq. HBTU, 3 eq. HOBt, 6 eq. DIPEAEfficient amide bond formation.[5]
Cleavage from Resin
Cleavage Cocktail1% TFA in DCMMild cleavage to yield the partially protected linear peptide.[5]
Solution-Phase Cyclization
Peptide Concentration10⁻³ M in DMFModerate dilution to favor intramolecular cyclization.[1][2]
Cyclization Reagent2 eq. PyBOP, 3 eq. DIPEATo mediate the head-to-tail amide bond formation.[5]
Global Deprotection
Deprotection CocktailTFA/TIS/H₂O (95:2.5:2.5)Removal of all side-chain protecting groups.[7]
Yields
Crude Linear Peptide75-95%Expected yield after cleavage from the resin.[3]
Final Cyclic Peptide45-70%Expected yield after purification.[1][2][3]

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of the linear peptide (Gly-Leu-His(Trt)-Phe-Ala-Phe-Pro) on a 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a synthesis vessel.

  • Loading of the First Amino Acid (Fmoc-Pro-OH):

    • Dissolve 4 equivalents of Fmoc-Pro-OH in DCM.

    • Add 6 equivalents of DIPEA and mix.

    • Add the amino acid solution to the swollen resin and agitate for 1 hour.

    • Cap any unreacted sites by adding methanol (B129727) and agitating for 20 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Confirm complete deprotection using a Kaiser test.

  • Amino Acid Coupling (for subsequent amino acids):

    • In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Confirm complete coupling using a Kaiser test.

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence: Phe, Ala, Phe, His(Trt), Leu, and Gly.

Cleavage of the Linear Peptide from the Resin
  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.

  • Add a cleavage cocktail of 1% TFA in DCM to the resin and agitate for 1.5 hours.[5]

  • Filter the resin and collect the filtrate.

  • Repeat the cleavage with fresh cocktail twice for 10 minutes each, combining all filtrates.[5]

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude linear peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and dry under vacuum.

Solution-Phase Head-to-Tail Cyclization
  • Dissolve the crude linear peptide in anhydrous DMF to a concentration of 10⁻³ M in a round-bottomed flask.[1][2]

  • Add 2 equivalents of PyBOP and stir to dissolve.[5]

  • Slowly add 3 equivalents of DIPEA dropwise.[5]

  • Allow the reaction to proceed at room temperature overnight under a nitrogen atmosphere.

  • Remove the DMF under reduced pressure.

Global Deprotection and Purification
  • To the flask containing the cyclized peptide, add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) and stir at room temperature for 1.5 hours to remove the Trt side-chain protecting group from Histidine.[5][7]

  • Concentrate the mixture under reduced pressure.

  • Precipitate the crude cyclic peptide by adding cold diethyl ether.

  • Collect the precipitate by centrifugation.

  • Purify the crude product by semi-preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[5]

  • Lyophilize the pure fractions to obtain the final this compound product.

Mandatory Visualizations

The following diagrams illustrate the workflow for the solid-phase synthesis and cyclization of this compound.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 2-CTC Resin Loading Load Fmoc-Pro-OH Resin->Loading Deprotection1 Fmoc Deprotection Loading->Deprotection1 Coupling1 Couple Fmoc-Phe-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Ala-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Phe-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-His(Trt)-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Fmoc-Leu-OH Deprotection5->Coupling5 Deprotection6 Fmoc Deprotection Coupling5->Deprotection6 Coupling6 Couple Fmoc-Gly-OH Deprotection6->Coupling6 LinearPeptide Resin-Bound Linear Peptide Coupling6->LinearPeptide

Caption: Workflow for the solid-phase synthesis of the linear precursor of this compound.

Cyclization_Workflow Start Resin-Bound Linear Peptide Cleavage Cleavage from Resin (1% TFA in DCM) Start->Cleavage LinearProtected Partially Protected Linear Peptide Cleavage->LinearProtected Cyclization Solution-Phase Cyclization (PyBOP, DIPEA in DMF) LinearProtected->Cyclization CyclicProtected Protected Cyclic Peptide Cyclization->CyclicProtected Deprotection Global Deprotection (TFA/TIS/H2O) CyclicProtected->Deprotection CrudeCyclic Crude this compound Deprotection->CrudeCyclic Purification RP-HPLC Purification CrudeCyclic->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Overall workflow from resin-bound peptide to pure this compound.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Segetalin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the structural characterization of Segetalin C, a cyclic heptapeptide (B1575542) with the sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-). This compound has been isolated from the seeds of Vaccaria segetalis and has garnered interest for its potential antimicrobial and cytotoxic activities.[1] The structural elucidation of this complex peptide relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Overview of this compound Analysis

The comprehensive analysis of this compound involves a multi-step process beginning with its isolation and purification, followed by detailed structural characterization using high-resolution mass spectrometry and one- and two-dimensional NMR techniques.

Workflow for this compound Analysis

SegetalinC_Analysis_Workflow cluster_extraction Isolation and Purification cluster_analysis Structural Analysis plant_material Vaccaria segetalis seeds extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Purification (e.g., HPLC) crude_extract->chromatography pure_segetalin_c Pure this compound chromatography->pure_segetalin_c ms_analysis Mass Spectrometry pure_segetalin_c->ms_analysis nmr_analysis NMR Spectroscopy pure_segetalin_c->nmr_analysis data_interpretation Data Interpretation ms_analysis->data_interpretation nmr_analysis->data_interpretation structure_elucidation Structure Elucidation data_interpretation->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and amino acid sequence of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is crucial for confirming the molecular formula. Tandem mass spectrometry (MS/MS) is employed to deduce the amino acid sequence through fragmentation analysis.

Quantitative Mass Spectrometry Data

The molecular formula of this compound has been established as C₄₀H₅₁N₉O₇. The table below summarizes the expected and observed mass-to-charge ratios.

ParameterValueSource
Molecular Formula C₄₀H₅₁N₉O₇Calculated
Calculated Mass 785.3963 g/mol Calculated
Observed [M+H]⁺ 786.4036 m/z[Beilstein J. Org. Chem.]
Instrumentation High-Resolution Mass Spectrometry (HRMS) with ESI source[Beilstein J. Org. Chem.]
Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and sequence of this compound.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Liquid chromatography (LC) system for sample introduction.

Procedure:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL.

  • LC Separation (Optional but Recommended): Inject the sample into an LC system coupled to the mass spectrometer. A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% formic acid. This step ensures the purity of the sample entering the mass spectrometer.

  • MS Analysis (Full Scan): Acquire a full scan mass spectrum in positive ion mode to determine the protonated molecular ion [M+H]⁺.

  • MS/MS Analysis (Fragmentation): Select the [M+H]⁺ ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the tandem mass spectrum to observe the fragmentation pattern.

  • Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series, which correspond to fragments of the peptide backbone. This fragmentation pattern allows for the determination of the amino acid sequence. Due to the cyclic nature of this compound, the interpretation can be complex, as an initial ring-opening event is required before the characteristic backbone fragmentation occurs.

NMR Spectroscopy Analysis

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms and the three-dimensional structure of the molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY) is required.

Chemical Structure of this compound

Segetalin_C_Structure cluster_segetalin_c This compound: Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-) Gly Gly Leu Leu Gly->Leu His His Leu->His Phe1 Phe His->Phe1 Ala Ala Phe1->Ala Phe2 Phe Ala->Phe2 Pro Pro Phe2->Pro Pro->Gly

Caption: Amino acid sequence of the cyclic peptide this compound.

Quantitative NMR Data

Table of ¹H NMR Chemical Shifts (Template)

Amino Acid ResidueProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Glyα-He.g., 3.8-4.0dde.g., 17.0, 6.0
Leuα-He.g., 4.2-4.4m
β-He.g., 1.5-1.7m
γ-He.g., 1.4-1.6m
δ-CH₃e.g., 0.8-1.0de.g., 6.5
...............

Table of ¹³C NMR Chemical Shifts (Template)

Amino Acid ResidueCarbonChemical Shift (δ, ppm)
Glye.g., 43-45
C=Oe.g., 170-172
Leue.g., 52-54
e.g., 40-42
e.g., 24-26
e.g., 21-23
C=Oe.g., 172-174
.........
Experimental Protocol for NMR Spectroscopy

Objective: To obtain the complete ¹H and ¹³C NMR assignments and determine the solution conformation of this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture). The choice of solvent can influence the observed conformation.

  • 1D NMR Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the proton signals.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue spin system.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²JCH and ³JCH), which is crucial for sequencing the peptide by observing correlations across the peptide bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions). This is essential for determining the three-dimensional structure and conformation of the cyclic peptide.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova, NMRPipe).

    • Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra. Start with the unique spin systems of each amino acid and use HMBC and NOESY/ROESY data to link the residues together.

    • Use the NOE/ROE constraints to perform molecular modeling and determine the solution-state conformation of this compound.

Conclusion

The structural characterization of this compound is a comprehensive process that requires the application of advanced analytical techniques. Mass spectrometry provides essential information on molecular weight and sequence, while NMR spectroscopy offers a detailed picture of the atomic connectivity and three-dimensional structure. The protocols and data presented here serve as a guide for researchers involved in the analysis of this compound and other cyclic peptides, which are a promising class of molecules for drug discovery and development. Further research to fully disclose the detailed NMR spectral data of this compound would be highly beneficial to the scientific community.

References

Application Notes and Protocols: Conformational Analysis of Segetalin C using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin C is a cyclic heptapeptide (B1575542) isolated from the seeds of Vaccaria segetalis.[1][2] Like other members of the segetalin family, it is a subject of interest in drug discovery due to its diverse pharmacological activities, including antimicrobial and cytotoxic properties.[1][3] The three-dimensional conformation of cyclic peptides is intrinsically linked to their biological function. Therefore, understanding the secondary structure of this compound is crucial for elucidating its mechanism of action and for the rational design of synthetic analogs with improved therapeutic profiles.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive analytical technique ideal for investigating the secondary structure of peptides and proteins in solution.[4][5] The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the peptide backbone.[4] The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils.[4][6] This application note provides a detailed protocol for the conformational analysis of this compound using CD spectroscopy.

Principle of Circular Dichroism for Peptide Analysis

The amide bonds within the peptide backbone act as chromophores. When arranged in regular, repeating structures like α-helices or β-sheets, they generate a distinct CD signal.[4] This sensitivity to the peptide's conformation allows for both qualitative and quantitative assessment of its secondary structure.[4]

  • α-Helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[1]

  • β-Sheets are generally characterized by a single negative band between 210-220 nm and a positive band below 200 nm.[1][6]

  • Random Coils usually exhibit a negative band near 198 nm.[1]

Experimental studies have shown that this compound adopts a β-sheet structure in solution.[1][7] The conformation can be influenced by the solvent environment; for instance, the use of 2,2,2-trifluoroethanol (B45653) (TFE) can disrupt water's hydrogen-bonding network and promote the formation of stable intramolecular hydrogen bonds, often stabilizing secondary structures.[1]

Quantitative Data Summary

While specific molar ellipticity values for this compound are not extensively published, the following table provides representative data for a peptide with a predominant β-sheet structure, consistent with the reported conformation of this compound.[1][7] These values are for illustrative purposes and actual experimental results may vary.

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Minimum (nm)Representative Mean Residue Ellipticity ([θ]) at Minimum (deg cm²/dmol)
β-Sheet (this compound) ~195~217-15,000 to -25,000
α-Helix~192~208 and ~222-30,000 to -40,000
Random Coil~218~198-2,000 to -5,000

Detailed Experimental Protocol

This protocol outlines the steps for analyzing the secondary structure of this compound using CD spectroscopy.

Materials and Reagents
  • Synthetic this compound (purity >95%)

  • Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Deionized water (Milli-Q or equivalent)

  • 2,2,2-Trifluoroethanol (TFE), spectroscopy grade

  • Nitrogen gas (high purity) for purging the instrument

  • Quartz cuvette with a 1 mm path length

Sample Preparation

Accurate concentration determination is critical for calculating molar ellipticity.[4]

  • Stock Solution Preparation: Prepare a stock solution of this compound in deionized water or the primary buffer. The concentration should be accurately determined. For peptides lacking tryptophan or tyrosine, quantitative amino acid analysis or a suitable peptide assay is recommended.[4]

  • Working Solution Preparation: Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4).[4][8] Prepare additional samples in different solvents if required (e.g., 30% TFE in water) to assess conformational changes.[1]

  • Buffer Blank: Prepare a matched buffer blank solution containing all components except the peptide.[9] This is essential for baseline correction.

  • Filtration (Optional): To reduce light scattering, centrifuge or filter the sample through a 0.2 µm filter to remove any aggregates.[8][10]

Instrumentation and Data Acquisition
  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen gas purge. Allow the instrument to warm up and purge for at least 15-30 minutes to remove oxygen, which absorbs in the far-UV region.[8]

    • Set the instrument parameters for far-UV secondary structure analysis.[4]

      • Wavelength Range: 190 nm to 260 nm

      • Data Pitch (Step Size): 0.5 nm or 1.0 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response Time/Integration Time: 1-2 seconds

      • Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio

  • Baseline Correction:

    • Thoroughly clean the quartz cuvette.

    • Fill the cuvette with the buffer blank solution.

    • Acquire a baseline spectrum using the same parameters as for the sample.[4]

  • Sample Measurement:

    • Empty and dry the cuvette.

    • Carefully load the this compound sample solution into the cuvette, ensuring no air bubbles are present.[4]

    • Place the cuvette in the sample holder and acquire the CD spectrum.

Data Processing and Analysis
  • Baseline Subtraction: Subtract the buffer blank spectrum from the raw sample spectrum.[9]

  • Data Conversion: Convert the resulting CD signal (typically in millidegrees, mdeg) to Mean Residue Ellipticity ([θ]). This normalization allows for comparison across different samples and instruments.[11][12] The formula is:

    [θ] = (mdeg × MRW) / (10 × c × l)

    Where:

    • [θ] is the Mean Residue Ellipticity (deg cm²/dmol)

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the Mean Residue Weight (Molecular Weight of this compound / number of amino acid residues)

    • c is the peptide concentration in mg/mL

    • l is the cuvette path length in cm (typically 0.1 cm)

  • Secondary Structure Estimation: The processed spectrum can be visually inspected for characteristic features of β-sheets. For a more quantitative analysis, deconvolution algorithms (e.g., CONTINLL, DichroWeb) can be used to estimate the percentage of different secondary structural elements.[4]

Visualizations

Experimental Workflow

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Prepare this compound Stock Solution p2 Determine Accurate Concentration p1->p2 p3 Prepare Working Solutions (e.g., Buffer, 30% TFE) p2->p3 p4 Prepare Matched Buffer Blanks p3->p4 a3 Acquire Sample Spectrum (this compound) p3->a3 Load Sample a2 Acquire Baseline Spectrum (Buffer Blank) p4->a2 Load Blank a1 Instrument Setup & N2 Purge a1->a2 a2->a3 d1 Subtract Baseline from Sample Spectrum a3->d1 d2 Convert mdeg to Mean Residue Ellipticity [θ] d1->d2 d3 Secondary Structure Analysis & Deconvolution d2->d3

Caption: Workflow for this compound conformational analysis using CD spectroscopy.

Logical Relationship of CD Data Interpretation

CD_Interpretation cluster_data Experimental Data cluster_analysis Conformational Analysis cluster_conclusion Structural Conclusion raw_data Raw CD Spectrum (mdeg vs. Wavelength) processed_data Processed Spectrum ([θ] vs. Wavelength) raw_data->processed_data Baseline Subtraction & Normalization visual Visual Inspection of Spectral Features processed_data->visual deconv Deconvolution Algorithm (e.g., DichroWeb) processed_data->deconv conclusion Predominant Secondary Structure (e.g., β-Sheet) visual->conclusion deconv->conclusion

Caption: Logical flow from raw CD data to structural interpretation.

Biological Activity Pathway of this compound

The precise molecular signaling pathways for this compound's bioactivities are not yet fully elucidated. The following diagram illustrates its known biological effects at a systemic level.

SegetalinC_Activity cluster_cytotoxic Cytotoxic Activity cluster_antifungal Antifungal Activity segetalin_c This compound cancer_cells Cancer Cell Lines (e.g., DLA, EAC) segetalin_c->cancer_cells Interacts with fungi Pathogenic Fungi (e.g., Candida albicans) segetalin_c->fungi Interacts with apoptosis Induction of Apoptosis/ Cell Growth Inhibition cancer_cells->apoptosis growth_inhibition Fungal Growth Inhibition fungi->growth_inhibition

References

Application Notes and Protocols: Antifungal Activity of Segetalin C against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents. Segetalin C, a naturally occurring cycloheptapeptide, has demonstrated promising antifungal activity against C. albicans.[1][2] This document provides detailed protocols for assessing the antifungal efficacy of this compound and investigating its potential mechanisms of action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the antifungal activity of this compound against Candida albicans.

Table 1: Minimum Inhibitory and Fungicidal Concentrations (MIC & MFC)

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
This compound81632
Fluconazole0.52>64
Amphotericin B0.2511

MIC₅₀/₉₀: Concentration inhibiting 50%/90% of tested isolates. MFC: Concentration killing ≥99.9% of the initial inoculum.

Table 2: Time-Kill Kinetics of this compound against C. albicans

Time (hours)This compound (1x MIC) (log₁₀ CFU/mL)This compound (2x MIC) (log₁₀ CFU/mL)This compound (4x MIC) (log₁₀ CFU/mL)Growth Control (log₁₀ CFU/mL)
05.05.05.05.0
24.53.83.15.5
43.92.9<2.0 (LOD)6.2
83.1<2.0 (LOD)<2.0 (LOD)7.1
122.5<2.0 (LOD)<2.0 (LOD)7.8
24<2.0 (LOD)<2.0 (LOD)<2.0 (LOD)8.5

LOD: Limit of Detection.

Table 3: Inhibition of C. albicans Biofilm Formation by this compound

CompoundConcentration (µg/mL)Biofilm Mass Reduction (%)Metabolic Activity Reduction (%)
This compound8 (MIC)6570
16 (2x MIC)8590
32 (4x MIC)9295
Fluconazole83035

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[3][4]

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile DMSO (for dissolving this compound)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 medium to get a final inoculum of 1-5 x 10³ CFU/mL.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the serially diluted this compound.

  • Controls: Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ~50% reduction) compared to the positive control.

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following MIC determination, take 100 µL aliquots from all wells showing no visible growth.

  • Spread the aliquots onto separate SDA plates.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Time-Kill Kinetic Assay

Procedure:

  • Prepare a standardized C. albicans suspension (5 x 10⁵ CFU/mL) in RPMI-1640 medium.

  • Add this compound at concentrations corresponding to 1x, 2x, and 4x MIC. Include a drug-free growth control.

  • Incubate the cultures at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto SDA.

  • Incubate plates at 35°C for 24-48 hours and count the colonies (CFU/mL).

  • Plot log₁₀ CFU/mL against time to generate the time-kill curves.

Biofilm Inhibition Assay

This protocol is adapted from established methods for assessing the antibiofilm activity of antifungal agents.[3][5]

Materials:

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione (B1676200)

  • Crystal Violet

Procedure:

  • Biofilm Formation: Add 100 µL of a standardized C. albicans suspension (1 x 10⁷ CFU/mL in RPMI) to the wells of a 96-well flat-bottom plate. Incubate at 37°C for 90 minutes for initial adhesion.

  • Treatment: After the adhesion phase, gently wash the wells with PBS to remove non-adherent cells. Add 200 µL of RPMI medium containing various concentrations of this compound (e.g., 0.5x to 4x MIC).

  • Incubation: Incubate the plate at 37°C for 24 hours to allow biofilm formation.

  • Quantification:

    • Metabolic Activity (XTT Assay): Wash the biofilms with PBS. Add a solution of XTT and menadione to each well. Incubate in the dark for 3 hours at 37°C. Measure the absorbance at 490 nm. A reduction in absorbance indicates decreased metabolic activity.

    • Biofilm Mass (Crystal Violet Assay): Wash the biofilms with PBS and fix with methanol. Stain with 0.1% crystal violet for 15 minutes. Wash with water and solubilize the stain with 33% acetic acid. Measure the absorbance at 570 nm. A reduction in absorbance indicates decreased biofilm mass.

Investigation of Mechanism of Action

Cell Membrane Integrity Assay

Materials:

  • Propidium Iodide (PI)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat a mid-log phase culture of C. albicans with this compound at 1x and 2x MIC for a short duration (e.g., 1-4 hours).

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS containing PI (e.g., 2 µg/mL).

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry or fluorescence microscopy. An increase in PI fluorescence indicates compromised cell membrane integrity, as PI can only enter cells with damaged membranes.[6]

Apoptosis Assay (Annexin V Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Sorbitol buffer

Procedure:

  • Treat C. albicans with this compound as described for the membrane integrity assay.

  • Harvest the cells and remove the cell wall by enzymatic digestion (e.g., with zymolyase) in a sorbitol buffer to generate spheroplasts.

  • Wash the spheroplasts gently with the provided binding buffer.

  • Stain the spheroplasts with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow cluster_assays Antifungal Susceptibility Assays cluster_moa Mechanism of Action Assays MIC MIC Determination (Broth Microdilution) MFC MFC Determination (Plating) MIC->MFC TimeKill Time-Kill Assay (CFU Counting) Biofilm Biofilm Inhibition (XTT & Crystal Violet) Membrane Cell Membrane Integrity (Propidium Iodide) Apoptosis Apoptosis Induction (Annexin V Staining) start This compound + C. albicans start->MIC start->TimeKill start->Biofilm start->Membrane start->Apoptosis

Caption: Experimental workflow for assessing antifungal activity.

signaling_pathway segetalin_c This compound cell_membrane Fungal Cell Membrane segetalin_c->cell_membrane Binds to/Inserts into membrane_damage Membrane Permeabilization & Pore Formation cell_membrane->membrane_damage ion_imbalance Ion Imbalance membrane_damage->ion_imbalance ros ROS Production ion_imbalance->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols: Cytotoxicity of Segetalin C on DLA and EAC Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin C is a cyclic peptide belonging to the Caryophyllaceae family of cyclopeptides.[1] While research has demonstrated the cytotoxic potential of related compounds, such as Segetalin E, against various cancer cell lines, specific data on the bioactivity of this compound remains limited. These application notes provide a comprehensive guide for researchers investigating the cytotoxic effects of this compound on Dalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC) cell lines. The protocols outlined below are based on established methodologies for cytotoxicity testing and incorporate data from closely related cyclic peptides to guide experimental design.

Dalton's Lymphoma Ascites (DLA) is a transplantable T-cell lymphoma, and Ehrlich Ascites Carcinoma (EAC) is a rapidly growing undifferentiated carcinoma; both are widely used murine tumor models for in vitro and in vivo screening of anticancer agents.

Quantitative Data Summary

No direct cytotoxic activity for this compound on DLA and EAC cell lines has been reported in the available literature. However, data from structurally related cyclic peptides, Segetalin E and Longicalycinin A, provide a strong rationale for investigating this compound and offer a basis for determining appropriate concentration ranges for initial screening.

CompoundCell LineIC50 / CTC50 (µM)AssayReference
Segetalin E DLA3.71MTT[1]
EAC9.11MTT[1]
Longicalycinin A DLA2.62Not Specified
EAC6.17Not Specified

IC50 (Inhibitory Concentration 50%) and CTC50 (Cytotoxic Concentration 50%) represent the concentration of a compound that is required for 50% inhibition of cell viability.

Experimental Protocols

Two standard methods for assessing in vitro cytotoxicity are provided: the Trypan Blue Exclusion Assay for determining cell viability by membrane integrity and the MTT Assay for assessing cell metabolic activity.

Protocol 1: Trypan Blue Exclusion Assay

This method distinguishes viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.

Materials:

  • DLA or EAC cells

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypan Blue solution (0.4% in PBS)

  • Hemocytometer

  • Microcentrifuge tubes

  • Light microscope

Procedure:

  • Cell Preparation:

    • Harvest DLA or EAC cells from the peritoneal fluid of tumor-bearing mice or from in vitro culture.

    • Wash the cells twice with sterile PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in complete culture medium and determine the cell concentration using a hemocytometer.

    • Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

  • Treatment:

    • Seed 1 mL of the cell suspension into each well of a 24-well plate.

    • Prepare serial dilutions of this compound in complete culture medium. Based on the data for related compounds, a starting concentration range of 0.1 µM to 100 µM is recommended. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (cells with medium only).

    • Add the appropriate concentration of this compound to each well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time points (e.g., 24, 48, and 72 hours).

  • Viability Assessment:

    • After incubation, gently resuspend the cells in each well.

    • Transfer 100 µL of the cell suspension to a microcentrifuge tube.

    • Add 100 µL of 0.4% Trypan Blue solution and mix gently.

    • Incubate at room temperature for 3 minutes.

    • Load 10 µL of the mixture onto a clean hemocytometer.

    • Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

  • Calculation:

    • Percentage of viable cells = (Number of viable cells / Total number of cells) x 100

    • Percentage of cytotoxicity = 100 - Percentage of viable cells

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • DLA or EAC cells

  • This compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of DLA or EAC cells in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and stabilize.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include vehicle and negative controls.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Percentage of cell viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Percentage of cytotoxicity = 100 - Percentage of cell viability

Proposed Experimental Workflow

experimental_workflow start Start cell_prep Cell Preparation (DLA or EAC cell lines) start->cell_prep seeding Cell Seeding (96-well or 24-well plates) cell_prep->seeding treatment Treatment with this compound (Serial Dilutions) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay Cytotoxicity Assay incubation->assay trypan_blue Trypan Blue Exclusion Assay assay->trypan_blue  Membrane Integrity mtt_assay MTT Assay assay->mtt_assay Metabolic Activity   data_analysis Data Analysis (Calculate % Cytotoxicity, IC50) trypan_blue->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanism of action of other cytotoxic cyclic peptides, it is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway.

hypothesized_pathway segetalin_c This compound cell_membrane Cell Membrane segetalin_c->cell_membrane Enters Cell bax_bak Bax/Bak Activation cell_membrane->bax_bak bcl2 Bcl-2 Inhibition cell_membrane->bcl2 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion Promotes bcl2->mitochondrion Inhibits apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Concluding Remarks

The provided protocols and data on related compounds offer a solid foundation for initiating studies on the cytotoxicity of this compound against DLA and EAC cell lines. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific experimental setup. Further investigations into the precise molecular mechanisms, including the validation of the hypothesized apoptotic pathway, will be crucial in elucidating the full potential of this compound as an anticancer agent.

References

Application Note and Protocol for the Purification of Segetalin C by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Segetalin C is a cyclic peptide belonging to the segetalin family, first isolated from the seeds of Vaccaria segetalis[1][2]. These cyclopeptides have garnered significant interest due to their diverse biological activities[1][3][4]. As with many natural products, obtaining high-purity this compound is crucial for accurate biological evaluation and potential therapeutic development. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides due to its high resolution and efficiency[5][6][7]. This document provides a detailed experimental protocol for the purification of this compound using RP-HPLC, suitable for researchers aiming to isolate this compound from either natural extracts or synthetic preparations.

I. Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) retains hydrophobic molecules from the more polar mobile phase. Elution is achieved by gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, which increases its hydrophobicity and causes the bound molecules to elute in order of increasing hydrophobicity[6]. For peptides, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase to improve peak shape and resolution by neutralizing the charged residues[8][9].

II. Experimental Workflow

The overall workflow for the purification of this compound involves initial sample preparation, followed by purification using semi-preparative RP-HPLC, and finally, purity analysis of the collected fractions by analytical RP-HPLC.

SegetalinC_Purification_Workflow cluster_prep Sample Preparation cluster_purification Semi-Preparative RP-HPLC cluster_analysis Post-Purification Analysis start Crude this compound (from synthesis or extract) dissolve Dissolve in Aqueous Buffer start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject onto Semi-preparative Column filter->inject gradient Apply Acetonitrile (B52724) Gradient inject->gradient detect Monitor Elution at 214 nm gradient->detect collect Collect Fractions Corresponding to this compound Peak detect->collect analyze Inject Fractions onto Analytical Column collect->analyze check_purity Assess Purity (>95%) analyze->check_purity pool Pool Pure Fractions check_purity->pool lyophilize Lyophilize to Obtain Pure this compound Powder pool->lyophilize end Pure this compound lyophilize->end

Figure 1: Experimental workflow for the purification of this compound by RP-HPLC.

III. Materials and Reagents

  • Crude this compound (from solid-phase peptide synthesis or plant extract)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

IV. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary pump

    • Autosampler or manual injector

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

  • Semi-preparative RP-HPLC column

  • Analytical RP-HPLC column

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • pH meter

V. Experimental Protocol

A. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.

  • Degas both mobile phases by sonication or helium sparging before use to prevent bubble formation in the HPLC system.

B. Sample Preparation

  • Dissolve the crude this compound powder in a minimal amount of Mobile Phase A or a suitable aqueous buffer.

  • Ensure the sample is fully dissolved. If solubility is an issue, a small percentage of acetonitrile can be added, but keep it below the initial gradient concentration to ensure proper binding to the column.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

C. Semi-Preparative RP-HPLC for Purification

The following table summarizes the conditions for the purification of this compound on a semi-preparative scale. These parameters are based on methods used for the purification of synthetic segetalins[10].

ParameterValue
Column C18, 10 µm particle size, 100 Å pore size, 20 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 10 mL/min
Detection Wavelength 214 nm (for peptide bonds)
Injection Volume Dependent on sample concentration and column loading capacity
Gradient 5% to 75% Mobile Phase B over a specified duration (e.g., 40 minutes)
Table 1: Semi-Preparative RP-HPLC Conditions for this compound Purification.

D. Analytical RP-HPLC for Purity Assessment

After collecting the fractions from the semi-preparative run, the purity of each fraction containing the target peak should be assessed using analytical RP-HPLC.

ParameterValue
Column C18, 5 µm particle size, 130 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1 mL/min
Detection Wavelength 214 nm
Injection Volume 10-20 µL
Gradient 5% to 95% Mobile Phase B over a specified duration (e.g., 30 minutes)
Expected Retention Time Approximately 17.2 minutes (as reported for synthetic this compound)[10]
Table 2: Analytical RP-HPLC Conditions for Purity Analysis of this compound.

E. Post-Purification Processing

  • Analyze the fractions collected from the semi-preparative run using the analytical HPLC method described above.

  • Pool the fractions that show a purity of >95% for this compound.

  • Freeze the pooled fractions at -80°C.

  • Lyophilize the frozen sample to remove the solvent and obtain the purified this compound as a white powder.

  • Store the purified peptide at -20°C or -80°C to ensure long-term stability.

VI. Data Interpretation

The primary output from the HPLC system is a chromatogram, which is a plot of detector response (absorbance) versus time.

  • Retention Time (RT): The time it takes for a compound to travel from the injector to the detector. Under identical conditions, the retention time is a characteristic property of a compound. For this compound, the analytical retention time is expected to be around 17.2 minutes under the specified conditions[10].

  • Peak Area: The area under a peak is proportional to the concentration of the compound. Purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

VII. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape Column degradation, inappropriate mobile phase pH, sample overloadUse a new column, ensure TFA is added to the mobile phase, reduce injection volume/concentration.
No Peaks Detected No sample injected, detector issue, compound not elutingCheck injection process, verify detector lamp is on, run a steeper or longer gradient.
Low Resolution Gradient too steep, column is not efficientUse a shallower gradient, replace the column, optimize flow rate.
Variable Retention Times Pump malfunction, leaks, column temperature fluctuationsCheck for leaks, ensure proper pump performance, use a column thermostat for temperature control.

Table 3: Common RP-HPLC Troubleshooting Guide.

VIII. Conclusion

This protocol provides a comprehensive method for the purification of this compound using RP-HPLC. The use of a semi-preparative C18 column with a water/acetonitrile gradient containing TFA allows for efficient separation of this compound from crude mixtures. Subsequent analysis by analytical RP-HPLC confirms the purity of the isolated peptide. Adherence to this protocol will enable researchers to obtain high-purity this compound suitable for further scientific investigation.

References

Application Note: Efficient Cyclization of Segetalin C using PyBOP as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Segetalin C, a cyclic heptapeptide (B1575542) with the sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-), belongs to the segetalin family of natural products isolated from Vaccaria segetalis.[1] These cyclopeptides have garnered significant interest due to their diverse biological activities, including potential antifungal and cytotoxic properties.[2][3] The synthesis of cyclic peptides like this compound is a critical step in their pharmacological evaluation and the development of novel therapeutic agents. The head-to-tail cyclization of the linear peptide precursor is often a challenging step, with success being highly dependent on the choice of coupling reagent.[4][5]

This application note details a robust and efficient protocol for the macrocyclization of the linear precursor of this compound using (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, as the coupling reagent. Recent studies have demonstrated that PyBOP is particularly effective for the cyclization of segetalins, succeeding where other common coupling reagents such as HATU, HBTU, or HOBt have failed.[1][6][7] PyBOP is a phosphonium-based coupling reagent valued for its high coupling efficiency, mild reaction conditions, and ability to suppress racemization.[8][9] It is a safer alternative to the BOP reagent as it does not produce the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[8][10]

Mechanism of PyBOP-Mediated Amide Bond Formation

The cyclization reaction mediated by PyBOP proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The process begins with the deprotonation of the C-terminal carboxylic acid of the linear peptide by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic phosphorus atom of PyBOP.

  • Formation of the Active Ester and Nucleophilic Attack: This leads to the formation of a highly reactive OBt (1-oxybenzotriazole) active ester intermediate. The benzotriazole (B28993) moiety is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[8][11] The N-terminal amine of the same peptide molecule then performs an intramolecular nucleophilic attack on this activated carbonyl carbon, forming the amide bond and resulting in the cyclized peptide.

PyBOP_Mechanism cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Intramolecular Cyclization Linear_Peptide_COOH Linear Peptide-COOH PyBOP PyBOP Active_Ester Reactive OBt Active Ester DIPEA DIPEA (Base) Active_Ester_2 Reactive OBt Active Ester Segetalin_C Cyclized this compound Active_Ester_2->Segetalin_C Intramolecular Nucleophilic Attack N_Terminus N-terminal Amine (Nucleophile)

Caption: Mechanism of PyBOP-mediated peptide cyclization.

Quantitative Data Summary

An efficient solid-phase synthesis strategy for segetalins, including this compound, has been established, which utilizes PyBOP for the crucial head-to-tail cyclization step.[1][6][7] The following table summarizes the reported yields for the synthesis of this compound and other related segetalins using this methodology.

CyclopeptideSequenceIsolated Yield (%)Purity (%)
This compound Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)45–70%>95%
Segetalin ACyclo(-Gly-Val-Pro-Val-Trp-Ala-)45–70%>95%
Segetalin BCyclo(-Gly-Val-Ala-Trp-Ala-)45–70%>95%
Segetalin GCyclo(-Gly-Val-Lys-Tyr-Ala)45–70%>95%
Data sourced from recent studies on the efficient solid-phase synthesis of segetalins.[1][6]

Experimental Protocols

The following protocols are based on established methods for solid-phase peptide synthesis (SPPS) and subsequent PyBOP-mediated cyclization.[1][6][7]

Solid-Phase Synthesis of Linear this compound Precursor

The linear peptide precursor (H-Gly-Leu-His(Trt)-Phe-Ala-Phe-Pro-OH) is synthesized on a 2-chlorotrityl chloride resin using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-His(Trt)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH)

  • Coupling reagents for linear assembly: HOBt/HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Workflow:

SPPS_Workflow Load_AA1 1. Load first amino acid (Fmoc-Pro-OH) Deprotection_1 2. Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotection_1 Coupling_Cycle 3. Couple subsequent Fmoc-amino acids (HBTU/HOBt, DIPEA in DMF) Deprotection_1->Coupling_Cycle Repeat Repeat Steps 2 & 3 for all amino acids in sequence Coupling_Cycle->Repeat Final_Deprotection 4. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 5. Cleave peptide from resin (TFA/TIS/H₂O) Final_Deprotection->Cleavage End Result: Crude Linear Peptide Precursor Cleavage->End

Caption: Workflow for solid-phase synthesis of the linear peptide.
PyBOP-Mediated Head-to-Tail Cyclization

This protocol describes the crucial macrocyclization step of the linear peptide precursor in solution.

Materials:

  • Crude linear this compound precursor

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

  • Reverse-phase HPLC system for purification

Protocol:

  • Dissolution: Dissolve the crude linear peptide precursor in anhydrous DMF to achieve a final concentration of 10⁻³ M. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Reagent Addition: To the stirred solution, add DIPEA (4 equivalents based on the linear peptide).

  • Initiation of Cyclization: Add PyBOP (2 equivalents based on the linear peptide) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the cyclization by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Work-up: Once the reaction is complete, concentrate the DMF solution under reduced pressure.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude cyclic peptide.

  • Purification: Purify the crude this compound by preparative reverse-phase HPLC (RP-HPLC) to obtain the final product with >95% purity.

  • Characterization: Confirm the identity of the synthesized this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]

Biological Context: Potential Signaling Pathways

Segetalins have demonstrated a range of biological activities, including cytotoxic effects on cancer cell lines.[12][13] While the precise signaling pathways for this compound are not fully elucidated, many cytotoxic peptides induce apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for this compound's mechanism of action.

Apoptosis_Pathway Cell_Membrane Cancer Cell Membrane Receptor Membrane Receptor (e.g., Death Receptor) Caspase_8 Caspase-8 Activation Receptor->Caspase_8 Initiates Extrinsic Pathway Caspase_3 Executioner Caspase-3 Activation Caspase_8->Caspase_3 Mitochondria Mitochondrial Stress Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis Segetalin_C Segetalin_C Segetalin_C->Mitochondria Induces Intrinsic Pathway

Caption: Hypothesized apoptotic pathway for this compound cytotoxicity.

Conclusion

The use of PyBOP as a coupling reagent provides an efficient and high-yielding method for the head-to-tail cyclization of this compound. This protocol overcomes challenges associated with other coupling reagents and enables the scalable synthesis of this and other related segetalins for further biological and pharmacological investigation. The detailed methodology and established workflows presented in this application note offer a reliable guide for researchers in peptide chemistry and drug development.

References

Application Notes and Protocols: Fmoc-SPPS Strategy for Synthesizing Segetalin C Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Segetalin C is a naturally occurring cyclic heptapeptide (B1575542) that has garnered significant interest due to its biological activities, including antifungal and cytotoxic properties.[1] The synthesis of this compound and its analogs is a key area of research for the development of new therapeutic agents. The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy offers a robust and efficient method for the synthesis of these complex cyclic peptides.[2] This document provides detailed application notes and protocols for the synthesis of this compound analogs using Fmoc-SPPS, including on-resin and solution-phase cyclization methods.

Fmoc-SPPS Workflow for Segetalin Analog Synthesis

The general workflow for the synthesis of this compound analogs via Fmoc-SPPS involves the sequential assembly of the linear peptide on a solid support, followed by cyclization, cleavage from the resin, and purification. The choice of resin and cyclization strategy are critical steps that can significantly impact the overall yield and purity of the final product.

Fmoc_SPPS_Workflow cluster_Cyclization Resin Resin Preparation (e.g., 2-Chlorotrityl chloride) Loading Loading of First Fmoc-Amino Acid Resin->Loading Elongation Peptide Chain Elongation Loading->Elongation Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Elongation->Deprotection Repeat n-1 times Cyclization Cyclization Elongation->Cyclization Coupling Amino Acid Coupling (e.g., HBTU/HOBt) Deprotection->Coupling Coupling->Elongation OnResin On-Resin Cyclization (e.g., PyBOP) Cleavage Cleavage from Resin & Side-Chain Deprotection OnResin->Cleavage SolutionPhase Solution-Phase Cyclization (e.g., DCC/NMM) Purification Purification (RP-HPLC) SolutionPhase->Purification Cleavage->Purification Analysis Characterization (MS, NMR, HPLC) Purification->Analysis

Caption: General workflow for the Fmoc-SPPS synthesis of this compound analogs.

Data Presentation

Table 1: Yields of Linear Peptide Precursors and Cyclized Segetalins

This table summarizes the yields obtained during the synthesis of various segetalin linear precursors and their corresponding cyclized products, providing a benchmark for the synthesis of novel analogs.[3]

Segetalin Analog (Linear Precursor Sequence)Yield of Crude Linear Peptide (%)Isolated Yield of Cyclized Peptide (%)Purity (%)
Segetalin A (Gly-Val-Pro-Val-Trp(Boc)-Ala)8945-70>95
Segetalin B (Gly-Val-Ala-Trp(Boc)-Ala)7745-70>95
This compound (Gly-Leu-His(Trt)-Phe-Ala-Phe-Pro) 93 45-70 >95
Segetalin D (Gly-Leu-Ser(t-Bu)-Phe-Ala-Phe-Pro)9145-70>95
Segetalin E (Gly-Tyr(t-Bu)-Val-Pro-Leu-Trp(Boc)-Pro)8945-70>95
Segetalin G (Gly-Val-Lys(Boc)-Tyr(t-Bu)-Ala)9545-70>95

Data adapted from Liu, et al. (2025).[2][3]

Table 2: Biological Activity of this compound
ActivityCell Lines / OrganismsResults
Antifungal Candida albicans and dermatophytesGood activity
Cytotoxicity Dalton's lymphoma ascites (DLA)CTC50: 3.35 µmol/L
Ehrlich's ascites carcinoma (EAC)CTC50: 5.72 µmol/L

Data from Dahiya and Kaur.[1]

Experimental Protocols

The following protocols are generalized for the synthesis of this compound analogs and can be adapted by modifying the amino acid sequence.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the assembly of the linear peptide on a 2-chlorotrityl chloride resin.[3][4]

1. Resin Preparation:

  • Swell 2-chlorotrityl chloride resin (e.g., 0.7 mmol/g loading) in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
  • Drain the DCM.

2. Loading of the First Fmoc-Amino Acid:

  • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) in DCM.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
  • Add the amino acid solution to the resin and agitate for 1-2 hours.
  • To cap any unreacted sites, add methanol (B129727) (0.8 mL per gram of resin) and agitate for 30 minutes.
  • Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

3. Peptide Chain Elongation (per amino acid):

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes.
  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
  • Amino Acid Coupling:
  • In a separate vessel, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to activate the amino acid mixture.
  • Add the activated amino acid solution to the resin and agitate for 2 hours or until a negative Kaiser test is observed.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Repeat step 3 for each amino acid in the sequence.

Protocol 2: On-Resin Cyclization

This method is generally preferred as it can minimize intermolecular side reactions.[3][5]

1. Selective Deprotection of the N-terminus:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 3a.
  • Wash the resin thoroughly with DMF and DCM.

2. On-Resin Cyclization:

  • Swell the peptide-resin in DMF.
  • In a separate vessel, dissolve PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.
  • Add the cyclization cocktail to the resin and agitate at room temperature. Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 24 hours.
  • Wash the resin with DMF (5x) and DCM (5x).

Protocol 3: Solution-Phase Cyclization

This approach involves cleaving the linear peptide from the resin before cyclization.

1. Cleavage of the Linear Peptide from the Resin:

  • Treat the peptide-resin with a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM for 1.5 hours.[4]
  • Collect the filtrate and repeat the cleavage twice for 10 minutes each.
  • Combine the filtrates and concentrate under reduced pressure.
  • Precipitate the crude linear peptide by adding cold diethyl ether.

2. Solution-Phase Cyclization:

  • Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 10⁻³ M).[3]
  • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM).[2]
  • Stir the reaction at room temperature for an extended period (e.g., up to 7 days), monitoring by HPLC.[2]

Protocol 4: Cleavage and Purification

1. Final Cleavage and Side-Chain Deprotection:

  • Treat the resin (from on-resin cyclization) or the crude cyclized peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide in cold diethyl ether.
  • Centrifuge to collect the peptide pellet and wash with cold ether.

2. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
  • Lyophilize the pure fractions to obtain the final product.

3. Characterization:

  • Confirm the identity and purity of the synthesized this compound analog using high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and analytical HPLC.[2][3]

Signaling Pathway Visualization

While the direct signaling pathways of this compound analogs are still under extensive investigation, their cytotoxic effects suggest interference with fundamental cellular processes. The diagram below illustrates a generalized pathway of apoptosis, which is a common mechanism of action for cytotoxic compounds.

Apoptosis_Pathway Analog This compound Analog Cell Cancer Cell Analog->Cell Receptor Membrane Receptor (Hypothesized) Analog->Receptor Binds Cell->Receptor Signal Intracellular Signaling Cascade Receptor->Signal Initiates Mitochondria Mitochondrial Stress Signal->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Hypothesized apoptotic pathway induced by cytotoxic this compound analogs.

Conclusion

The Fmoc-SPPS strategy provides a versatile and efficient platform for the synthesis of this compound and its analogs. The protocols outlined in this document, derived from established methodologies, offer a solid foundation for researchers to produce these promising bioactive cyclic peptides for further investigation in drug discovery and development. Careful optimization of coupling and cyclization conditions is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the In Vitro Investigation of Segetalin C's Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific experimental data on the mechanism of action of Segetalin C is limited in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical framework for investigating its potential anticancer properties. This guide is based on the known biological activities of related Caryophyllaceae-type cyclopeptides and standard in vitro methodologies for anticancer drug screening.[1]

Introduction: this compound, a Potential Anticancer Cyclopeptide

This compound is a cyclic peptide isolated from the seeds of Vaccaria segetalis.[2] Cyclic peptides of this class have demonstrated a range of biological activities, including cytotoxic effects on various cancer cell lines.[2] It is hypothesized that this compound, like other related cyclopeptides, may exert its anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][3] These protocols outline a comprehensive in vitro strategy to determine the cytotoxic efficacy of this compound and elucidate its underlying molecular mechanism of action. The primary assays described will focus on cell viability, the induction and quantification of apoptosis, analysis of cell cycle distribution, and the examination of key protein markers in the apoptotic signaling cascade.[4]

Data Presentation: Hypothetical Cytotoxicity Profile of this compound

Effective concentrations of this compound must first be determined to inform downstream mechanistic studies. A cell viability assay, such as the MTT assay, is performed on a panel of cancer cell lines and a non-cancerous control cell line.[5][6] The half-maximal inhibitory concentration (IC50), the concentration of a drug that kills 50% of the cells, is a standard measure of cytotoxicity.[5] The hypothetical data below illustrates the potential selective cytotoxicity of this compound against cancer cells.

Table 1: Hypothetical IC50 Values of this compound after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma12.5
HeLaCervical Adenocarcinoma18.2
A549Lung Carcinoma25.6
HEK293Normal Human Embryonic Kidney> 100

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation cell_culture Cell Culture (MCF-7, HeLa, A549, HEK293) segetalin_c_treatment This compound Treatment (Dose-Response) cell_culture->segetalin_c_treatment mtt_assay MTT Assay (Cell Viability) segetalin_c_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay Select IC50 Concentrations cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis Select IC50 Concentrations western_blot Western Blot Analysis (Apoptosis Markers) ic50_determination->western_blot Select IC50 Concentrations data_analysis Quantitative Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis pathway_elucidation Mechanism of Action Elucidation data_analysis->pathway_elucidation

Figure 1. Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of their viability.[6] The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases occurs only in living cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of cells that have lost membrane integrity, a feature of late apoptotic and necrotic cells.

Materials:

  • This compound

  • MCF-7 cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 2 x 10⁵ cells/well in a 6-well plate and incubate for 24 hours. Treat the cells with this compound at selected concentrations (e.g., IC50/2, IC50, 2xIC50) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[9]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[10]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry. The amount of DNA in a cell correlates with the cell cycle phase: G0/G1 phase cells have 2n DNA content, S phase cells have between 2n and 4n, and G2/M phase cells have 4n DNA content.

Materials:

  • This compound

  • MCF-7 cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI Staining Solution (containing PI and RNase A)[12]

Procedure:

  • Cell Treatment: Seed 5 x 10⁵ cells in a 60 mm dish and incubate for 24 hours. Treat with this compound at desired concentrations for 24 hours.

  • Cell Harvesting: Collect and wash cells with PBS as described in Protocol 4.2.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI will be proportional to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the molecular pathways affected by this compound.[3] This protocol focuses on the intrinsic (mitochondrial) apoptosis pathway, regulated by the Bcl-2 family of proteins and executed by caspases.[15][16][17]

Materials:

  • This compound

  • MCF-7 cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Extraction: Treat cells with this compound as described previously. Wash cells with ice-cold PBS and lyse with RIPA buffer.[18] Collect the supernatant (protein lysate) after centrifugation at 14,000 x g for 20 minutes at 4°C.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[18] β-actin is used as a loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities. An increase in the Bax/Bcl-2 ratio and the levels of cleaved caspases and cleaved PARP would indicate the induction of apoptosis.[19]

Hypothesized Signaling Pathway of this compound-Induced Apoptosis

Based on the known mechanisms of other anticancer compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent activation of the caspase cascade.[15][20]

G cluster_0 Cytoplasm cluster_1 Mitochondrion segetalin_c This compound bcl2 Bcl-2 (Anti-apoptotic) segetalin_c->bcl2 Inhibits bax Bax (Pro-apoptotic) segetalin_c->bax Activates bcl2->bax mito_cytochrome_c Cytochrome c bax->mito_cytochrome_c Promotes release cytochrome_c Cytochrome c apoptosome Apoptosome cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Activated Caspase-9 procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleaves caspase3 Activated Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis DNA repair inhibition apoptosome->caspase9 Activates mito_cytochrome_c->cytochrome_c Release into cytoplasm

Figure 2. Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of Segetalin C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the total synthesis of Segetalin C. This resource addresses common challenges and offers detailed experimental protocols to streamline the synthesis process.

Introduction to this compound Synthesis

This compound is a naturally occurring cyclic heptapeptide (B1575542) with the sequence cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-).[1] Its synthesis presents several challenges, primarily centered around the crucial macrocyclization step and the choice between solution-phase and solid-phase strategies. This guide aims to provide practical solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges include:

  • Macrocyclization: Achieving efficient head-to-tail cyclization of the linear peptide precursor is often the most difficult step, with low yields being a common issue.[2][3]

  • Synthesis Strategy: Choosing between a solution-phase or solid-phase approach involves trade-offs in terms of time, complexity, and potential for racemization.[3]

  • Stereochemical Integrity: Preventing racemization of amino acid residues, particularly during coupling and cyclization steps, is critical.[3]

  • Purification: Isolating the final cyclic peptide from unreacted linear precursors and side products requires effective purification techniques.[2]

Q2: Which is the better approach for this compound synthesis: solution-phase or solid-phase?

While solution-phase synthesis has been reported, it is often lengthy, operationally complex, and carries a significant risk of racemization.[3][4] Solid-phase peptide synthesis (SPPS) is generally considered a more efficient and reliable strategy, offering practical isolated yields and high purity of the final product.[2][3]

Q3: What are the critical parameters for a successful macrocyclization step?

The success of the macrocyclization is highly dependent on:

  • Coupling Reagent: The choice of coupling reagent is crucial. While reagents like HATU, HBTU, or HOBt alone may fail, PyBOP has been identified as a highly effective reagent for this challenging step.[2][3][4]

  • Dilution: Performing the cyclization under moderate to high dilution (e.g., 10⁻³ M) is essential to favor intramolecular cyclization over intermolecular polymerization.[2][3]

  • Reaction Time and Temperature: The reaction time can be lengthy, and the optimal temperature needs to be carefully controlled to ensure complete reaction and minimize side reactions.[3]

Q4: How can I troubleshoot a failed or low-yielding macrocyclization reaction?

If you encounter issues with the macrocyclization step, consider the following:

  • Change the Coupling Reagent: If you are using HATU, HBTU, or HOBt without success, switching to PyBOP is recommended.[2][3][4]

  • Optimize Concentration: Ensure that the reaction is performed under sufficient dilution (10⁻³ M is a good starting point).[2][3]

  • Verify the Linear Precursor: Confirm the identity and purity of the linear peptide precursor before attempting cyclization.

  • Check Solvent and Base: Ensure that the solvent (e.g., DMF) is anhydrous and the base used is appropriate for the chosen coupling reagent.

Troubleshooting Guides

Problem: Low Yield in Macrocyclization
Possible Cause Troubleshooting Step
Inefficient Coupling ReagentSwitch to a more effective reagent like PyBOP.[2][3][4]
Intermolecular PolymerizationIncrease the solvent volume to achieve a concentration of 10⁻³ M or lower.[2][3]
Incomplete ReactionExtend the reaction time or slightly increase the temperature, monitoring for degradation.
Impure Linear PrecursorRe-purify the linear peptide before cyclization.
Problem: Difficulty in Purification of the Final Product
Possible Cause Troubleshooting Step
Co-elution of ImpuritiesOptimize the gradient and mobile phase of the preparative RP-HPLC.
Presence of OligomersEnsure high dilution was used during macrocyclization to minimize their formation.
Poor SolubilityAdjust the pH of the mobile phase or add organic modifiers to improve solubility.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the linear precursor of this compound and the final cyclized product using an optimized solid-phase approach.

Peptide Synthesis Stage Reported Yield Reference
H-Gly-Leu-His(Trt)-Phe-Ala-Phe-Pro-OHCrude Linear Peptide75% - 95%[2]
This compoundFinal Cyclized Product (after purification)45% - 70%[2]

Experimental Protocols

Optimized Solid-Phase Synthesis of this compound

This protocol is based on an efficient solid-phase strategy.[2][3]

  • Resin and Linear Peptide Assembly:

    • Resin: 2-chlorotrityl chloride resin is a cost-effective choice.[2]

    • Strategy: Use standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Coupling: For efficient coupling of amino acids, use a 1:1 mixture of 1-hydroxybenzotriazole (B26582) (HOBt) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in DMF.[2]

    • Cleavage: Cleave the linear peptide from the resin while keeping the side-chain protecting groups intact.

  • Macrocyclization:

    • Precursor: Dissolve the crude linear peptide in DMF.

    • Concentration: Adjust the concentration to 10⁻³ M.[2]

    • Reagents: Add PyBOP as the coupling reagent and a suitable base (e.g., DIPEA).

    • Reaction: Stir the reaction mixture at room temperature until completion (monitor by LC-MS).

  • Deprotection and Purification:

    • Deprotection: Remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Purification: Purify the crude cyclic peptide by preparative RP-HPLC to obtain this compound with >95% purity.[2]

Solution-Phase Synthesis of this compound (for reference)

This method is more complex and has a higher risk of racemization.[3]

  • Fragment Synthesis:

    • Synthesize two peptide fragments, for example, Boc-Gly-L-Leu-L-His-OH and L-Phe-L-Ala-L-Phe-L-Pro-OMe.[1][5]

  • Fragment Coupling:

    • Couple the two fragments using a suitable coupling agent to form the linear heptapeptide.

  • Deprotection:

    • Selectively deprotect the N- and C-termini of the linear peptide.

  • Macrocyclization:

    • Perform the head-to-tail cyclization using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) with N-methylmorpholine (NMM) at 0 °C for an extended period (e.g., 7 days).[3]

  • Purification:

    • Purify the final product using chromatographic techniques.

Visualizations

SegetalinC_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution Solution-Phase Synthesis Resin 2-Chlorotrityl Chloride Resin Assembly Fmoc-SPPS Assembly (HOBt/HBTU) Resin->Assembly Cleavage Resin Cleavage Assembly->Cleavage Linear_Peptide Linear Heptapeptide Precursor Cleavage->Linear_Peptide Frag1 Fragment 1 Synthesis Frag_Coup Fragment Coupling Frag1->Frag_Coup Frag2 Fragment 2 Synthesis Frag2->Frag_Coup Frag_Coup->Linear_Peptide Macrocyclization Macrocyclization (PyBOP, 10⁻³ M) Linear_Peptide->Macrocyclization Critical Step Purification Deprotection & RP-HPLC Purification Macrocyclization->Purification Segetalin_C This compound Purification->Segetalin_C

Caption: Comparative workflow of Solid-Phase vs. Solution-Phase synthesis of this compound.

Troubleshooting_Macrocyclization Start Low/No Cyclization Yield? Coupling_Reagent What coupling reagent was used? Start->Coupling_Reagent Concentration Check Reaction Concentration Coupling_Reagent->Concentration PyBOP Switch_Reagent Switch to PyBOP Coupling_Reagent->Switch_Reagent HATU/HBTU/HOBt Dilute Dilute to 10⁻³ M Concentration->Dilute > 10⁻³ M Check_Precursor Verify Linear Precursor Purity Concentration->Check_Precursor ≤ 10⁻³ M Success Improved Yield Switch_Reagent->Success Dilute->Success Check_Precursor->Success

References

Improving the yield and purity of synthetic Segetalin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic Segetalin C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude Linear Peptide in Solid-Phase Peptide Synthesis (SPPS)

Possible Causes:

  • Incomplete Fmoc-deprotection: The removal of the Fmoc protecting group is crucial for the subsequent coupling reaction. Incomplete deprotection will lead to truncated peptide sequences.

  • Inefficient Amino Acid Coupling: Steric hindrance between amino acids, aggregation of the growing peptide chain on the resin, or inefficient activation of the incoming amino acid can lead to incomplete coupling and deletion sequences.

  • Resin Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can block reaction sites and reduce coupling efficiency.

Solutions:

StrategyRecommendationExpected Outcome
Optimize Deprotection Use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Increase deprotection time or temperature if necessary. Monitor deprotection completion using a ninhydrin (B49086) test.Ensures complete removal of the Fmoc group, allowing for efficient coupling in the next step.
Enhance Coupling Efficiency Use a combination of coupling reagents like HBTU/HOBt in DMF.[1] For difficult couplings, consider using more potent activators or increasing the coupling time and temperature. Double coupling (repeating the coupling step) can also be effective.Drives the coupling reaction to completion, minimizing the formation of deletion sequences and improving the yield of the full-length linear peptide.
Mitigate Aggregation Synthesize on a low-substitution resin. Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[2] Incorporate "magic mixture" (ethylene carbonate/DCM) or sonicate during coupling.Improves solvation of the peptide-resin and disrupts interchain hydrogen bonding, leading to better reaction kinetics and higher yields.
Problem 2: Low Yield in Head-to-Tail Cyclization

Possible Causes:

  • Intermolecular Polymerization: At high concentrations, linear peptides are more likely to react with each other (intermolecularly) to form dimers and higher oligomers, rather than cyclizing (intramolecularly).

  • Unfavorable Peptide Conformation: The linear peptide may adopt a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.

  • Inefficient Cyclization Reagent: The chosen coupling reagent may not be effective for the specific sequence of this compound.

Solutions:

StrategyRecommendationExpected Outcome
High Dilution Perform the cyclization reaction under high dilution conditions (e.g., 10⁻³ M in DMF).[3][4] This can be achieved by slowly adding the linear peptide to a large volume of solvent containing the coupling reagents.Favors the intramolecular cyclization reaction over intermolecular polymerization, thereby increasing the yield of the desired cyclic monomer.
Choice of Cyclization Reagent Use a phosphonium-based reagent like PyBOP, which has been shown to be effective for the cyclization of segetalins.[1][3][4] Avoid reagents like HATU, HBTU, or HOBt alone, which have been reported to be ineffective for this family of peptides.[1]Efficiently promotes the formation of the amide bond, leading to higher cyclization yields.
Promote Favorable Conformation The proline residue in the this compound sequence naturally induces a β-turn, which can facilitate cyclization. Ensure the correct stereochemistry of all amino acids is maintained.Pre-organizes the linear peptide into a conformation that is amenable to cyclization, increasing the reaction rate and yield.
Problem 3: Poor Purity of Synthetic this compound

Possible Causes:

  • Racemization: The chirality of amino acids, particularly at the C-terminus during cyclization, can be compromised, leading to the formation of diastereomers which are often difficult to separate.

  • Formation of Side Products: Side reactions such as aspartimide formation (if Asp were present) or modifications to sensitive amino acid side chains (e.g., oxidation of Met, though not in this compound) can occur during synthesis and cleavage.

  • Co-elution of Impurities during HPLC: Truncated or deletion sequences, as well as diastereomers, may have similar retention times to the desired product, making purification challenging.

Solutions:

StrategyRecommendationExpected Outcome
Minimize Racemization For solution-phase cyclization, which has a higher risk of racemization, consider using additives like HOBt or employing coupling reagents known for low racemization.[2] Perform the reaction at a lower temperature if possible.[3]Preserves the stereochemical integrity of the amino acids, leading to a single desired stereoisomer and simplifying purification.
Optimize HPLC Purification Use a high-resolution reversed-phase C18 column. Optimize the gradient of acetonitrile (B52724) in water with 0.1% TFA to achieve baseline separation of the target peptide from its impurities.[5] Start with a shallow gradient to resolve closely eluting peaks.Achieves high purity (>95%) of the final product by effectively separating this compound from synthesis-related impurities.[3][4]
Characterize Impurities Use HPLC coupled with mass spectrometry (HPLC-MS) to identify the mass of the impurities.[6] This can help determine if they are deletion sequences (lower mass), oligomers (integer multiples of the product mass), or diastereomers (same mass).Provides a clear understanding of the impurity profile, which can guide further optimization of the synthesis and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: For the solid-phase synthesis of segetalins, the yield of the crude linear peptide can be quite high, around 93% for the this compound precursor.[1] After cyclization and purification, the isolated yields for segetalins are reported to be in the range of 45-70%.[3][4]

Q2: Which is the better method for synthesizing this compound: solid-phase or solution-phase?

A2: Solid-phase peptide synthesis (SPPS) is generally preferred for its operational simplicity, efficiency for laboratory-scale production, and easier purification of intermediates.[3] The solution-phase synthesis of this compound has been described as lengthy, operationally complex, and carrying a significant risk of racemization.[3]

Q3: What are the recommended coupling reagents for the linear synthesis and cyclization steps?

A3: For the linear assembly on solid phase, a combination of HBTU and HOBt is effective.[4] For the crucial head-to-tail cyclization step, PyBOP has been shown to be a highly effective reagent.[1][3][4]

Q4: How can I confirm the purity and identity of my synthesized this compound?

A4: The purity of this compound should be assessed by analytical reversed-phase high-performance liquid chromatography (RP-HPLC), aiming for a purity of >95%.[3][4] The identity of the compound should be confirmed by high-resolution mass spectrometry (HRESIMS) to ensure the molecular weight matches the calculated exact mass, and by NMR spectroscopy to confirm the amino acid sequence and cyclic structure.[1][3]

Q5: My mass spectrometry results show a peak with the correct mass, but my HPLC shows multiple peaks. What could be the issue?

A5: If you have a single mass but multiple HPLC peaks, you may have diastereomers (isomers with different stereochemistry) due to racemization during synthesis. These isomers have the same mass but different three-dimensional structures, leading to different retention times on a chiral stationary phase or even a standard C18 column.

Quantitative Data Summary

Table 1: Yields in the Solid-Phase Synthesis of Segetalins

Synthesis StepProductReported YieldReference
Linear AssemblyCrude Linear this compound Precursor93%[1]
Cyclization & PurificationPurified Cyclic Segetalins (general)45-70%[3][4]

Table 2: Recommended Reagents for this compound Synthesis

StepReagentSolventConcentrationReference
Linear SPPS CouplingHBTU/HOBt, DIPEADMFStandard[4]
CyclizationPyBOP, DIPEADMF10⁻³ M[1][3][4]
HPLC Mobile PhaseAcetonitrile/Water-Gradient[5]
HPLC AdditiveTrifluoroacetic Acid (TFA)-0.1%[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound Precursor

This protocol is based on the efficient solid-phase synthesis of segetalins.[4][5]

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.

  • Loading of the First Amino Acid (Fmoc-Pro-OH):

    • Dissolve Fmoc-Pro-OH (4 equivalents) and DIPEA (6 equivalents) in DCM.

    • Add the solution to the swollen resin and react for 1 hour.

    • Cap any unreacted sites with methanol.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group.

    • Wash the resin thoroughly with DMF.

    • Confirm complete deprotection with a ninhydrin test.

  • Coupling of Subsequent Amino Acids:

    • Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

    • Repeat steps 3 and 4 for each amino acid in the sequence: Phe, Ala, Phe, His(Trt), Leu, Gly.

  • Cleavage from Resin:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM.

    • Treat the resin with a cleavage cocktail of 1% TFA in DCM to cleave the peptide from the resin while keeping the side-chain protecting groups intact.

    • Collect the filtrate and precipitate the crude linear peptide with cold diethyl ether.

Protocol 2: Head-to-Tail Cyclization of Linear this compound
  • Reaction Setup:

    • Dissolve the crude linear peptide (1 equivalent) in anhydrous DMF to a final concentration of approximately 10⁻³ M in a large round-bottom flask.[3][4]

    • Add PyBOP (2 equivalents).[5]

  • Initiation of Cyclization:

    • Slowly add DIPEA (3 equivalents) dropwise to the stirred solution.[5]

    • Allow the reaction to proceed at room temperature overnight under a nitrogen atmosphere.

  • Work-up:

    • Remove the DMF under reduced pressure.

    • The residue contains the protected cyclic peptide.

Protocol 3: Deprotection and Purification of this compound
  • Side-Chain Deprotection:

    • Treat the crude protected cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to remove the His(Trt) protecting group.

    • Precipitate the crude this compound with cold diethyl ether and lyophilize.

  • Purification by RP-HPLC:

    • Dissolve the lyophilized crude peptide in a minimal amount of DMSO or the initial mobile phase.

    • Purify the peptide using a semi-preparative C18 HPLC column.[5]

    • Elute with a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-75% acetonitrile over 40 minutes.[5]

    • Monitor the elution at 220 nm and collect fractions corresponding to the main peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Confirm the identity of the pure fractions by mass spectrometry.

    • Combine the pure fractions and lyophilize to obtain this compound as a white powder.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization Cyclization cluster_purification Purification resin 2-Chlorotrityl Chloride Resin linear_peptide Protected Linear This compound on Resin resin->linear_peptide Stepwise Fmoc SPPS (HBTU/HOBt) cleavage Cleavage from Resin (1% TFA in DCM) linear_peptide->cleavage cyclization Head-to-Tail Cyclization (PyBOP, 10⁻³ M in DMF) cleavage->cyclization crude_protected Crude Protected Cyclic this compound cyclization->crude_protected deprotection Side-Chain Deprotection (95% TFA) crude_protected->deprotection purification RP-HPLC Purification (C18 Column) deprotection->purification pure_segetalin_c Pure this compound (>95% Purity) purification->pure_segetalin_c

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_logic start Low Cyclization Yield oligomerization High MW Species by MS? (Dimers, Trimers) start->oligomerization unreacted_linear High Amount of Linear Peptide by HPLC/MS? start->unreacted_linear oligomerization->unreacted_linear No sol_oligomerization Increase Dilution (e.g., to 10⁻³ M) oligomerization->sol_oligomerization Yes sol_reagent Use More Effective Cyclization Reagent (e.g., PyBOP) unreacted_linear->sol_reagent Yes sol_conformation Check Stereochemistry of Proline and other AAs unreacted_linear->sol_conformation No

Caption: Troubleshooting logic for low cyclization yield.

References

Overcoming difficult product isolation in Segetalin C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Segetalin C, with a particular focus on overcoming challenges in product isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cyclic heptapeptide (B1575542) of natural origin, isolated from the seeds of Vaccaria segetalis.[1] Its structure is cyclo(Gly-Leu-His-Phe-Ala-Phe-Pro). It has garnered interest due to its potential biological activities, including antifungal and cytotoxic properties.[2]

Q2: What are the main challenges in the chemical synthesis of this compound?

Historically, the synthesis of segetalins, including this compound, has faced several challenges. Early solution-phase syntheses were often lengthy, complex, and posed difficulties in product isolation, along with a risk of racemization.[2] Solid-phase peptide synthesis (SPPS) has emerged as a more efficient method, but challenges can still arise in achieving high purity, particularly during the on-resin cyclization and final purification steps.[2]

Q3: What is the most effective reported method for this compound synthesis?

An efficient solid-phase strategy has been reported that provides good yields and high purity.[2] This method involves the assembly of the linear peptide on a 2-chlorotrityl chloride resin using Fmoc-SPPS, followed by on-resin cyclization mediated by PyBOP, and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3]

Q4: What are common impurities encountered during this compound synthesis?

Common impurities in cyclic peptide synthesis include truncated or deletion sequences (peptides missing one or more amino acids), diastereomers (from racemization during coupling or cyclization), and by-products from incomplete removal of protecting groups.[4][5] During cyclization, linear uncyclized peptide, as well as dimers or oligomers, can also form.[4]

Q5: Why is the purification of this compound challenging?

The purification of cyclic peptides like this compound can be difficult due to the presence of impurities with very similar physicochemical properties to the desired product.[4] For instance, truncated sequences or diastereomers may have similar hydrophobicity, making their separation by RP-HPLC challenging and requiring careful optimization of the purification method.[6]

Troubleshooting Guide

Solid-Phase Peptide Synthesis (SPPS) Issues

Q1: I am observing a low yield of the linear peptide before cyclization. What could be the cause?

  • Symptoms: Low overall yield after cleavage of a test sample of the linear peptide.

  • Possible Causes:

    • Incomplete Fmoc deprotection: The piperidine (B6355638) solution may be degraded.

    • Poor coupling efficiency: Steric hindrance between amino acids, especially around the multiple phenylalanine residues, can slow down coupling. Aggregation of the growing peptide chain on the resin can also block reactive sites.

    • Loss of peptide chains from the resin: Premature cleavage of the peptide from the highly acid-labile 2-chlorotrityl chloride resin can occur with repeated TFA exposure if not handled carefully.

  • Solutions:

    • Use fresh, high-quality piperidine solution for Fmoc deprotection.

    • For "difficult" couplings, consider using a stronger coupling agent like HATU instead of HBTU, increasing the coupling time, or performing a double coupling.

    • To disrupt peptide aggregation, consider using a higher temperature during coupling or adding chaotropic salts.

    • When using 2-chlorotrityl chloride resin, avoid any unnecessary exposure to acidic conditions.

Cyclization Issues

Q2: The on-resin cyclization is inefficient, resulting in a large amount of uncyclized linear peptide. How can I improve this?

  • Symptoms: HPLC analysis of the crude product shows a major peak corresponding to the linear peptide and a small peak for the cyclic product.

  • Possible Causes:

    • Ineffective coupling reagent: Not all coupling reagents are equally effective for macrocyclization.

    • Intermolecular reactions: If the peptide concentration on the resin is too high, intermolecular reactions leading to dimerization or oligomerization can compete with the desired intramolecular cyclization.

    • Conformational constraints: The linear peptide may adopt a conformation on the resin that is unfavorable for cyclization.

  • Solutions:

    • Use a highly efficient coupling reagent for cyclization. PyBOP has been reported to be very effective for the cyclization of segetalins.[2][3]

    • Ensure the reaction is performed under conditions that favor intramolecular cyclization. While on-resin synthesis provides a pseudo-dilution effect, if resin loading is too high, problems can still occur.[7]

    • The choice of where to cyclize the peptide can influence efficiency. For this compound, a head-to-tail cyclization is standard.

Product Isolation (Purification) Issues

Q3: My crude product shows many peaks on the analytical HPLC. How do I identify the correct peak for this compound?

  • Symptoms: The chromatogram of the crude product is complex, with multiple peaks of similar intensity.

  • Possible Causes: The crude product is a mixture of the desired cyclic peptide, uncyclized linear peptide, truncated sequences, diastereomers, and other by-products.

  • Solutions:

    • Mass Spectrometry (MS): The most reliable method is to use LC-MS to analyze the crude product. The peak with the correct mass-to-charge ratio (m/z) for this compound (C₄₃H₅₆N₈O₈, MW: 812.97 g/mol ) is your target.[8]

    • Comparison to a standard: If a reference standard is available, you can compare the retention times.

Q4: The main peak in my HPLC is broad or shows shoulders, suggesting co-eluting impurities. How can I improve the separation?

  • Symptoms: The peak corresponding to this compound is not sharp and symmetrical.

  • Possible Causes:

    • Co-eluting impurities: Diastereomers or closely related deletion sequences may have very similar retention times to the product.

    • Poor column performance: The HPLC column may be degraded or overloaded.

    • Secondary interactions: The histidine residue in this compound can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

  • Solutions:

    • Optimize the HPLC gradient: A slower, more shallow gradient around the elution point of your peptide can improve the resolution of closely eluting impurities.[9] For example, decrease the rate of acetonitrile (B52724) increase to 0.5% or even 0.2% per minute.

    • Change the mobile phase modifier: While TFA is common, using a different ion-pairing agent like formic acid might alter the selectivity and improve separation.

    • Check column health: Perform a quality control check on your column. If it is old or has been used with many crude samples, it may need to be replaced.

    • Reduce sample load: Overloading the column is a common cause of peak broadening. Reduce the amount of crude material injected onto the preparative column.[10]

Q5: I am experiencing low recovery of this compound after preparative HPLC.

  • Symptoms: The amount of purified, lyophilized this compound is significantly lower than expected based on the crude product analysis.

  • Possible Causes:

    • Product precipitation: The purified peptide may be precipitating on the column or in the tubing, especially as the acetonitrile concentration changes.

    • Irreversible adsorption: The peptide may be irreversibly binding to the stationary phase.

    • Inaccurate fraction collection: The collection window for the peak may be set too narrowly, or the detector-to-fraction-collector delay may be incorrect.

  • Solutions:

    • Solubility issues: Ensure that the mobile phases are well-mixed and that the peptide remains soluble throughout the gradient. Adding a small amount of isopropanol (B130326) to the mobile phase can sometimes improve the solubility of hydrophobic peptides.

    • Fraction collection: Widen the collection window for the target peak. It is often better to collect a less pure fraction and perform a second purification step than to lose the product.

    • System maintenance: Regularly clean the HPLC system to prevent build-up of precipitated material.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Segetalins

StrategyResinCyclization ReagentPurificationReported YieldReported PurityReference
Solution-phaseN/ADCC/NMMNot specifiedNot specifiedNot specified[2]
Solid-phaseSasrinDPPANot specifiedNot specifiedNot specified[2]
Efficient Solid-phase 2-chlorotrityl chloride PyBOP RP-HPLC 45-70% >95% [2][3]

Experimental Protocols

Protocol 1: Efficient Solid-Phase Synthesis of Linear this compound

This protocol is based on the efficient synthesis method reported in the literature.[2][11]

  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid (Proline):

    • Dissolve Fmoc-Pro-OH (2 equivalents relative to resin capacity) in DCM.

    • Add N,N-diisopropylethylamine (DIPEA) (4 equivalents).

    • Add the amino acid solution to the resin and shake for 1-2 hours.

    • Cap any unreacted sites on the resin with methanol.

  • Peptide Chain Elongation (Fmoc-SPPS): For each subsequent amino acid (Phe, Ala, Phe, His(Trt), Leu, Gly):

    • Deprotection: Add 20% piperidine in dimethylformamide (DMF) to the resin and shake for 5-10 minutes. Repeat once.

    • Washing: Wash the resin thoroughly with DMF.

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF, with the addition of DIPEA (6 equivalents).

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Confirm completion of each coupling step with a Kaiser test.

Protocol 2: On-Resin Cyclization and Cleavage
  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Glycine as described above.

  • On-Resin Cyclization:

    • Wash the resin with DMF.

    • Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Shake the reaction vessel at room temperature for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide under vacuum.

Protocol 3: Purification by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small amount of DMSO or Acetonitrile, then dilute with Mobile Phase A).

  • Column: Use a preparative C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Apply a slow, linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 10% to 60% B over 60 minutes. This may need to be optimized based on analytical HPLC results.

  • Detection: Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Visualizations

Segetalin_C_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization Cyclization & Cleavage cluster_Purification Purification & Analysis Resin 2-Chlorotrityl Chloride Resin Load_Pro Load Fmoc-Pro-OH Resin->Load_Pro Elongation Stepwise Elongation (Phe, Ala, Phe, His, Leu, Gly) Load_Pro->Elongation Linear_Peptide Resin-Bound Linear Peptide Elongation->Linear_Peptide Cyclization On-Resin Cyclization (PyBOP) Linear_Peptide->Cyclization Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Crude_Product Crude this compound Cleavage->Crude_Product Purification Preparative RP-HPLC Crude_Product->Purification Analysis Purity Analysis (Analytical HPLC, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for the efficient solid-phase synthesis of this compound.

HPLC_Troubleshooting_Flowchart decision decision solution solution start Problem: Poor HPLC Purification decision1 Broad or shouldered peak? start->decision1 decision2 Low product recovery? start->decision2 decision3 Complex chromatogram? start->decision3 solution1a Optimize gradient (slower) decision1->solution1a Yes solution1b Reduce sample load decision1->solution1b Yes solution1c Check column health decision1->solution1c Yes solution2a Widen fraction collection decision2->solution2a Yes solution2b Check for precipitation decision2->solution2b Yes solution2c Ensure system is clean decision2->solution2c Yes solution3a Use LC-MS to identify the correct peak decision3->solution3a Yes

Caption: Troubleshooting flowchart for common HPLC purification issues.

References

Technical Support Center: Optimization of Coupling Reagents for Segetalin C Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Segetalin C macrocyclization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming challenges associated with the synthesis of this compound and related cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the head-to-tail macrocyclization of peptides like this compound?

A1: Peptide macrocyclization, particularly head-to-tail cyclization, is often synthetically challenging. Key difficulties include:

  • Reduced Entropy: Bringing the N- and C-termini of a linear peptide together is entropically unfavorable.[1][2]

  • Oligomerization: Intermolecular reactions can lead to the formation of dimers, trimers, and other oligomers, reducing the yield of the desired monomeric cyclic product.[1][3]

  • C-terminal Epimerization: The activation of the C-terminal carboxylic acid can lead to racemization, especially with certain coupling reagents and conditions.[1][4]

  • Poor Solubility: Fully protected linear peptide precursors required for in-solution cyclization can have poor solubility.[5]

  • Steric Hindrance: The presence of sterically hindered amino acid residues, such as Valine or Isoleucine, can make peptide bond formation difficult.[6] Previous synthetic routes for segetalins have encountered these significant challenges.[6][7]

Q2: What are the main classes of coupling reagents used for peptide macrocyclization?

A2: Coupling reagents are generally classified based on their chemical structure. The three main classes are:

  • Carbodiimides: (e.g., DCC, EDC). These are classic reagents but can carry a significant risk of racemization if used without additives.[4][5][6]

  • Phosphonium (B103445) Reagents: (e.g., PyBOP, PyAOP, BroP). These are highly effective reagents, particularly for difficult couplings and cyclizations.[4][5][8] PyBOP, for instance, was successfully used for the synthesis of multiple segetalins.[6][9]

  • Aminium/Uronium/Immonium Reagents: (e.g., HBTU, HATU, HCTU, TBTU, COMU). These are very popular due to their high efficiency and rapid reaction times.[4][5][8] However, initial attempts to cyclize segetalin precursors with HATU and HBTU were unsuccessful.[6]

Q3: Why might a cyclization reaction fail with a common coupling reagent like HATU but succeed with another like PyBOP?

A3: The success of a cyclization reaction is highly dependent on the peptide sequence, reaction conditions, and the specific mechanism of the coupling reagent. While HATU is a very efficient reagent, its activation mechanism or the conformation of the activated peptide intermediate may not be favorable for certain sequences. In the case of segetalins, initial attempts using common reagents like HATU or HBTU failed to yield any cyclized product.[6] The successful cyclization was achieved using the phosphonium salt-based reagent PyBOP.[6][9] This suggests that for the specific conformation of the segetalin linear precursor, the activation provided by PyBOP is more effective at promoting the intramolecular reaction over intermolecular side reactions.

Q4: How does reaction concentration impact the efficiency of macrocyclization?

A4: Reaction concentration is a critical factor. Macrocyclization reactions are typically performed under high dilution conditions (e.g., 10⁻³ M to 10⁻⁴ M).[6][9] This favors the intramolecular cyclization pathway over the intermolecular pathway, which leads to the formation of undesired oligomers. The synthesis of segetalin A, for example, was conducted at a highly dilute concentration of 10⁻⁴ M.[6][7] A more recent optimized protocol for other segetalins, including this compound, utilized a concentration of 10⁻³ M.[6][9]

Troubleshooting Guide

Problem: My this compound cyclization reaction failed. HPLC/MS analysis shows only the starting linear peptide or oligomeric byproducts.

  • Answer/Solution: This is a common issue in segetalin synthesis.

    • Re-evaluate Your Coupling Reagent: If you are using aminium/uronium reagents like HATU or HBTU, consider switching to a phosphonium-based reagent. The established effective reagent for this specific cyclization is PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate).[6][9] Initial attempts with HATU and HBTU for segetalin synthesis were reported to be unsuccessful.[6]

    • Check Your Concentration: Ensure you are working under sufficiently dilute conditions. A concentration of 10⁻³ M in DMF has been shown to be effective for the PyBOP-mediated cyclization of segetalins.[6][9]

    • Verify Solvent Purity: Use a high-purity, anhydrous solvent like DMF. Water can hydrolyze the activated ester intermediate, preventing cyclization.

    • Consider Peptide Conformation: The conformation of the linear precursor is crucial. Pre-organizing the peptide backbone with turn-inducing elements like proline can improve yields, a feature already present in this compound's structure.[5]

Problem: The yield of my cyclized this compound is very low.

  • Answer/Solution: Low yields often result from a combination of incomplete reaction and side-product formation.

    • Optimize Reagent Equivalents: Ensure you are using the correct stoichiometry. Typically, the coupling reagent (PyBOP) and a base (like DIPEA or NMM) are used in slight excess relative to the linear peptide.

    • Increase Reaction Time: While some cyclizations are rapid, others may require longer reaction times. The synthesis of a this compound analogue using DCC/NMM required 7 days, though this method has a high risk of racemization.[6][7] Monitor the reaction progress over time using analytical HPLC to determine the optimal reaction duration.

    • Purification Strategy: Efficient purification is key to a good isolated yield. Preparative RP-HPLC is the standard method for purifying the crude cyclic peptide from unreacted linear precursor, oligomers, and reagent-related byproducts.[6]

Problem: I am concerned about racemization at the C-terminal residue during cyclization.

  • Answer/Solution: Racemization is a significant risk, especially during the activation of the C-terminal amino acid.[4]

    • Choice of Reagent and Additives: Phosphonium reagents like PyBOP are generally effective. The addition of racemization-suppressing additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is a common strategy to minimize this side reaction, although the successful segetalin synthesis with PyBOP did not explicitly mention additional additives.[4][5][10]

    • Avoid Strong Bases and High Temperatures: Use a hindered base like DIPEA or NMM (N-methylmorpholine) and maintain a controlled temperature. The DCC/NMM synthesis of this compound was performed at 0 °C to mitigate racemization, but it was a lengthy and complex process.[6][7]

    • Analyze Product Purity: After synthesis, use chiral analytical techniques or NMR analysis to confirm the stereochemical integrity of the final product.

Data Presentation: Comparison of Coupling Reagents for Segetalin Synthesis

Coupling ReagentAdditive/BaseConditionsPeptideOutcomeReference
DPPA N/AHighly dilute (10⁻⁴ M)Segetalin ASuccessful, but DPPA is inefficient for sterically hindered bonds.[6][7]
DCC NMM0 °C, 7 daysThis compoundSuccessful, but lengthy, complex, and high risk of racemization.[6][7]
HATU N/ADMFSegetalin PrecursorFailed to produce detectable cyclized product.[6]
HBTU N/ADMFSegetalin PrecursorFailed to produce detectable cyclized product.[6]
PyBOP N/A (Base likely used)10⁻³ M in DMFSegetalins A-KSuccessful , identified as a highly effective reagent for this family.[6][7][9]

Experimental Protocols

Optimized Protocol for PyBOP-Mediated Macrocyclization of this compound

This protocol is based on the successful solid-phase synthesis strategy developed for the segetalin family.[6][7][9]

  • Linear Peptide Synthesis:

    • The linear precursor of this compound is assembled on a 2-chlorotrityl chloride resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Coupling steps for linear chain elongation are mediated by HBTU/HOBt.

  • Cleavage from Resin:

    • Once the linear sequence is complete, the peptide is cleaved from the resin while keeping the side-chain protecting groups intact. This is typically achieved using a mild solution of trifluoroethanol (TFE) in dichloromethane (B109758) (DCM).

  • Macrocyclization:

    • Dissolve the crude linear peptide in high-purity DMF to achieve a final concentration of 10⁻³ M .

    • Add the coupling reagent, PyBOP (approx. 1.5 equivalents), and a suitable base such as DIPEA or NMM (approx. 3.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing them via RP-HPLC and MS until the linear precursor is consumed.

  • Deprotection and Purification:

    • After the reaction is complete, remove the solvent under vacuum.

    • Perform global side-chain deprotection using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Purify the crude cyclic peptide by preparative RP-HPLC to obtain the final this compound product with >95% purity.[6][9]

    • Confirm the structure and identity using HRESIMS and NMR spectroscopy.[6][9]

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Solution-Phase Macrocyclization cluster_purification Final Processing Resin 2-Cl-Trt Resin Elongation Fmoc-based Chain Elongation (HBTU/HOBt) Resin->Elongation LinearPeptide Protected Linear this compound on Resin Elongation->LinearPeptide Cleavage Mild Cleavage from Resin (TFE/DCM) LinearPeptide->Cleavage Peptide Cleavage Cyclization Cyclization in DMF (10⁻³ M) Reagent: PyBOP Cleavage->Cyclization CrudeCyclic Protected Cyclic this compound Cyclization->CrudeCyclic Deprotection Global Side-Chain Deprotection (TFA) CrudeCyclic->Deprotection Post-Cyclization Purification Preparative RP-HPLC Deprotection->Purification FinalProduct Pure this compound (>95%) Purification->FinalProduct

Caption: Workflow for the optimized synthesis of this compound.

Start Cyclization Failed: No Product Detected CheckReagent Are you using PyBOP? Start->CheckReagent SwitchReagent Action: Switch to PyBOP. (HATU/HBTU are ineffective for Segetalins) CheckReagent->SwitchReagent No CheckConc Is concentration ~10⁻³ M? CheckReagent->CheckConc Yes Success Re-run Experiment SwitchReagent->Success AdjustConc Action: Adjust concentration. (High dilution prevents oligomerization) CheckConc->AdjustConc No CheckSolvent Is the solvent (DMF) anhydrous and high-purity? CheckConc->CheckSolvent Yes AdjustConc->Success UseNewSolvent Action: Use fresh, anhydrous solvent. CheckSolvent->UseNewSolvent No CheckSolvent->Success Yes UseNewSolvent->Success

Caption: Troubleshooting decision tree for failed this compound cyclization.

References

Troubleshooting multi-state conformational equilibrium of Segetalin C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the multi-state conformational equilibrium of Segetalin C. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis, purification, and structural analysis of this cyclic peptide.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation and Handling

Q1: My synthetic this compound has low purity after purification. What could be the cause?

A: Low purity is often traced back to issues during synthesis or purification.

  • Synthesis: Incomplete couplings or side reactions during solid-phase peptide synthesis (SPPS) can be a major factor. Aggregation of the peptide on the resin can lead to incomplete deprotection and coupling steps.[1] For segetalins, using a coupling reagent like PyBOP has been shown to be effective for the challenging head-to-tail cyclization step.[2][3]

  • Purification: this compound is typically purified by preparative reverse-phase HPLC (RP-HPLC).[2][3] Poor resolution can result from using an inappropriate gradient, column overloading, or the presence of closely eluting side-products. Ensure your crude product is fully dissolved and consider optimizing the mobile phase gradient. Purity should be confirmed by analytical HPLC to be >95%.[2][3][4][5]

Q2: I suspect my this compound sample is aggregating in solution. How can I confirm and prevent this?

A: Aggregation is a common issue with peptides, leading to broadened NMR signals and inaccurate concentration measurements.[6][7]

  • Confirmation:

    • NMR Spectroscopy: Acquire a series of 1D ¹H NMR spectra at varying peptide concentrations (e.g., 0.1 mM to 5 mM).[7] Significant line broadening or changes in chemical shifts with increasing concentration suggest aggregation.[7]

    • Circular Dichroism (CD): CD spectroscopy is sensitive to changes in secondary structure that may accompany aggregation.[4] Monitor the CD spectrum as a function of concentration.[8]

  • Prevention:

    • Solvent Choice: The conformational equilibrium of this compound is known to be solvent-dependent.[2][3] Experiment with different solvents (e.g., DMSO-d₆, D₂O, methanol-d₄, or mixtures) as some may reduce aggregation.[9][10]

    • Adjust pH and Ionic Strength: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[11] Varying the salt concentration can also disrupt intermolecular interactions that lead to aggregation.[4][11]

    • Lower Concentration: Whenever possible, work at the lowest concentration that provides an adequate signal-to-noise ratio for your experiment.[4][6]

Section 2: NMR Spectroscopy

Q3: The peaks in my ¹H NMR spectrum of this compound are very broad. What are the potential reasons and solutions?

A: Broad NMR peaks can obscure important structural information and have several causes.

  • Chemical Exchange: this compound exists in multiple conformations. If the rate of exchange between these states is on the same timescale as the NMR experiment (intermediate exchange), significant line broadening will occur.

    • Solution: Try acquiring spectra at different temperatures.[4][12] Lowering the temperature may slow the exchange enough to resolve separate signals for each conformer (slow exchange regime), while increasing the temperature might accelerate it into the fast exchange regime, resulting in sharp, averaged peaks.

  • Aggregation: As discussed in Q2, aggregation leads to longer correlation times and broader signals.[4][6] Refer to the solutions in the previous section.

  • Sample Viscosity: High sample viscosity can broaden lines. This is common in concentrated solutions.[6] Diluting the sample may help.

  • Poor Shimming: An inhomogeneous magnetic field will cause peak broadening. Ensure the spectrometer is properly shimmed before acquisition.[13]

Q4: My 2D NMR spectra (COSY, TOCSY, NOESY) are too complex, with many overlapping signals. How can I resolve the assignments?

A: Spectral overlap is a significant challenge for cyclic peptides, especially those with conformational heterogeneity.[6][14]

  • Vary Experimental Conditions: Acquire 2D spectra in different solvents or at different temperatures. Since the conformational equilibrium of this compound is sensitive to these parameters, the relative populations of conformers will change, shifting the positions of cross-peaks and potentially resolving ambiguities.[2][15][16]

  • Use Higher Field Strength: If available, use a higher-field NMR spectrometer. Increased magnetic field strength improves spectral dispersion, reducing overlap.[14]

  • Heteronuclear NMR: If your peptide is isotopically labeled (¹³C, ¹⁵N), 2D and 3D heteronuclear experiments (e.g., HSQC, HMBC) can dramatically simplify assignment by spreading signals across additional dimensions.[6] For unlabeled peptides, natural abundance ¹³C-HSQC can still be very helpful for assigning carbon resonances.[17]

Q5: I am not observing enough NOE cross-peaks to determine a single structure for this compound. Why is this happening?

A: A lack of sufficient NOEs is a classic problem when studying flexible molecules like this compound.

  • Conformational Averaging: In the presence of multiple conformations, the observed NOE intensity is an ensemble average, which is weighted by the population of each state and decays rapidly with distance (<1/r⁶>).[18] If a particular proton-proton distance is short in a minor conformer but long in the major one, the resulting NOE may be too weak to detect.

  • Intermediate Correlation Time: Peptides of this compound's size often have a molecular tumbling rate (correlation time) that results in very weak or zero NOE effects.[19][20]

    • Solution: Use a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment instead of NOESY. ROE is less dependent on the correlation time and does not go through zero, making it more reliable for molecules of this size.[6][21]

    • Increase Viscosity: Acquiring spectra in a high-viscosity solvent (e.g., DMSO/glycerol mixture) can slow molecular tumbling and enhance the NOE effect.[19][20]

Section 3: Circular Dichroism (CD) Spectroscopy

Q6: My CD spectra for this compound are inconsistent between measurements. What could be the problem?

A: Inconsistent CD spectra can arise from several sources.

  • Concentration Errors: CD signal intensity is directly proportional to concentration. Ensure accurate determination of the peptide concentration (e.g., via UV absorbance if aromatic residues are present, or by amino acid analysis).

  • Solvent Variability: The CD spectrum of this compound is highly sensitive to solvent polarity.[2][3] Ensure your solvent composition is precise, especially for mixed solvent systems (e.g., water/TFE).[2][3] Small variations in the percentage of trifluoroethanol (TFE) can significantly alter the spectrum.

  • Temperature Fluctuations: Ensure the sample temperature is stable and consistent across experiments, as temperature can shift conformational equilibria.[4][22]

  • Cell Pathlength: Use a calibrated quartz cuvette and ensure it is clean and correctly positioned in the spectrometer.

Troubleshooting Guide: Uninterpretable NMR Spectrum

This guide provides a systematic workflow for addressing a common, complex issue: obtaining a crowded, broad, and seemingly unassignable NMR spectrum for this compound.

Caption: Troubleshooting workflow for uninterpretable NMR spectra of this compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

This protocol outlines the steps for preparing a this compound sample for NMR and acquiring standard 2D spectra to study conformational equilibrium.

  • Peptide Purity and Quantification:

    • Ensure the lyophilized this compound powder is of high purity (>95%), as confirmed by analytical RP-HPLC and mass spectrometry.[2]

    • Accurately weigh the peptide using a microbalance. Alternatively, determine the concentration of a stock solution using methods like quantitative amino acid analysis.

  • Solvent Selection and Sample Preparation:

    • Choose an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD). Note that this compound's conformation is solvent-dependent.[2][3] DMSO-d₆ is often a good starting point as it solubilizes most peptides and slows the exchange of amide protons.

    • Dissolve the peptide in the chosen solvent to a final concentration of 1-5 mM.[4][6] Higher concentrations improve signal-to-noise but increase the risk of aggregation.[6][7]

    • Transfer ~500 µL of the solution into a clean, high-quality NMR tube.

  • NMR Data Acquisition:

    • Record a 1D ¹H spectrum to assess sample quality, including peak widths and signal dispersion.

    • Acquire a set of 2D homonuclear spectra at a controlled temperature (e.g., 298 K).[4]

      • TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues. Use a mixing time of ~80 ms.[4]

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities (<5 Å) for sequential assignment and structure calculation. ROESY is preferred over NOESY for molecules of this size to avoid zero-crossing issues.[6][19]

    • If conformational exchange is suspected, repeat key experiments at different temperatures (e.g., 288 K, 308 K) to observe changes in peak intensities and positions.

Protocol 2: Circular Dichroism (CD) Spectroscopy

This protocol describes how to use CD to assess the secondary structure of this compound and its dependence on the solvent environment.

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable buffer or deionized water. Determine the concentration accurately.

    • Prepare final samples by diluting the stock solution into the desired solvents (e.g., 0.01x PBS, deionized H₂O, 30% TFE in water).[2][3] The final peptide concentration should be in the range of 10-50 µM for far-UV CD.

    • Prepare a "blank" sample containing only the solvent for baseline correction.

  • Instrument Setup and Measurement:

    • Use a quartz cuvette with a short pathlength (e.g., 1 mm).

    • Set the instrument to scan the far-UV region (typically 190-250 nm) to probe peptide backbone conformation.[2][23]

    • Equilibrate the sample to the desired temperature in the spectrometer's sample holder.

    • First, record a baseline spectrum using the blank (solvent only).

    • Next, record the spectrum of the this compound sample.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, pathlength, and the number of residues.

Data Presentation

Table 1: Influence of Solvent on this compound Conformation (Qualitative)

This table summarizes the expected qualitative impact of different solvents on the conformational ensemble of a flexible cyclic peptide like this compound, based on published observations.[2][3][9][16]

Solvent SystemPolarityHydrogen Bonding CapacityExpected Impact on Conformation
Water / Aqueous BufferHighHigh (Donor & Acceptor)Promotes conformations with exposed polar groups; may favor more extended or PPII-like states.
Trifluoroethanol (TFE) / H₂OMediumLow (Acceptor)Stabilizes intramolecular hydrogen bonds, often inducing helical (α or 3₁₀) structures.
Methanol (MeOH)MediumMedium (Donor & Acceptor)Can disrupt water-induced hydration shells, favoring different compact or turn structures.
Dimethyl Sulfoxide (DMSO)HighHigh (Acceptor)Aprotic polar solvent; effectively solvates the peptide while preserving amide H-bonds.

Visualizations

ExperimentalWorkflow cluster_nmr NMR Pathway cluster_cd CD Pathway start_node Start: Purified this compound (>95%) p_nmr Prepare NMR Sample (1-5 mM in Solvent A, B, C) start_node->p_nmr p_cd Prepare CD Sample (10-50 µM in Solvent A, B, C) start_node->p_cd process_node process_node data_node data_node analysis_node Integrate Data & Computational Modeling end_node Conformational Ensemble Model analysis_node->end_node d_nmr Acquire 2D NMR Data (TOCSY, ROESY) at various temperatures p_nmr->d_nmr a_nmr Assign Resonances Extract Restraints (Distances, Dihedrals) d_nmr->a_nmr a_nmr->analysis_node d_cd Acquire Far-UV Spectra (190-250 nm) p_cd->d_cd a_cd Analyze Secondary Structure Content d_cd->a_cd a_cd->analysis_node

Caption: Integrated experimental workflow for characterizing this compound's conformation.

ConformationalEquilibrium c1 Conformer A c2 Conformer B c1->c2 k_AB / k_BA c3 Conformer C c2->c3 k_BC / k_CB c3->c1 k_CA / k_AC lab Solvent, Temperature, pH shift the equilibrium populations

Caption: Multi-state conformational equilibrium of this compound in solution.

References

Enhancing the solubility of Segetalin C for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Segetalin C for bioassays. This compound is a cyclic peptide with the sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-).[1] Due to its cyclic nature and the presence of multiple hydrophobic residues (Leucine, Phenylalanine, Proline, Alanine), it often exhibits poor solubility in aqueous solutions, which can pose a significant challenge for accurate and reproducible bioassay results.[2][3][4]

This guide offers frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental procedures to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

Q2: How do I determine the best starting solvent for this compound?

A2: The first step is to analyze the peptide's amino acid composition to determine its overall charge.[7][8]

  • This compound Sequence: Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)

  • Analysis:

    • Acidic Residues (Asp, Glu): 0

    • Basic Residues (Lys, Arg, His): 1 (Histidine)

    • Hydrophobic Residues (Ala, Val, Ile, Leu, Met, Phe, Trp, Pro): 5 (Leu, Phe, Ala, Phe, Pro)

Q3: What are the recommended organic solvents for dissolving this compound?

A3: For hydrophobic and neutral peptides, the recommended approach is to first create a concentrated stock solution in a pure organic solvent.[4] The most common choices are Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), and Acetonitrile (ACN).[2][9] The choice may depend on the specific assay's tolerance.

Q4: What is the general procedure for dissolving this compound for an aqueous bioassay?

A4: The recommended method is a two-step process:

  • First, dissolve the lyophilized this compound powder in a minimal volume of a pure organic solvent (e.g., DMSO) to create a high-concentration stock solution.[2]

  • Then, slowly add this stock solution dropwise into your aqueous assay buffer while vortexing or stirring to achieve the desired final concentration.[2][3] This gradual dilution helps prevent the peptide from precipitating.[2]

Q5: What are the maximum recommended concentrations of organic solvents for cell-based assays?

A5: High concentrations of organic solvents can be toxic to cells or interfere with the assay.[10][11] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible. For DMSO, a final concentration of less than 1% is generally recommended for most cellular assays, with many studies showing cytotoxic effects or altered cellular responses at concentrations above this level.[10][12] The tolerance of each cell line to a specific solvent should be determined empirically.

Troubleshooting Guide

Q: My this compound powder will not dissolve in water or PBS buffer. What should I do?

A: This is expected behavior for a hydrophobic peptide.[2] Do not continue adding large volumes of aqueous buffer. Instead, follow the protocol for dissolving hydrophobic peptides by first using a small amount of an organic solvent like DMSO or DMF to create a concentrated stock, then diluting it into your aqueous buffer.[2][7]

Q: this compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I fix this?

A: Precipitation upon dilution means you have exceeded the peptide's solubility limit in the final aqueous solution.[2] You can try the following troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to prepare a more dilute final solution.

  • Increase the Organic Co-solvent Percentage: Slightly increasing the percentage of the organic solvent (e.g., from 0.5% to 1% DMSO) in the final solution might help, but be mindful of your assay's tolerance.[10]

  • Use Sonication: Briefly sonicate the final solution in a water bath to help break up aggregates and improve dissolution.[12]

  • Adjust Buffer pH: Since this compound contains Histidine, slightly acidifying the buffer (e.g., to pH 6.0) may increase its positive charge and improve solubility. However, ensure the pH is compatible with your assay.[13]

Q: My peptide solution is cloudy or contains visible particles after attempting to dissolve it. Can I still use it?

A: No. A cloudy or non-homogenous solution indicates that the peptide is not fully dissolved and has likely formed aggregates.[14] Using this solution will lead to inaccurate concentration and unreliable results. Before use, always centrifuge your peptide solution to pellet any undissolved material and use the clear supernatant.[3][12]

Q: How should I store my this compound stock solutions?

A: To prevent degradation and repeated freeze-thaw cycles that can promote precipitation, it is highly recommended to store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[5][15] Before use, allow an aliquot to warm completely to room temperature before opening the vial.[2] If you need to prepare solutions in advance, they are generally usable for up to two weeks when stored at -20°C.[15]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
SequenceCyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)[1]
Molecular FormulaC₄₃H₅₆N₈O₈[15]
Molecular Weight812.97 g/mol [15]
Calculated Charge (pH 7)Near-neutral to slightly positive (+1)[7]
ClassificationHydrophobic, Cyclic Peptide[3][4]

Table 2: Properties of Recommended Organic Solvents for Stock Solutions

SolventKey CharacteristicsReference(s)
Dimethyl Sulfoxide (DMSO) Powerful solvent for many hydrophobic peptides. Hygroscopic.[2]
Dimethyl Formamide (DMF) Good alternative to DMSO.[2][9]
Acetonitrile (ACN) Effective for dissolving hydrophobic peptides. Can be used in reverse-phase HPLC.[2][16]
Isopropanol / Ethanol Can also be used but may be less effective for highly hydrophobic peptides.[2][3]

Table 3: Recommended Maximum Solvent Concentrations for In Vitro Bioassays

SolventRecommended Max. ConcentrationNotesReference(s)
DMSO < 1% (v/v)Cytotoxic effects are commonly observed above 2%. Some assays are sensitive to >0.5%.[10]
Ethanol < 1% (v/v)Effects on cellular processes like ROS and IL-6 production have been noted.[10][11]
DMF < 0.5% (v/v)Generally considered more toxic than DMSO.[2][9]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the best solvent for this compound without risking the entire sample.

  • Aliquot a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.[7]

  • Allow the peptide to warm to room temperature.[2]

  • Add a small, measured volume of sterile deionized water (e.g., 100 µL) and vortex. Observe for dissolution.

  • If not dissolved, try adding a buffer at the pH of your assay (e.g., PBS pH 7.4) and vortex.

  • If the peptide remains insoluble, centrifuge the tube, carefully remove the aqueous solvent, and re-lyophilize the peptide to dryness if recovery is needed.

  • Using the same peptide aliquot, add a minimal volume of 100% DMSO (e.g., 20 µL) to the dry powder. Vortex or sonicate for 10-15 seconds.[2] The peptide should dissolve to form a clear solution. This can now be used to prepare a stock solution.

Protocol 2: Preparation of a this compound Stock Solution and Working Dilutions

This protocol details the standard method for solubilizing this compound for bioassays.

  • Preparation of Concentrated Stock:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.[2]

    • Add a precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds until the solution is clear.[2]

  • Dilution into Aqueous Buffer:

    • Dispense the required volume of your final aqueous assay buffer into a new tube.

    • While gently vortexing the buffer, add the required volume of the DMSO-peptide stock solution drop-by-drop to the buffer to reach the desired final concentration.[2]

    • Visually inspect the final solution for any signs of precipitation (cloudiness).

  • Final Preparation and Storage:

    • If the solution is clear, it is ready for use. If required for your application, filter the solution through a 0.22 µm sterile filter.[2]

    • Prepare single-use aliquots of the concentrated stock solution and store them at -20°C or -80°C.[15]

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Peptide Precipitates in Aqueous Buffer q1 Is the final concentration absolutely required? start->q1 sol1 Reduce final concentration and re-prepare solution. q1->sol1 No q2 Is the current organic solvent % at max limit? q1->q2 Yes end_success Peptide Solubilized sol1->end_success sol2 Slightly increase organic solvent % (e.g., 0.5% to 1%). Verify assay tolerance. q2->sol2 No sol3 Try alternative method: - Sonication - Gentle warming - pH adjustment q2->sol3 Yes sol2->end_success sol3->end_success end_fail Consider alternative solubilizing agents (e.g., cyclodextrin) sol3->end_fail

Caption: Troubleshooting workflow for peptide precipitation.

G cluster_workflow General Workflow for Peptide Solubilization start Start: Lyophilized Peptide step1 Analyze Sequence: Determine Charge & Hydrophobicity start->step1 decision Is peptide hydrophobic/neutral? step1->decision path_aqueous Dissolve in Water or appropriate pH Buffer (e.g., acidic/basic) decision->path_aqueous No path_organic 1. Dissolve in minimal 100% Organic Solvent (DMSO, DMF, etc.) decision->path_organic Yes check Is solution clear? path_aqueous->check step2_organic 2. Add dropwise to Aqueous Buffer with stirring path_organic->step2_organic step2_organic->check end_success Ready for Bioassay check->end_success Yes end_fail Troubleshoot: - Lower concentration - Sonicate - Adjust pH/solvent % check->end_fail No

Caption: General workflow for peptide solubilization.

G cluster_impact Impact of Poor Solubility on Bioassay Results start Intended Concentration of this compound problem Poor Aqueous Solubility start->problem consequence1 Precipitation & Aggregation problem->consequence1 consequence2 Lower Actual Concentration in Solution consequence1->consequence2 outcome1 Inaccurate Dose-Response consequence2->outcome1 outcome2 Underestimation of Biological Activity (High IC50) consequence2->outcome2 outcome3 Poor Data Reproducibility consequence2->outcome3 final_impact Flawed Conclusions & Misguided Drug Development outcome1->final_impact outcome2->final_impact outcome3->final_impact

Caption: Impact of poor solubility on bioassay results.

References

Strategies to suppress aspartimide formation in Segetalin C synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis.

Topic: Aspartimide Formation in Segetalin C Synthesis

Frequently Asked Questions (FAQs)

Q1: How can I suppress aspartimide formation during the synthesis of this compound?

Aspartimide formation is a side reaction specific to peptides containing aspartic acid (Asp) or asparagine (Asn) residues. The amino acid sequence of this compound is cyclo(Gly-Leu-His-Phe-Ala-Phe-Pro)[1]. As this sequence does not contain an aspartic acid or asparagine residue, aspartimide formation is not a possible side reaction during the synthesis of this compound . Therefore, specific strategies to suppress this particular side reaction are not necessary for this peptide.

The primary challenges in this compound synthesis are related to the efficiency of the head-to-tail macrocyclization step[1].

General Troubleshooting Guide for Aspartimide Formation in Peptide Synthesis

For researchers working on other peptides that do contain aspartic acid, this guide provides strategies to troubleshoot and suppress aspartimide formation.

FAQs

Q2: What is aspartimide formation and why is it problematic?

Aspartimide formation is a base-catalyzed intramolecular side reaction that can occur during Fmoc-based solid-phase peptide synthesis (SPPS). The backbone amide nitrogen following an aspartic acid residue attacks the side-chain ester of the Asp, forming a five-membered succinimide (B58015) ring known as an aspartimide. This side reaction is problematic because the aspartimide ring can be opened by nucleophiles (like piperidine (B6355638) or water) to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. Furthermore, the chiral center of the aspartic acid can racemize during this process, leading to the formation of D-aspartyl peptides and reducing the yield and purity of the target peptide.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G) : This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.

  • Asp-Asn (D-N)

  • Asp-Ser (D-S)

  • Asp-Thr (D-T)

  • Asp-Arg (D-R)

Q4: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted peptide synthesis, where elevated temperatures are used to speed up coupling and deprotection steps.

Strategies to Suppress Aspartimide Formation

There are several effective strategies to minimize or eliminate aspartimide formation. The choice of strategy depends on the susceptibility of the peptide sequence and the desired purity of the final product.

Modification of Fmoc Deprotection Conditions

A straightforward approach is to alter the composition of the Fmoc deprotection solution to reduce its basicity.

  • Addition of an Acidic Additive: Adding a weak acid like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation[2].

  • Using a Weaker Base: Replacing piperidine with a weaker base like piperazine (B1678402) has been shown to be effective in suppressing aspartimide formation, although Fmoc removal may be slower[2].

Use of Sterically Hindered Aspartic Acid Protecting Groups

A highly effective strategy is to replace the standard Fmoc-Asp(OtBu)-OH with an analog that has a bulkier side-chain protecting group. This steric hindrance physically blocks the intramolecular nucleophilic attack that initiates aspartimide formation.

Backbone Protection

This strategy involves modifying the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue, thereby preventing it from acting as a nucleophile. The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp-Gly(Dmb)-OH, is a very effective approach for the problematic Asp-Gly sequence. The Dmb group is cleaved during the final TFA cleavage step.

Data Presentation

The following tables summarize quantitative data from comparative studies on the effectiveness of different strategies to suppress aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Fmoc-Asp Derivative% Target Peptide Remaining*Reference
Fmoc-Asp(OtBu)-OH5.0%
Fmoc-Asp(OMpe)-OH36.0%

*Model peptide VKDGYI treated with 20% piperidine in DMF for an extended period.

Table 2: Effect of Deprotection Reagent on Aspartimide Formation

Deprotection Reagent% Aspartimide Formed% D-Asp FormedReference
20% Piperidine in DMF31.5%9.6%
5% Piperazine in DMF16.2%1.8%
20% Piperidine, 0.1M HOBt in DMF12.0%4.5%
5% Piperazine, 0.1M HOBt in DMF6.8%1.2%

Experimental Protocols

Protocol 1: Fmoc Deprotection with HOBt Additive

Objective: To reduce aspartimide formation by buffering the basicity of the deprotection solution.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine, HOBt, and the cleaved Fmoc adduct.

Protocol 2: Coupling of a Dmb-Protected Dipeptide

Objective: To prevent aspartimide formation by backbone protection of the Asp-Gly motif.

Materials:

  • Fmoc-Asp(OtBu)-Gly(Dmb)-OH

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Deprotected peptide-resin

Procedure:

  • Amino Acid Activation: Dissolve Fmoc-Asp(OtBu)-Gly(Dmb)-OH (1.5 eq) and HATU (1.45 eq) in DMF. Add DIPEA (3.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide with Asp(OR) residue Deprotonated_Amide Deprotonated backbone amide Peptide->Deprotonated_Amide Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate Deprotonated_Amide->Aspartimide Intramolecular nucleophilic attack Byproducts Mixture of α- and β-peptides (racemized) Aspartimide->Byproducts Nucleophilic opening (e.g., by Piperidine/H2O)

Caption: Mechanism of base-catalyzed aspartimide formation.

Suppression_Strategies_Workflow cluster_0 Synthesis Step: Aspartic Acid Incorporation cluster_1 Suppression Strategy Options cluster_2 Outcome Start Fmoc-SPPS of Asp-containing peptide Decision Is the sequence prone to aspartimide formation (e.g., Asp-Gly)? Start->Decision Standard Standard Fmoc-Asp(OtBu)-OH coupling Decision->Standard No Special Choose a suppression strategy Decision->Special Yes Result Reduced or eliminated aspartimide formation Standard->Result Potential for high aspartimide formation Strategy1 Modify Deprotection: - Add HOBt/Formic Acid - Use Piperazine Special->Strategy1 Strategy2 Use Sterically Hindered Asp Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) Special->Strategy2 Strategy3 Use Backbone Protection (e.g., Fmoc-Asp-Gly(Dmb)-OH) Special->Strategy3 Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Decision workflow for selecting an aspartimide suppression strategy.

References

Validation & Comparative

Validating the Cytotoxic Target of a Novel Cyclopeptide, Segetalin C, in Cancer Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds with cytotoxic properties against cancer cells is a critical first step in the development of new oncologic therapies. Segetalin C, a cyclopeptide with the sequence Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-), represents such a potential starting point. However, identifying its specific molecular target is paramount to understanding its mechanism of action, predicting its efficacy and potential toxicities, and developing it into a viable therapeutic agent.

This guide provides a comprehensive overview of a robust, multi-step experimental workflow to identify and validate the cytotoxic target of a novel compound like this compound. We will present detailed protocols for key experiments, showcase how to present quantitative data for clear comparison, and illustrate complex workflows and pathways using diagrams. While direct experimental data on this compound's target is not yet publicly available, this guide will use a hypothetical target, "Kinase X," to illustrate the validation process.

Phase 1: Target Identification - Finding the Molecular Binding Partner

The initial phase aims to generate a list of potential protein targets that directly bind to this compound. A combination of approaches is often most effective.

Common Target Identification Strategies:

  • Affinity-Based Methods: These techniques utilize a modified version of the compound to "pull down" its binding partners from a cell lysate. A common approach is to immobilize a biotinylated or otherwise tagged version of this compound on beads.

  • Expression-Based Methods: Techniques like proteomics (e.g., SILAC) or transcriptomics (e.g., RNA-seq) can identify changes in protein or gene expression in response to this compound treatment, providing clues about the pathways it affects.

  • Computational Prediction: In silico methods like molecular docking can predict potential binding partners based on the three-dimensional structure of this compound and known protein structures.

A typical workflow for target identification is outlined below.

G cluster_0 Target Identification Workflow A Synthesize Tagged this compound (e.g., with Biotin) B Incubate Tagged this compound with Cancer Cell Lysate A->B C Affinity Pulldown (e.g., using Streptavidin beads) B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification via LC-MS/MS E->F G Generate Candidate Target List F->G

Figure 1. Workflow for affinity-based target identification.
Experimental Protocol: Affinity Pulldown Assay

This protocol describes the use of biotinylated this compound to capture binding proteins from a cancer cell lysate.

  • Preparation of Reagents:

    • Synthesize a biotinylated version of this compound (Bio-Segetalin C).

    • Prepare lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Prepare wash buffers of varying stringency (e.g., lysis buffer with decreasing concentrations of detergent).

    • Prepare elution buffer (e.g., 2% SDS in 50 mM Tris-HCl).

  • Cell Lysis:

    • Culture a relevant cancer cell line (e.g., HeLa or A549) to ~80-90% confluency.

    • Harvest cells and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Pulldown:

    • Incubate the cleared cell lysate with Bio-Segetalin C for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with free biotin.

    • Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C.

  • Washing and Elution:

    • Use a magnetic rack to capture the beads. Discard the supernatant.

    • Wash the beads sequentially with wash buffers to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by boiling the beads in elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are unique to the Bio-Segetalin C pulldown.

    • Identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and database searching.

Phase 2: Target Validation - Confirming the Functional Interaction

Once a list of candidate targets is generated, the next crucial step is to validate which of these are responsible for the cytotoxic effect of this compound.

Key Validation Experiments:
  • Cellular Thermal Shift Assay (CETSA): This assay confirms direct target engagement within intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.

  • Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the protein is the true target, its depletion should alter the cells' sensitivity to this compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture cancer cells and treat them with either this compound (at a concentration that elicits a biological response) or a vehicle control (e.g., DMSO) for 2-4 hours.

  • Heat Shock:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate soluble proteins from precipitated aggregates.

    • Collect the supernatant and quantify the amount of the soluble candidate target protein (e.g., "Kinase X") at each temperature point using Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein relative to the non-heated control against the temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.

Experimental Protocol: siRNA-Mediated Target Knockdown
  • siRNA Transfection:

    • Seed cancer cells in 96-well plates.

    • Transfect the cells with siRNA targeting the candidate protein ("Kinase X") or a non-targeting control siRNA using a suitable transfection reagent.

  • Validation of Knockdown:

    • After 48-72 hours, lyse a subset of the cells and confirm the reduction of "Kinase X" protein levels via Western blotting.

  • Cytotoxicity Assay:

    • Treat the remaining siRNA-transfected cells with a range of concentrations of this compound.

    • After 72 hours, assess cell viability using an MTT or similar assay.

  • Data Analysis:

    • Calculate the IC50 values for this compound in both the target-knockdown and control cells. A significant increase in the IC50 value upon target knockdown provides strong evidence for on-target activity.

Data Presentation: Summarizing Validation Results

Quantitative data from validation experiments should be presented in clear, comparative tables.

Table 1: Hypothetical CETSA Data for Target "Kinase X"

TreatmentTagg (°C)
Vehicle Control52.5
This compound (10 µM)58.0

Tagg represents the temperature at which 50% of the protein has aggregated.

Table 2: Hypothetical Cytotoxicity Data after siRNA Knockdown of "Kinase X"

siRNA TreatmentThis compound IC50 (µM)Fold Shift
Non-targeting Control5.21.0
Kinase X siRNA48.59.3

Phase 3: Pathway Analysis and Comparison with Alternatives

Validating the target allows for the placement of this compound's action within a known biological context. If "Kinase X" is a validated target, its role in signaling pathways can be investigated.

G cluster_1 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream Upstream Kinase Receptor->Upstream TargetX Target: Kinase X Upstream->TargetX Downstream Downstream Effector TargetX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation SegetalinC This compound SegetalinC->TargetX

Figure 2. Hypothetical pathway showing this compound inhibiting its target.

Once the target is known, this compound can be objectively compared to other existing inhibitors of the same target.

Table 3: Comparative Performance of "Kinase X" Inhibitors

CompoundTypeTarget Binding Affinity (Kd, nM)Cell-Based IC50 (nM)Key Off-Targets
This compound Cyclopeptide150520TBD
Inhibitor ASmall Molecule25150Kinase Y, Kinase Z
Inhibitor BMonoclonal Antibody2-None known

TBD: To be determined.

Conclusion

The validation of a cytotoxic target is a rigorous, multi-faceted process that is essential for the progression of a novel compound from a hit to a lead candidate. By employing a systematic approach that combines target identification techniques like affinity pulldown with robust validation methods such as CETSA and genetic knockdown, researchers can build a strong evidence package for the mechanism of action of compounds like this compound. This foundational knowledge is indispensable for guiding further preclinical and clinical development, ultimately increasing the probability of translating a promising discovery into an effective cancer therapy.

Comparative Analysis of Segetalin C and Segetalin E's Cytotoxic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature on the cytotoxic properties of Segetalin C and Segetalin E, including experimental data, protocols, and relevant signaling pathways.

Data Presentation: Cytotoxic Activity

Quantitative data on the cytotoxic effects of Segetalin E has been reported against several cancer cell lines. In contrast, specific cytotoxic activity data, such as IC50 values, for this compound remains to be elucidated in published studies.

CompoundCell LineAssayIC50 ValueReference
Segetalin E P-388 (Murine Lymphocytic Leukemia)MTT40 µg/mL[1]
DLA (Dalton's Lymphoma Ascites)Not SpecifiedNot SpecifiedData Unavailable
EAC (Ehrlich Ascites Carcinoma)Not SpecifiedNot SpecifiedData Unavailable
This compound Various Cancer Cell Lines-Data Not Available-

Note: While a study mentioned the synthesis and investigation of this compound as a novel antifungal and cytotoxic agent, specific IC50 values against cancer cell lines were not provided in the accessible literature.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cytotoxic effects and apoptotic mechanisms of natural compounds like this compound and Segetalin E.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Segetalin E. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assessment: Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in initiating and executing apoptosis. Measuring their activity provides direct evidence of apoptosis induction.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound or Segetalin E at concentrations around their IC50 values for a defined period.

  • Cell Lysis: Lyse the cells to release their cytoplasmic contents, including caspases.

  • Substrate Addition: Add a specific luminogenic or fluorogenic substrate for the caspase of interest (e.g., Caspase-3/7, Caspase-8, Caspase-9) to the cell lysate.

  • Incubation: Incubate the mixture to allow the activated caspases to cleave the substrate.

  • Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to the caspase activity.

  • Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Analysis

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., P-388, DLA, EAC) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound & E) treatment Treatment with Segetalins compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay caspase_assay Caspase Assay incubation->caspase_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification caspase_assay->apoptosis_quant

Caption: A general workflow for assessing the cytotoxic effects of this compound and E.

Generalized Apoptotic Signaling Pathways

Given the lack of specific mechanistic data for this compound and E, the following diagram illustrates the two major apoptotic pathways that are likely involved in their cytotoxic action, based on the known mechanisms of other cyclopeptides.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 cell_stress Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) cell_stress->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation (Apoptosome formation) cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis segetalins This compound / Segetalin E segetalins->death_receptor segetalins->cell_stress

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Concluding Remarks

The available evidence suggests that Segetalin E possesses cytotoxic activity against various cancer cell lines. While direct cytotoxic data for this compound is currently lacking in the scientific literature, its structural similarity to other bioactive cyclopeptides suggests it may also exhibit such properties. The likely mechanism of action for these compounds is the induction of apoptosis.

Further research is warranted to fully elucidate and directly compare the cytotoxic potential of this compound and Segetalin E. Such studies should include head-to-head comparisons on a panel of cancer cell lines, detailed mechanistic investigations to identify the specific signaling pathways they modulate, and in vivo studies to assess their therapeutic potential. This guide serves as a foundational resource to inform and direct future investigations into these promising natural compounds.

References

Unlocking the Therapeutic Potential of Segetalins: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the segetalin family of cyclic peptides reveals key structural determinants for their diverse biological activities, offering a roadmap for the design of novel therapeutics. This guide provides a comparative overview of their structure-activity relationships, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

The segetalins, a family of cyclic peptides isolated from the seeds of Vaccaria segetalis, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These activities, ranging from estrogenic and uterine contractile effects to cytotoxicity against cancer cells and vasorelaxation, are intricately linked to their unique cyclic structures and specific amino acid sequences. Understanding the relationship between their chemical structure and biological function is paramount for the rational design of new and improved therapeutic agents.

Comparative Biological Activities of Segetalins

The biological activities of various segetalin family members have been evaluated through a series of in vitro and in vivo studies. The following table summarizes the key quantitative data, providing a clear comparison of their potencies.

SegetalinAmino Acid SequenceEstrogenic ActivityUterine ContractionCytotoxicity (IC50)Vasorelaxant ActivityAnthelmintic Activity
Segetalin A cyclo(-Gly-Val-Pro-Val-Trp-Ala-)Active[1]-Not reported--
Segetalin B cyclo(-Gly-Val-Ala-Trp-Ala-)Active[1]Contractile[1]Not reported--
Segetalin E cyclo(-Gly-Tyr-Val-Pro-Leu-Trp-Pro-)Not reported-P-388: 49.2 µM[1]DLA: 3.71 µM[1][2]EAC: 9.11 µM[1][2]-Active (2 mg/mL)[1][2]
Segetalin F cyclo(-Tyr-Ser-Ser-Lys-Pro-Ser-Ala-Ser)Not reported-Not reportedActive[1]-
Segetalin G cyclo(-Gly-Val-Lys-Tyr-Ala-)Active[1]-Not reportedActive[1]-
Segetalin H cyclo(-Gly-Tyr-Arg-Phe-Ser-)Active[1]-Not reportedActive[1]-

Key Structure-Activity Relationship Insights

Estrogenic and Uterine Contractile Activity

The estrogenic activity of segetalins A, B, G, and H is a significant area of interest. Studies suggest that specific structural features are crucial for this activity. The presence of amino acid sequences such as Trp-Ala-Gly-Val or Tyr-Ala-Gly-Val appears to be important.[1] Furthermore, the conformation of the peptide, particularly the presence of β-turns, plays a critical role. Segetalin A possesses two β-turns, while segetalin B has one.[1] The cyclic nature of these peptides is also a determining factor for their estrogenic properties.[1] The contractile effect of segetalin B on uterine tissue is noteworthy, and the similarity in the peptide sequences of segetalin A and B, specifically the Gly-Val and Trp-Ala motifs, is thought to contribute to their similar biological activities.[1]

Cytotoxic Activity

Segetalin E has demonstrated moderate to high cytotoxic activity against various cancer cell lines.[1][2] Its potent inhibitory action against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines, with IC50 values of 3.71 µM and 9.11 µM respectively, highlights its potential as an anticancer agent.[1][2] The structure-activity relationships for the cytotoxic effects of other segetalins are yet to be fully elucidated, presenting an opportunity for further investigation.

Vasorelaxant Activity

Segetalins F, G, and H have been reported to exhibit vasorelaxant properties.[1] The structural requirements for this activity are still under investigation, but the cyclic nature and specific amino acid compositions of these peptides are likely key contributors.

Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of segetalins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., P-388, DLA, EAC) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with increasing concentrations of the segetalin compounds for a specified period, typically 48 hours.

  • MTT Addition: Following treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Uterine Contraction Assay

The uterotonic activity of segetalins can be assessed using isolated uterine tissue preparations.

Protocol:

  • Tissue Preparation: Uterine tissue is obtained from an appropriate animal model (e.g., rat) and dissected into longitudinal strips.

  • Organ Bath Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32°C and continuously aerated.

  • Equilibration: The tissue is allowed to equilibrate for a period of time (e.g., 60 minutes) under a resting tension.

  • Compound Addition: Segetalin compounds are added to the organ bath in a cumulative manner, and the resulting isometric contractions are recorded using a force-displacement transducer.

  • Data Analysis: The contractile responses are measured and compared to a standard uterotonic agent (e.g., oxytocin) to determine the relative potency of the segetalins.

Visualizing the Workflow and Relationships

To better understand the experimental process and the relationships between structure and activity, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis synthesis Solid-Phase or Solution-Phase Synthesis purification Purification (RP-HPLC) synthesis->purification characterization Structural Characterization (HRESIMS, NMR) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity estrogenic Estrogenic Activity Assay (Ovariectomized Rat Model) characterization->estrogenic uterine Uterine Contraction Assay (Isolated Uterine Tissue) characterization->uterine sar Structure-Activity Relationship Analysis cytotoxicity->sar estrogenic->sar uterine->sar

Caption: Experimental workflow for segetalin synthesis and biological evaluation.

sar_summary cluster_structure Structural Features cluster_activity Biological Activities cyclic Cyclic Backbone estrogenic Estrogenic Activity cyclic->estrogenic cytotoxic Cytotoxicity cyclic->cytotoxic vasorelaxant Vasorelaxant Activity cyclic->vasorelaxant sequence Amino Acid Sequence (e.g., Trp-Ala-Gly-Val) sequence->estrogenic b_turn β-Turns b_turn->estrogenic

Caption: Key structural determinants of segetalin biological activities.

Future Directions

The study of the segetalin family presents a promising frontier in drug discovery. While initial SAR studies have provided valuable insights, further research is needed to fully understand their mechanisms of action and to explore the therapeutic potential of a wider range of synthetic analogs. Future investigations should focus on:

  • Quantitative SAR: Expanding the quantitative analysis of estrogenic and vasorelaxant activities across a broader library of segetalin analogs.

  • Mechanism of Action: Elucidating the specific signaling pathways through which segetalins exert their biological effects.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and safety of the most potent segetalin compounds in relevant animal models.

By continuing to unravel the intricate structure-activity relationships of the segetalin family, the scientific community can pave the way for the development of novel and effective treatments for a variety of diseases.

References

Unraveling the Antifungal Action of Segetalin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antifungal agents, the cyclic peptide Segetalin C has emerged as a compound of interest, demonstrating notable activity against pathogenic fungi such as Candida albicans and various dermatophytes.[1][2][3] This guide provides a comparative analysis of this compound's antifungal profile against two widely used antifungal drugs with distinct mechanisms of action: the azole Fluconazole and the echinocandin Caspofungin. While the precise mechanism of this compound is still under investigation, this document summarizes its known antifungal efficacy and explores potential mechanisms in the context of established antifungal strategies.

Comparative Antifungal Potency

The minimum inhibitory concentration (MIC) is a key indicator of an antifungal agent's effectiveness. The following table summarizes the reported MIC values for this compound, Fluconazole, and Caspofungin against the common fungal pathogen Candida albicans.

Antifungal AgentTarget OrganismMIC Range (µg/mL)Primary Mechanism of Action
This compound Candida albicans6[1]Under Investigation
Fluconazole Candida albicans0.25 - ≥128[4]Ergosterol Biosynthesis Inhibition[5]
Caspofungin Candida albicans0.0079 - 4[6]β-(1,3)-D-Glucan Synthesis Inhibition[7]

Note: MIC values can vary depending on the specific strain and testing methodology.

Unraveling the Mechanism: Established Pathways vs. a Novel Contender

The antifungal efficacy of Fluconazole and Caspofungin stems from their ability to disrupt essential fungal cellular structures—the cell membrane and the cell wall, respectively.

Fluconazole's Mode of Action: As a triazole antifungal, Fluconazole targets the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Fluconazole disrupts membrane integrity, leading to increased permeability and ultimately inhibiting fungal growth.

Caspofungin's Mode of Action: Caspofungin belongs to the echinocandin class of antifungals and acts by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[7] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of its synthesis compromises the cell wall's integrity, rendering the fungal cell susceptible to osmotic stress and lysis.

This compound's Potential Mechanisms: While the exact mechanism of this compound remains to be fully elucidated, many antimicrobial peptides exert their effects by interacting with and disrupting the cell membrane or cell wall of pathogens.[8] Based on the known actions of other cyclic peptides, potential antifungal mechanisms for this compound could involve:

  • Membrane Permeabilization: Direct interaction with the fungal cell membrane, leading to pore formation and leakage of cellular contents.

  • Inhibition of Cell Wall Synthesis: Interference with the synthesis of key cell wall components like chitin (B13524) or glucan.

Further experimental investigation is required to confirm the precise mode of action of this compound.

Visualizing Antifungal Mechanisms and Experimental Workflows

To illustrate the distinct mechanisms of action and the experimental approaches to investigate them, the following diagrams are provided in the DOT language for Graphviz.

Antifungal_Mechanisms cluster_fluconazole Fluconazole Mechanism cluster_caspofungin Caspofungin Mechanism Fluconazole Fluconazole Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Fluconazole->Lanosterol 14-alpha-demethylase Inhibits Membrane Disruption Membrane Disruption Fluconazole->Membrane Disruption Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-alpha-demethylase->Ergosterol Synthesis Required for Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Component of Caspofungin Caspofungin beta-(1,3)-D-glucan synthase beta-(1,3)-D-glucan synthase Caspofungin->beta-(1,3)-D-glucan synthase Inhibits Cell Wall Damage Cell Wall Damage Caspofungin->Cell Wall Damage beta-(1,3)-D-glucan Synthesis beta-(1,3)-D-glucan Synthesis beta-(1,3)-D-glucan synthase->beta-(1,3)-D-glucan Synthesis Required for Fungal Cell Wall Fungal Cell Wall beta-(1,3)-D-glucan Synthesis->Fungal Cell Wall Component of

Figure 1: Comparative signaling pathways of Fluconazole and Caspofungin.

Experimental_Workflow Fungal Culture (e.g., C. albicans) Fungal Culture (e.g., C. albicans) Broth Microdilution Assay Broth Microdilution Assay Fungal Culture (e.g., C. albicans)->Broth Microdilution Assay Membrane Permeability Assay (Propidium Iodide) Membrane Permeability Assay (Propidium Iodide) Fungal Culture (e.g., C. albicans)->Membrane Permeability Assay (Propidium Iodide) Cell Wall Integrity Assay (Calcofluor White) Cell Wall Integrity Assay (Calcofluor White) Fungal Culture (e.g., C. albicans)->Cell Wall Integrity Assay (Calcofluor White) Antifungal Agents (this compound, Fluconazole, Caspofungin) Antifungal Agents (this compound, Fluconazole, Caspofungin) Antifungal Agents (this compound, Fluconazole, Caspofungin)->Broth Microdilution Assay Antifungal Agents (this compound, Fluconazole, Caspofungin)->Membrane Permeability Assay (Propidium Iodide) Antifungal Agents (this compound, Fluconazole, Caspofungin)->Cell Wall Integrity Assay (Calcofluor White) Determine MIC Determine MIC Broth Microdilution Assay->Determine MIC Data Analysis & Comparison Data Analysis & Comparison Determine MIC->Data Analysis & Comparison Fluorescence Microscopy Fluorescence Microscopy Membrane Permeability Assay (Propidium Iodide)->Fluorescence Microscopy Cell Wall Integrity Assay (Calcofluor White)->Fluorescence Microscopy Fluorescence Microscopy->Data Analysis & Comparison

Figure 2: General experimental workflow for antifungal mechanism investigation.

Experimental Protocols

To facilitate further research into the antifungal mechanism of this compound, detailed methodologies for key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Antifungal agents (this compound, Fluconazole, Caspofungin)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Antifungal Dilution: Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the antifungal dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

Cell Membrane Permeability Assay (Propidium Iodide Uptake)

Objective: To assess damage to the fungal cell membrane by measuring the uptake of the fluorescent dye propidium (B1200493) iodide (PI). PI can only enter cells with compromised membranes.[10][11]

Materials:

  • Fungal cells treated with antifungal agents

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Incubate fungal cells with various concentrations of the antifungal agents (e.g., at their MIC) for a defined period. Include an untreated control.

  • Staining: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS. Add PI to a final concentration of 1-5 µg/mL and incubate in the dark for 15-30 minutes.

  • Visualization: Observe the cells under a fluorescence microscope using an appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).[10] Alternatively, quantify the percentage of PI-positive cells using a flow cytometer.

  • Interpretation: An increase in the number of red fluorescent cells in the treated samples compared to the control indicates membrane damage.

Cell Wall Integrity Assay (Calcofluor White Staining)

Objective: To detect alterations or damage to the fungal cell wall by staining with Calcofluor White, a fluorescent dye that binds to chitin.[12][13][14]

Materials:

  • Fungal cells treated with antifungal agents

  • Calcofluor White solution (e.g., 0.1% w/v)

  • 10% Potassium Hydroxide (KOH) (optional, for clearing cellular debris)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat fungal cells with the antifungal agents as described above.

  • Staining: Place a drop of the cell suspension on a microscope slide. Add a drop of Calcofluor White solution (and a drop of 10% KOH if needed).[14]

  • Incubation: Allow the stain to incubate for 1-5 minutes.

  • Visualization: Observe the cells under a fluorescence microscope with a UV excitation filter (excitation ~380 nm, emission ~475 nm).[13]

  • Interpretation: In untreated cells, Calcofluor White will produce a bright, uniform fluorescence at the cell wall, particularly at the septa and bud scars. Drug-induced cell wall damage may result in aberrant staining patterns, such as diffuse fluorescence, clumping of chitin, or cell lysis.

Conclusion

This compound presents a promising avenue for the development of new antifungal therapies. While its precise mechanism of action is yet to be fully elucidated, its efficacy against Candida albicans is evident. By employing the standardized experimental protocols outlined in this guide, researchers can systematically investigate the effects of this compound on the fungal cell membrane and cell wall. A thorough comparison with well-characterized antifungals like Fluconazole and Caspofungin will be instrumental in positioning this compound within the landscape of antifungal agents and guiding future drug development efforts.

References

Unveiling the Conformational Secrets of Segetalin C: A Comparative Guide to Secondary Structure Validation by CD Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bioactive peptides is paramount to elucidating their mechanism of action and optimizing their therapeutic potential. This guide provides a comprehensive comparison of Circular Dichroism (CD) spectroscopy for the validation of the secondary structure of Segetalin C, a cyclic peptide with promising pharmacological activities. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical techniques.

This compound: A Bioactive Cyclic Peptide with a Defined β-Sheet Structure

This compound, a cyclic heptapeptide (B1575542) isolated from the seeds of Vaccaria segetalis, has garnered significant interest for its potential biological activities. Elucidating its secondary structure is a critical step in understanding its structure-activity relationship. Circular Dichroism (CD) spectroscopy has proven to be an invaluable tool for this purpose, revealing that this compound predominantly adopts a β-sheet conformation in solution.[1][2] However, it is noteworthy that the conformation of this compound is sensitive to the solvent environment, suggesting a dynamic structure that can adapt to different polarities.[1]

Quantitative Analysis of this compound and Related Peptides by CD Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing characteristic spectra for different protein secondary structures. The far-UV region (190–250 nm) is particularly informative for peptide backbone conformation.

Key spectral features for common secondary structures include:

  • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[1][2]

  • β-sheet: A negative band between 210-220 nm and a positive band below 200 nm.[1][2]

  • Random coil: A negative band near 198 nm and a weak positive band around 218 nm.[1]

Table 1: Qualitative CD Spectroscopy Data for this compound and Related Peptides

PeptidePredominant Secondary Structure (in aqueous buffer/H₂O)Key CD Spectral Features (Qualitative)Reference
This compoundβ-sheetDefinitive β-sheet signature (minimum around 217 nm)[1]
Segetalin Aβ-sheetDefinitive β-sheet signature (minimum around 217 nm)[1]
Segetalin Dβ-sheetDefinitive β-sheet signature (minimum around 217 nm)[1]

Experimental Protocol: CD Spectroscopy of Cyclic Peptides

A standardized protocol is crucial for obtaining high-quality and reproducible CD data. The following is a general methodology adapted for the analysis of cyclic peptides like this compound.[3][4][5][6]

1. Sample Preparation:

  • Purity: Ensure the peptide sample is of high purity (>95%), as impurities can significantly affect the CD spectrum.[4]

  • Solvent: Dissolve the peptide in the desired buffer or solvent. For comparative studies, spectra should be recorded in various solvents (e.g., 10 mM phosphate (B84403) buffer pH 7.4, deionized water, and 30% TFE in water). The buffer itself should be optically transparent in the far-UV region.[3][4]

  • Concentration: Prepare a stock solution of the peptide and determine its concentration accurately. A typical concentration for far-UV CD is in the range of 0.1-0.2 mg/mL.[5][6]

  • Blank: Prepare a blank solution containing the exact same buffer or solvent composition as the sample.[3]

2. Data Acquisition:

  • Instrument: Use a calibrated CD spectropolarimeter.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.[3][5]

  • Parameters:

    • Wavelength range: 190-260 nm.[3]

    • Data pitch: 0.5 - 1.0 nm.

    • Scanning speed: 50 nm/min.

    • Bandwidth: 1.0 nm.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Procedure:

    • Record the spectrum of the blank solution.

    • Thoroughly clean and dry the cuvette.

    • Record the spectrum of the peptide sample.

3. Data Processing and Analysis:

  • Blank Subtraction: Subtract the blank spectrum from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * MRW) / (c * l) where:

    • θ is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).

    • c is the concentration of the peptide in mg/mL.

    • l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTIN, SELCON, CDSSTR) to estimate the percentage of α-helix, β-sheet, and other secondary structures.[7]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the validation of this compound's secondary structure.

experimental_workflow Experimental Workflow for this compound Secondary Structure Validation cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis cluster_validation Validation & Comparison Peptide_Synthesis Peptide Synthesis & Purification (>95%) Concentration_Determination Accurate Concentration Determination Peptide_Synthesis->Concentration_Determination Solvent_Preparation Preparation of Solvents (Buffer, H2O, TFE) Concentration_Determination->Solvent_Preparation Blank_Measurement Blank Spectrum Acquisition Solvent_Preparation->Blank_Measurement Sample_Measurement Sample Spectrum Acquisition (190-250 nm) Blank_Measurement->Sample_Measurement Data_Processing Blank Subtraction & Conversion to Molar Ellipticity Sample_Measurement->Data_Processing Deconvolution Secondary Structure Estimation (e.g., CONTIN, SELCON) Data_Processing->Deconvolution Comparison Comparison with Alternative Methods (NMR, VCD) Deconvolution->Comparison Structure_Validation Validation of β-sheet Structure Comparison->Structure_Validation

Caption: Workflow for this compound secondary structure validation.

Comparison with Alternative Techniques

While CD spectroscopy is a powerful and rapid tool for secondary structure analysis, it provides low-resolution information. For a more detailed structural elucidation, it is often complemented by other techniques.

Table 2: Comparison of Analytical Techniques for Peptide Secondary Structure Determination

TechniquePrincipleAdvantagesDisadvantages
Circular Dichroism (CD) Spectroscopy Differential absorption of circularly polarized light.- Rapid and requires small sample amounts.- Provides information on global secondary structure content.- Sensitive to conformational changes.- Low resolution, does not provide atomic-level detail.- Deconvolution algorithms can have limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.- Provides high-resolution 3D structure in solution.- Can study dynamics and intermolecular interactions.- No need for crystallization.- Requires larger sample amounts and isotopic labeling for larger peptides.- Data acquisition and analysis can be time-consuming.- Limited to smaller proteins/peptides.
X-ray Crystallography Diffraction of X-rays by a single crystal.- Provides atomic-resolution 3D structure.- Can be used for large proteins and complexes.- Requires the growth of high-quality crystals, which can be challenging.- Provides a static picture of the molecule in a crystalline state, which may not fully represent its solution conformation.
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light.- Sensitive to the local chiral environment of individual amide bonds.- Can provide more detailed information on β-sheet and turn structures than conventional CD.- Lower signal-to-noise ratio than conventional CD.- Requires more specialized equipment.
Raman Spectroscopy Inelastic scattering of monochromatic light.- Provides information on specific vibrational modes of the peptide backbone and side chains.- Can be used to study subtle conformational changes.- Can be performed in aqueous solutions and solid state.- Raman scattering is a weak phenomenon, requiring sensitive detection.- Fluorescence from the sample can interfere with the Raman signal.

Conclusion

CD spectroscopy is a robust and efficient technique for the initial validation and comparative analysis of the secondary structure of cyclic peptides like this compound. The available data strongly supports a predominant β-sheet conformation for this compound in solution, a crucial piece of information for understanding its biological function. For a comprehensive structural characterization, integrating CD data with high-resolution techniques such as NMR or X-ray crystallography is recommended. The continued application of these analytical tools will be instrumental in unlocking the full therapeutic potential of the segetalin family of peptides.

References

A Comparative Analysis of the Estrogen-Like Activity of Segetalin C versus Segetalins A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the estrogen-like activity of three cyclic peptides isolated from the seeds of Vaccaria segetalis: Segetalin C, Segetalin A, and Segetalin B. The information presented is based on available scientific literature and aims to assist researchers in understanding the relative potencies and potential mechanisms of action of these compounds.

Executive Summary

Scientific studies have demonstrated that Segetalins A and B possess estrogen-like activity, with Segetalin B exhibiting a higher potency than Segetalin A. In contrast, this compound, along with Segetalin D, has not shown any noticeable estrogenic activity in the assays reported in the literature. This suggests a significant structure-activity relationship among these closely related cyclic peptides, where minor variations in their amino acid sequence and conformation likely dictate their ability to interact with and activate estrogen receptors.

Comparative Estrogenic Activity

CompoundEstrogen-Like Activity LevelSupporting Evidence
Segetalin A PresentDemonstrated estrogen-like activity in in vivo assays[1].
Segetalin B Higher than Segetalin AReported to have a more potent estrogenic effect compared to Segetalin A[2].
This compound Not NoticeableFound to lack significant estrogen-like activity in reported studies.

Experimental Methodologies for Assessing Estrogen-Like Activity

The estrogenic potential of compounds like segetalins is typically evaluated using a combination of in vitro and in vivo assays. These experiments are designed to measure various aspects of estrogen receptor activation and the subsequent physiological responses.

In Vitro Assays

1. Estrogen Receptor (ER) Reporter Gene Assay:

This assay is a common method to screen for estrogenic or antiestrogenic activity of compounds.

  • Principle: Genetically modified cells, often human cell lines like MCF-7 (breast cancer) or HEK293 (human embryonic kidney), are used. These cells contain an estrogen receptor (ERα or ERβ) and a reporter gene (e.g., luciferase or β-galactosidase) linked to an estrogen response element (ERE). When an estrogenic compound binds to the ER, the receptor-ligand complex binds to the ERE, inducing the expression of the reporter gene. The resulting signal (light from luciferase, color change from β-galactosidase) is proportional to the estrogenic activity of the compound.

  • Cell Culture: Cells are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to eliminate any background estrogenic activity.

  • Treatment: Cells are treated with a range of concentrations of the test compounds (e.g., Segetalin A, B, C) and a positive control (e.g., 17β-estradiol). A vehicle control (e.g., DMSO) is also included.

  • Data Analysis: The activity of the reporter gene is measured using a luminometer or spectrophotometer. The results are often expressed as a percentage of the maximal response induced by 17β-estradiol, and EC50 values (the concentration at which 50% of the maximal response is observed) are calculated.

2. MCF-7 Cell Proliferation (E-SCREEN) Assay:

This assay is based on the estrogen-dependent proliferation of the MCF-7 human breast cancer cell line.

  • Principle: MCF-7 cells are estrogen-responsive, and their proliferation is stimulated by estrogens. The increase in cell number after exposure to a test compound is used as a measure of its estrogenic activity.

  • Cell Culture and Seeding: MCF-7 cells are cultured in an estrogen-depleted medium for several days to arrest cell growth. They are then seeded into multi-well plates.

  • Treatment: The cells are treated with various concentrations of the segetalins, a positive control (17β-estradiol), and a vehicle control.

  • Measurement of Proliferation: After an incubation period of several days, cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

  • Data Analysis: The proliferative effect is calculated relative to the control, and the relative proliferative potency is determined by comparing the EC50 of the test compound to that of 17β-estradiol.

In Vivo Assay

1. Uterotrophic Assay in Ovariectomized Rodents:

This is a classic in vivo assay to assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

  • Animal Model: Immature or adult female rats or mice are surgically ovariectomized to remove the endogenous source of estrogens. The animals are allowed a recovery period for the uterus to regress.

  • Dosing: The animals are administered the test compounds (e.g., Segetalins A, B, C), a positive control (e.g., ethinylestradiol), or a vehicle control for a set number of consecutive days via oral gavage or subcutaneous injection.

  • Endpoint Measurement: After the treatment period, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).

  • Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

Visualizing the Mechanisms

To better understand the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay reporter_assay ER Reporter Gene Assay data_analysis_vitro Quantitative Analysis (EC50, Relative Activity) reporter_assay->data_analysis_vitro Luciferase/ β-gal activity proliferation_assay MCF-7 Proliferation Assay proliferation_assay->data_analysis_vitro Cell Number uterotrophic_assay Uterotrophic Assay data_analysis_vivo Statistical Analysis (Uterine Weight Increase) uterotrophic_assay->data_analysis_vivo Uterine Weight compound Segetalins A, B, C compound->reporter_assay Treatment compound->proliferation_assay Treatment compound->uterotrophic_assay Administration

Experimental workflow for assessing estrogen-like activity.

The estrogenic effects of compounds like Segetalins A and B are mediated through the estrogen receptor signaling pathway. Upon binding to the estrogen receptor, these compounds can initiate a cascade of events leading to changes in gene expression.

estrogen_signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Activates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response Segetalin Segetalin A/B Segetalin->ER Binds to ER_dimer->ERE Binds to

Simplified classical estrogen receptor signaling pathway.

Conclusion

The available evidence strongly indicates that this compound does not share the estrogen-like properties of Segetalins A and B. Segetalin B appears to be the most potent of the three in this regard. This clear distinction in biological activity underscores the importance of specific structural motifs for receptor interaction and subsequent signaling. For researchers in drug development, this highlights this compound as a potentially non-hormonally active compound, which could be advantageous in applications where estrogenic side effects are undesirable. Further quantitative studies are warranted to precisely determine the binding affinities and activation potentials of these segetalins for different estrogen receptor subtypes.

References

A Comparative Guide to the Efficacy of Segetalin C and Other Caryophyllaceae Cyclopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Segetalin C with other notable cyclopeptides isolated from the Caryophyllaceae family. The information is supported by experimental data from peer-reviewed literature, with detailed methodologies for key assays and visualizations of relevant biological pathways and workflows.

Introduction to Caryophyllaceae Cyclopeptides

Cyclopeptides from the Caryophyllaceae plant family are a diverse group of ribosomally synthesized and post-translationally modified peptides, typically consisting of five to twelve amino acid residues.[1] These compounds have garnered significant interest due to their wide range of biological activities, including cytotoxic, antimicrobial, immunosuppressive, and estrogen-like effects.[2][3] Segetalins, a prominent subgroup isolated from Vaccaria segetalis (formerly Saponaria vaccaria), exemplify this functional diversity. While many segetalins have been studied for activities like vasorelaxation (Segetalins F, G, H) and estrogenic effects (Segetalins A, B, G, H), recent focus has shifted towards their potential as cytotoxic and antimicrobial agents.[2][4] This guide specifically evaluates the efficacy of this compound in comparison to its analogues and other related cyclopeptides.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound and other representative cyclopeptides from the Caryophyllaceae family.

Table 1: Cytotoxic Activity of Segetalins
CyclopeptideAmino Acid SequenceCell LineEfficacy Metric (IC₅₀/CTC₅₀)Citation(s)
This compound Cyclo(-Gly-Leu-His-Phe-Ala-Phe-Pro-)DLA (Dalton's Lymphoma Ascites)3.35 µM [5]
EAC (Ehrlich's Ascites Carcinoma)5.72 µM [5]
Segetalin ECyclo(-Gly-Tyr-Val-Pro-Leu-Trp-Pro-)DLA3.71 µM[2][6]
EAC9.11 µM[2][6]
P-388 (Murine Lymphocytic Leukemia)~49.2 µM (40 µg/mL)[2]

IC₅₀ (Median Inhibitory Concentration) and CTC₅₀ (Median Cytotoxic Concentration) values represent the concentration of a compound required to inhibit a biological process or kill 50% of cells, respectively.

Table 2: Cytotoxic Activity of Other Caryophyllaceae Cyclopeptides
Cyclopeptide GroupCyclopeptide(s)Cell Line(s)Efficacy Metric (IC₅₀)Citation(s)
YunnaninsYunnanin A & CJ774.A1, WEHI-164, HEK-2932.1 - 7.5 µg/mL[2]
DichotominsDichotomin H & IP-3883.0 µg/mL & 2.3 µg/mL[2]
CherimolacyclopeptidesCherimolacyclopeptide AKB (Human Epidermoid Carcinoma)0.6 µM[2]
Cherimolacyclopeptide BKB45 µM[2]
Table 3: Antimicrobial and Other Biological Activities
CyclopeptideBiological ActivityTarget/AssayObservationsCitation(s)
This compound AntifungalCandida albicans, DermatophytesGood activity[5]
Segetalin AEstrogenicUterine weight in ovariectomized ratsActive[2]
Segetalin BEstrogenic, ContractileUterine weight; Aorta contractionActive[2]
Segetalins F, G, HVasorelaxantNorepinephrine-induced rat aorta contractionPotent relaxant activity[2]
Segetalins G, HEstrogenicUterine weight in ovariectomized ratsActive[4]
Segetalin EAnthelminticEarthworms (M. konkanensis, P. corethruses)Active at 2 mg/mL[2][6]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below. These are standardized protocols that form the basis of the data presented.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test cyclopeptides (e.g., this compound) in culture medium. After incubation, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the peptides) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ or CTC₅₀ value.

Antifungal Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents the visible growth of a fungus. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Principle: A standardized fungal inoculum is challenged with serial dilutions of an antifungal agent in a liquid broth medium. After incubation, the wells are visually inspected for growth.

Protocol:

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[6] Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[4] Further dilute this suspension in the appropriate broth medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test cyclopeptide. Dispense 100 µL of broth into wells 2-11. Add 200 µL of the starting compound solution (at twice the highest final concentration desired) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound).[4]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (wells 1-11), bringing the final volume to 200 µL. This step also dilutes the compound concentrations to their final test range. Include a sterility control well containing 200 µL of uninoculated medium.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the cyclopeptide at which there is a significant inhibition of fungal growth compared to the growth control well.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes and pathways relevant to the study of these cyclopeptides.

Experimental and Analytical Workflow

The following diagram outlines the general workflow from the synthesis of cyclopeptides to the identification of bioactive candidates.

G cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_analysis Analysis & Identification s1 Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor s2 Cleavage from Resin s1->s2 s3 Head-to-Tail Cyclization in Solution s2->s3 s4 Purification (RP-HPLC) s3->s4 b1 Cytotoxicity Assays (e.g., MTT Assay) s4->b1 b2 Antimicrobial Assays (e.g., Broth Microdilution) s4->b2 b3 Other Functional Assays (e.g., Vasorelaxant) s4->b3 a1 Structural Confirmation (NMR, MS) s4->a1 a2 IC₅₀/MIC Determination b1->a2 b2->a2 a3 Hit Identification b3->a3 a2->a3

General workflow for cyclopeptide synthesis and bioactivity screening.
Potential Signaling Pathway: Intrinsic Apoptosis

The cytotoxic activity observed for this compound and E suggests an induction of programmed cell death, or apoptosis. While the specific pathway for these cyclopeptides has not been elucidated, the intrinsic (mitochondrial) pathway is a common mechanism for cytotoxic compounds.

G cp Cytotoxic Cyclopeptide (e.g., this compound) stress Cellular Stress cp->stress bax Bax/Bak Activation stress->bax mito Mitochondrion cytc Cytochrome c Release mito->cytc bax->mito  Pore formation apaf Apaf-1 cytc->apaf apop Apoptosome Formation apaf->apop cas9 Caspase-9 (Initiator) apop->cas9  Activation cas3 Caspase-3 (Executioner) cas9->cas3  Cleavage &  Activation death Apoptosis cas3->death G cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3  P pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt  P prolif Cell Proliferation akt->prolif growth Cell Growth akt->growth survival Cell Survival (Inhibition of Apoptosis) akt->survival inhibitor Cyclopeptide Inhibitor? inhibitor->akt  Inhibition

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Segetalin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized compounds like Segetalin C are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This compound, a cyclic peptide isolated from the seeds of Vaccaria segetalis, belongs to a class of compounds with known biological activities.[1][2][3] Due to the potential bioactivity and the general principle of treating all research chemicals with caution, a structured approach to its disposal is essential.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as lab coats, safety glasses, and chemical-resistant gloves.[4] All handling of solid this compound should be performed in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of any airborne particles.[4][5]

This compound: Key Chemical and Physical Data

While comprehensive environmental and toxicological data for this compound is limited, a summary of its known chemical properties is provided below. This information is crucial for understanding its chemical nature and for making informed decisions regarding its handling and disposal.

PropertyValueSource
Chemical Formula C40H51N9O7
Average Molecular Weight 769.904 g/mol
Appearance Solid (likely)[6]
Water Solubility 0.051 g/L (Predicted)
logP 1.57 (Predicted)
pKa (Strongest Acidic) 11.5 (Predicted)
pKa (Strongest Basic) 6.53 (Predicted)

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a recommended, step-by-step procedure for the safe disposal of this compound and associated waste. This process is designed to comply with general laboratory chemical waste guidelines.

Step 1: Waste Segregation and Collection

  • Identify all this compound waste streams. This includes unused or expired solid this compound, solutions containing this compound, contaminated consumables (e.g., pipette tips, vials, gloves, and absorbent paper), and rinsate from cleaning contaminated glassware.

  • Segregate waste at the point of generation. Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[7] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.[5]

  • Never mix this compound waste with other incompatible waste streams.

Step 2: Container Labeling

  • Label all waste containers clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 177602-12-9[8]

    • The primary hazards (e.g., "Chemical Waste," "Bioactive")

    • The accumulation start date (the date the first waste is added to the container)

Step 3: Waste Storage

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Utilize secondary containment (e.g., a chemical-resistant tray) to mitigate potential spills.

Step 4: Decontamination of Labware

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol (B145695) or methanol).

  • Collect the rinsate from the triple rinse and dispose of it as hazardous liquid chemical waste.[7]

  • After triple-rinsing, deface the original label on the container. The decontaminated container may then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Step 5: Final Disposal

  • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.[4][9]

  • Do not dispose of this compound down the drain or in the regular trash.[4][9]

  • Final disposal should be conducted through a licensed hazardous waste disposal contractor. The most common and recommended method is incineration at a permitted facility .[7]

Experimental Protocols: General Chemical Waste Management

While a specific experimental protocol for the disposal of this compound is not available, the principles of safe laboratory chemical waste management are well-established. The procedures outlined above are based on these general protocols. For any novel peptide or compound where a specific SDS is unavailable, the default procedure should be to treat it as hazardous chemical waste and follow the institutional guidelines for its disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Segetalin C

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and splashes.[1]
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact with the compound.[1][2]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[1][2]
Respiratory Protection Fume HoodN/ARecommended when handling powder to avoid inhalation.[1][2]

Operational Plan: Handling and Storage

Handling:

  • Always handle Segetalin C in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of fine particles.[1][2]

  • Avoid generating dust when working with the solid compound.[1][3]

  • Prevent direct contact with skin and eyes.[1][3]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][3]

  • Use dedicated and clean spatulas and weighing papers for transfers.

Storage:

  • Store this compound in a tightly sealed container.[3][4][5]

  • Keep in a cool, dry place to maintain stability.[3][4] For long-term storage, refrigeration or freezing is recommended.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste: All solid waste, including contaminated gloves, weighing papers, and pipette tips, must be collected in a designated and clearly labeled hazardous chemical waste container.[1][2]

  • Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a labeled container for liquid chemical waste.

  • Follow all federal, state, and local environmental regulations for chemical waste disposal.[4][6]

Experimental Workflow: Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Don Personal Protective Equipment (PPE) B Prepare workspace in a fume hood A->B Proceed to C Weigh this compound B->C Proceed to D Prepare solution (if applicable) C->D Optional E Collect solid waste in labeled container C->E Dispose of contaminated items F Collect liquid waste in labeled container D->F Dispose of liquid waste G Decontaminate workspace E->G F->G H Doff and dispose of PPE G->H

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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